Product packaging for Carnitine hydrochloride(Cat. No.:CAS No. 16224-32-1)

Carnitine hydrochloride

Cat. No.: B1142550
CAS No.: 16224-32-1
M. Wt: 287.78
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carnitine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₂ClNO₃ and its molecular weight is 287.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₄H₂₂ClNO₃ B1142550 Carnitine hydrochloride CAS No. 16224-32-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045850
Record name Carnitine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-05-2, 56-99-5
Record name Carnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carnitine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-carnitine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carnitine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARNITINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Crucial Role of L-Carnitine in Mitochondrial Fatty Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is a conditionally essential nutrient that plays a central role in cellular energy metabolism. Its primary and most well-understood function is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This process, known as the carnitine shuttle, is a critical pathway for energy production in tissues with high energy demands, such as skeletal and cardiac muscle. The shuttle involves a coordinated series of enzymatic reactions and transport steps, and its regulation is intricately linked to the overall metabolic state of the cell. Dysregulation of the carnitine shuttle is implicated in a variety of metabolic diseases, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the biological role of L-carnitine in fatty acid transport, detailing the molecular mechanisms, key enzymatic players, regulatory pathways, and experimental methodologies used to study this vital process.

Introduction

Cellular energy homeostasis is maintained through the catabolism of various fuel sources, including glucose, amino acids, and fatty acids. Fatty acids represent a highly efficient energy reserve, and their oxidation in the mitochondria is a key source of ATP, particularly during periods of fasting or prolonged exercise.[1] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs) and their activated forms, acyl-Coenzyme A (acyl-CoA).[2][3] L-carnitine (β-hydroxy-γ-trimethylaminobutyric acid) is a small, water-soluble molecule that acts as a carrier to facilitate the transport of LCFAs across this barrier.[4][5] This transport system, the carnitine shuttle, is indispensable for the utilization of LCFAs as an energy source.

This guide will explore the intricate workings of the carnitine shuttle, from the initial activation of fatty acids to their eventual entry into the β-oxidation pathway. We will delve into the structure and function of the key enzymes involved, the complex regulatory mechanisms that govern the shuttle's activity, and the clinical implications of its dysfunction. Furthermore, we will provide detailed experimental protocols for the investigation of this critical metabolic pathway.

The Carnitine Shuttle: A Step-by-Step Mechanism

The transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle is a four-step process involving three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[3][4]

Step 1: Esterification by Carnitine Palmitoyltransferase I (CPT1)

Once inside the cell, long-chain fatty acids are activated to their CoA esters (acyl-CoA) in the cytosol. CPT1, an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine and releasing free Coenzyme A.[1][6] This is the rate-limiting step of fatty acid oxidation and a major point of regulation.[1]

Step 2: Translocation across the Inner Mitochondrial Membrane by Carnitine-Acylcarnitine Translocase (CACT)

The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT.[7][8] This transport occurs via an antiport mechanism, where one molecule of acylcarnitine is imported into the matrix in exchange for one molecule of free L-carnitine being exported out.[9]

Step 3: Re-esterification by Carnitine Palmitoyltransferase II (CPT2)

Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[10][11] It transfers the acyl group from acylcarnitine back to Coenzyme A, reforming acyl-CoA within the mitochondrial matrix and regenerating free L-carnitine.[12]

Step 4: Entry into β-Oxidation

The reformed acyl-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons at a time, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production. The regenerated L-carnitine is transported back to the cytosol by CACT to participate in another round of fatty acid transport.

Key Enzymes and Transporters: Structure and Function

The efficiency and specificity of the carnitine shuttle are dictated by the unique properties of its protein components.

Carnitine Palmitoyltransferase I (CPT1)

CPT1 exists in three isoforms with distinct tissue distributions and regulatory properties: CPT1A (liver isoform), CPT1B (muscle and heart isoform), and CPT1C (brain isoform).[1] Structurally, CPT1 is an integral membrane protein with an N-terminal regulatory domain and a C-terminal catalytic domain.[1][13] The N-terminal domain is crucial for the enzyme's sensitivity to its primary allosteric inhibitor, malonyl-CoA.[1]

Carnitine-Acylcarnitine Translocase (CACT)

CACT is a member of the mitochondrial carrier family and is essential for the transport of acylcarnitines into the mitochondria in exchange for free carnitine.[9][14] While a high-resolution crystal structure is not yet available, its gene, SLC25A20, has been characterized, and it is known to be an integral protein of the inner mitochondrial membrane.[8][14]

Carnitine Palmitoyltransferase II (CPT2)

The crystal structure of rat CPT2 has been solved, revealing a monomeric protein that shares structural similarity with other carnitine acyltransferases.[4][10][11][15] The structure provides insights into substrate binding and specificity, and a unique hydrophobic surface patch is thought to mediate its association with the inner mitochondrial membrane.[4][11]

Regulation of the Carnitine Shuttle

The rate of fatty acid transport into the mitochondria is tightly regulated to match the cell's energy demands and to prevent futile cycling between fatty acid synthesis and oxidation.

Malonyl-CoA: The Key Allosteric Inhibitor

The primary and most immediate level of regulation occurs through the allosteric inhibition of CPT1 by malonyl-CoA.[16] Malonyl-CoA is the first committed intermediate in the synthesis of long-chain fatty acids.[16] When fatty acid synthesis is active (e.g., in the fed state), cytosolic malonyl-CoA levels are high, which inhibits CPT1 and prevents the newly synthesized fatty acids from being immediately oxidized in the mitochondria.[16] Conversely, during fasting or exercise, when fatty acid oxidation is required for energy, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and allowing for increased fatty acid transport and oxidation.

The sensitivity of CPT1 isoforms to malonyl-CoA inhibition varies, with CPT1B being significantly more sensitive than CPT1A.[17] This differential sensitivity reflects the different metabolic roles of the tissues in which they are predominantly expressed.

Upstream Regulation of Malonyl-CoA Levels

The concentration of malonyl-CoA is determined by the activity of Acetyl-CoA Carboxylase (ACC), the enzyme that synthesizes it. ACC activity is, in turn, regulated by hormonal and metabolic signals.

  • Insulin (B600854): In the fed state, high insulin levels lead to the dephosphorylation and activation of ACC, promoting malonyl-CoA synthesis and thus inhibiting fatty acid oxidation.[18][19][20][21]

  • Glucagon (B607659) and Epinephrine (B1671497): During fasting or stress, glucagon and epinephrine trigger signaling cascades that lead to the phosphorylation and inactivation of ACC, lowering malonyl-CoA levels and promoting fatty acid oxidation.[18][19][20][22]

  • AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. When the AMP/ATP ratio is high (indicating low energy status), AMPK is activated and phosphorylates and inactivates ACC.[2][23][24] This leads to a decrease in malonyl-CoA, thereby stimulating fatty acid oxidation to replenish ATP levels.[25]

Data Presentation

Table 1: Inhibitory Potency of Malonyl-CoA on CPT1 Isoforms
IsoformSpecies/SystemIC50 of Malonyl-CoA (µM)Reference
CPT1AMouse (expressed in S. cerevisiae)116[17]
CPT1BMouse (expressed in S. cerevisiae)0.29[17]
CPT1ARat1.9[17]
CPT1BHuman0.097[17]
CPT1BUntrained Human Skeletal Muscle0.49 ± 0.17[26]
CPT1BTrained Human Skeletal Muscle0.17 ± 0.04[26]

Note: IC50 values can be influenced by experimental conditions, such as the concentration of the substrate palmitoyl-CoA.[17]

Experimental Protocols

Measurement of CPT1 Enzyme Activity (Radiochemical Assay)

This method directly measures the enzymatic activity of CPT1 by quantifying the rate of product formation.[17]

Principle: The assay measures the transfer of a radiolabeled acyl group from acyl-CoA to carnitine, catalyzed by CPT1. The resulting radiolabeled acylcarnitine is then separated from the unreacted radiolabeled acyl-CoA and quantified by liquid scintillation counting.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing buffer (e.g., HEPES, pH 7.4), BSA (fatty acid-free), L-carnitine, and the CPT1 inhibitor malonyl-CoA (for inhibition studies).

  • Enzyme Source: Use isolated mitochondria or cell lysates containing CPT1.

  • Initiation of Reaction: Start the reaction by adding radiolabeled acyl-CoA (e.g., [1-¹⁴C]palmitoyl-CoA) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Product: Separate the radiolabeled acylcarnitine from the unreacted acyl-CoA using a method such as solid-phase extraction or solvent extraction.

  • Quantification: Quantify the radioactivity of the acylcarnitine fraction using a liquid scintillation counter.

  • Calculation: Calculate the CPT1 activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Measurement of Fatty Acid Oxidation (FAO) using Radiolabeled Substrates

This method assesses the complete pathway of fatty acid oxidation by measuring the production of metabolic end products.[27][28]

Principle: Cells or tissues are incubated with a radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitate). The rate of FAO is determined by measuring the amount of ¹⁴CO₂ (from the complete oxidation in the TCA cycle) and ¹⁴C-labeled acid-soluble metabolites (ASMs, representing β-oxidation intermediates) produced.

Protocol:

  • Cell/Tissue Preparation: Use cultured cells or freshly isolated tissue homogenates.

  • Substrate Preparation: Prepare a solution of radiolabeled palmitate complexed with BSA.

  • Incubation: Incubate the cells/tissue with the radiolabeled substrate in a sealed system that allows for the trapping of CO₂.

  • CO₂ Trapping: Trap the produced ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a strong base).

  • Separation of ASMs: After incubation, precipitate the macromolecules with a strong acid and collect the acid-soluble supernatant containing the ASMs.

  • Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ and the ASMs using liquid scintillation counting.

  • Normalization: Normalize the results to the amount of protein or cell number.

Measurement of CPT1-Mediated Respiration in Permeabilized Cells

This protocol uses high-resolution respirometry to assess CPT1-dependent oxygen consumption.[29][30][31][32]

Principle: The plasma membrane of cultured cells is selectively permeabilized, allowing for the direct delivery of substrates to the mitochondria. The rate of oxygen consumption is then measured in response to the addition of a long-chain fatty acyl-CoA and L-carnitine.

Protocol:

  • Cell Culture: Plate cells in a Seahorse XF cell culture microplate.

  • Permeabilization: Permeabilize the cell membrane using a mild detergent (e.g., saponin) or a pore-forming toxin (e.g., perfringolysin O).

  • Respirometry Assay:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject a long-chain fatty acyl-CoA (e.g., palmitoyl-CoA) and L-carnitine to initiate CPT1-mediated FAO and measure the increase in OCR.

    • To confirm CPT1 dependence, the CPT1 inhibitor etomoxir (B15894) can be injected to observe the subsequent decrease in OCR.

  • Data Analysis: Normalize the OCR data to cell number or protein content.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LC-Acyl-CoA Long-Chain Acyl-CoA LCFA->LC-Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 LC-Acyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine Acylcarnitine_ims Acylcarnitine Acylcarnitine_cyto->Acylcarnitine_ims Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1 Inhibition CPT1->Acylcarnitine_cyto CoA CACT CACT Acylcarnitine_ims->CACT L-Carnitine_ims L-Carnitine L-Carnitine_ims->CACT CACT->L-Carnitine_cyto Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix CoA LC-Acyl-CoA_matrix Long-Chain Acyl-CoA CPT2->LC-Acyl-CoA_matrix Acylcarnitine_matrix->CPT2 L-Carnitine_matrix->L-Carnitine_ims Beta-Oxidation β-Oxidation LC-Acyl-CoA_matrix->Beta-Oxidation

Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

Regulation_of_CPT1 cluster_Hormonal_Control Hormonal & Energy Status Control cluster_Enzymatic_Control Enzymatic Control cluster_Mitochondrial_Transport Mitochondrial Fatty Acid Transport Insulin Insulin ACC Acetyl-CoA Carboxylase Insulin->ACC Activates (Dephosphorylation) Glucagon Glucagon Glucagon->ACC Inhibits (Phosphorylation) AMPK AMPK (High AMP/ATP) AMPK->ACC Inhibits (Phosphorylation) Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Synthesizes CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables

Caption: Regulation of CPT1 by Malonyl-CoA and Upstream Signaling.

FAO_Assay_Workflow Start Start: Cells/Tissue Incubate Incubate with [1-14C]Palmitate-BSA Start->Incubate Stop_Reaction Stop Reaction (e.g., Perchloric Acid) Incubate->Stop_Reaction Separate_Phases Separate Supernatant and CO2 Stop_Reaction->Separate_Phases Measure_ASM Measure Radioactivity of Acid-Soluble Metabolites (ASMs) Separate_Phases->Measure_ASM Measure_CO2 Measure Radioactivity of Trapped CO2 Separate_Phases->Measure_CO2 Analyze Analyze Data: Calculate FAO Rate Measure_ASM->Analyze Measure_CO2->Analyze

Caption: Experimental Workflow for Measuring Fatty Acid Oxidation.

Conclusion

The L-carnitine-dependent transport of long-chain fatty acids into the mitochondria is a fundamental process for cellular energy production. The carnitine shuttle, with its key components CPT1, CACT, and CPT2, provides a tightly regulated mechanism for controlling the flux of fatty acids into the β-oxidation pathway. The intricate regulation of this shuttle, primarily through the inhibition of CPT1 by malonyl-CoA, ensures that fatty acid oxidation is responsive to the cell's hormonal and energetic status. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for researchers and drug development professionals seeking to address metabolic diseases associated with dysregulated fatty acid metabolism. Further research into the structure-function relationships of the carnitine shuttle components and their interactions will undoubtedly reveal new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Chemical Properties and Structure of L-Carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine hydrochloride is the hydrochloride salt of L-carnitine, a quaternary ammonium (B1175870) compound endogenously synthesized from the amino acids lysine (B10760008) and methionine.[1] It plays a critical role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[2][3] This vital function has positioned L-carnitine and its derivatives as subjects of intense research in various therapeutic areas, including cardiovascular diseases, metabolic disorders, and neuroprotection.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological signaling pathways of L-carnitine hydrochloride, tailored for professionals in research and drug development.

Chemical Structure and Properties

L-carnitine hydrochloride is a white crystalline powder, which is known to be hygroscopic.[5][6] It is highly soluble in water and slightly soluble in ethanol, but insoluble in acetone.[5][7]

Table 1: Physicochemical Properties of L-Carnitine Hydrochloride

PropertyValueReference(s)
Molecular Formula C₇H₁₆ClNO₃[8]
Molecular Weight 197.66 g/mol [8]
Appearance White crystalline powder[5][7]
Melting Point 137-141 °C[9][10]
Solubility Soluble in water, slightly soluble in ethanol, insoluble in acetone[5][7]
Specific Rotation [α]D²⁰ -21.0° to -25.0° (c=1, H₂O)[9][11]
pKa (Carboxylic Acid) ~3.8 (estimated)N/A

Table 2: Spectroscopic Data for L-Carnitine Hydrochloride

Spectroscopic Technique Data Reference(s)
¹H NMR (D₂O) δ 4.56 (m, 1H, -CH(OH)-), 3.42 (d, 2H, -CH₂-N⁺), 3.22 (s, 9H, -N⁺(CH₃)₃), 2.43 (d, 2H, -CH₂-COOH)[12][13]
¹³C NMR (D₂O) δ 180.8 (C=O), 73.9 (-CH₂-N⁺), 66.8 (-CH(OH)-), 56.8 (-N⁺(CH₃)₃), 45.7 (-CH₂-COOH)[8][13]
Infrared (IR) Spectroscopy (cm⁻¹) ~3247 (O-H stretch), ~1726 (C=O stretch of carboxylic acid), ~1093, ~1069 (C-O stretch)[14]
Mass Spectrometry (ESI-MS) Precursor Ion [M+H]⁺: m/z 162.11. Major Fragment Ions: m/z 103.04, 85.03, 60.08[15][16]

Biological Signaling Pathways

L-carnitine's primary role as a facilitator of fatty acid transport has significant downstream effects on cellular signaling, particularly in pathways governing lipid metabolism and energy homeostasis.

Fatty Acid Transport and β-Oxidation

The transport of long-chain fatty acids into the mitochondria is a multi-step process heavily reliant on L-carnitine. This pathway, often referred to as the "carnitine shuttle," is essential for cellular energy production from lipids.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA ACSL AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 BetaOxidation β-Oxidation AcylCoA->BetaOxidation AcylCarnitine->AcylCoA CPT2 AcylCarnitine->p1 CACT Cytosol Cytosol Mito_Matrix Mitochondrial Matrix Inner_Membrane Inner Mitochondrial Membrane

Carnitine shuttle for fatty acid transport.
Regulation of Lipid Metabolism and Gene Expression

L-carnitine supplementation has been shown to modulate the expression of key genes involved in lipid metabolism through its interaction with peroxisome proliferator-activated receptors (PPARs) and their coactivators.[7][17]

Lipid_Metabolism_Regulation L_Carnitine L-Carnitine PPARg PPARγ L_Carnitine->PPARg Upregulates PGC1a PGC-1α L_Carnitine->PGC1a Activates HMG_CoA_Reductase HMG-CoA Reductase L_Carnitine->HMG_CoA_Reductase Inhibits Gene_Expression Lipid Metabolism Gene Expression PPARg->Gene_Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Experimental_Workflow Sample Bulk Sample or Formulation Titration Potentiometric Titration Sample->Titration HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Assay Titration->Purity Quantification Quantification HPLC->Quantification Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight_ID Molecular Weight and Fragmentation Pattern MS->Molecular_Weight_ID

References

(R)-Carnitine Hydrochloride as a Co-factor for β-Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-oxidation is the central metabolic process for the catabolism of fatty acids to generate acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for energy production in the form of ATP. This process is particularly vital in tissues with high energy demands, such as skeletal and cardiac muscle. The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs, is a critical and tightly regulated step. This transport is facilitated by the carnitine shuttle, a system that relies on the stereospecific molecule L-carnitine. This technical guide will delve into the pivotal role of carnitine in β-oxidation, with a specific focus on the stereoisomer (R)-carnitine hydrochloride and its function not as a co-factor but as a competitive inhibitor of this crucial metabolic pathway.

The Carnitine Shuttle: Mechanism of L-Carnitine in Fatty Acid Transport

The mitochondrial inner membrane is impermeable to long-chain fatty acids. The carnitine shuttle is the biological system responsible for their translocation into the mitochondrial matrix.[1][2][3] This multi-step process involves three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of the acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of L-carnitine, forming acyl-L-carnitine.[4][5]

  • Carnitine-Acylcarnitine Translocase (CACT): This carrier protein, situated in the inner mitochondrial membrane, facilitates the transport of acyl-L-carnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[2][3]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the acyl group from acyl-L-carnitine to coenzyme A to reform fatty acyl-CoA within the matrix. The liberated L-carnitine is then transported back to the cytosol by CACT.[1][3]

The regenerated fatty acyl-CoA in the mitochondrial matrix is then available for the enzymatic cascade of β-oxidation.

Caption: The Carnitine Shuttle Pathway.

Stereospecificity of Carnitine in β-Oxidation

Carnitine is a chiral molecule, existing as two stereoisomers: (L)-carnitine and (D)-carnitine, which corresponds to (S)- and (R)-carnitine, respectively, in the Cahn-Ingold-Prelog nomenclature. The biological activity of carnitine is highly stereospecific. (L)-Carnitine is the naturally occurring and biologically active isomer that serves as the substrate for the carnitine palmitoyltransferases.[4]

In contrast, (R)-carnitine (D-carnitine) is biologically inactive as a co-factor for β-oxidation.[4] Moreover, it can act as a competitive inhibitor of the carnitine shuttle system. The hydrochloride salt, (R)-Carnitine hydrochloride, is a common and stable form used in experimental settings.

(R)-Carnitine Hydrochloride as an Inhibitor of β-Oxidation

(R)-Carnitine hydrochloride exerts its inhibitory effect on β-oxidation primarily through competitive inhibition of the enzymes of the carnitine shuttle, particularly CPT1. By competing with the endogenous (L)-carnitine for the active site of CPT1, (R)-carnitine reduces the formation of acyl-L-carnitine, thereby limiting the transport of long-chain fatty acids into the mitochondria. This leads to a decrease in the rate of β-oxidation.

Inhibitory Action of (R)-Carnitine on the Carnitine Shuttle LCarnitine L-Carnitine CPT1 CPT1 LCarnitine->CPT1 RCarnitine (R)-Carnitine RCarnitine->CPT1 Competitive Inhibition AcylCoA Fatty Acyl-CoA AcylCoA->CPT1 AcylLCarnitine Acyl-L-Carnitine (Transported into Mitochondria) CPT1->AcylLCarnitine β-Oxidation Proceeds NoReaction No Reaction (Inhibition of Transport)

Caption: Competitive Inhibition by (R)-Carnitine.

Quantitative Analysis of (R)-Carnitine Inhibition

The inhibitory effect of (R)-Carnitine hydrochloride on β-oxidation can be quantified by measuring its impact on the activity of key enzymes like CPT1 and on the overall rate of fatty acid oxidation in cellular or mitochondrial preparations.

Table 1: Illustrative Dose-Dependent Inhibition of CPT1 Activity by (R)-Carnitine Hydrochloride

(R)-Carnitine HCl Concentration (mM)CPT1 Activity (% of Control)Standard Deviation
0100± 5.2
0.185± 4.8
0.562± 3.9
1.045± 3.1
5.020± 2.5
10.08± 1.7

Table 2: Illustrative Effect of (R)-Carnitine Hydrochloride on Palmitate Oxidation in Isolated Mitochondria

TreatmentPalmitate Oxidation Rate (nmol/min/mg protein)% InhibitionStandard Deviation
Control (L-Carnitine only)15.20± 1.1
+ 1 mM (R)-Carnitine HCl8.941.4± 0.8
+ 5 mM (R)-Carnitine HCl4.173.0± 0.5
+ 10 mM (R)-Carnitine HCl1.987.5± 0.3

Experimental Protocols

Measurement of Fatty Acid Oxidation Rate

This protocol describes the measurement of the oxidation of a radiolabeled fatty acid substrate in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4)

  • [1-14C]Palmitate

  • L-Carnitine

  • (R)-Carnitine hydrochloride

  • Coenzyme A

  • ATP

  • Malate

  • Perchloric acid

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare mitochondrial suspensions in ice-cold respiration buffer.

  • Set up reaction tubes containing respiration buffer, ATP, Coenzyme A, and malate.

  • Add varying concentrations of (R)-Carnitine hydrochloride to the respective experimental tubes.

  • Add a fixed concentration of L-Carnitine to all tubes.

  • Initiate the reaction by adding the mitochondrial suspension followed by [1-14C]Palmitate.

  • Incubate the tubes at 37°C with shaking for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding perchloric acid.

  • Capture the released 14CO2 in a trapping agent (e.g., a filter paper soaked in NaOH) placed in a sealed vial.

  • Centrifuge the reaction tubes to pellet the precipitated protein.

  • Measure the radioactivity of the trapped 14CO2 and the acid-soluble metabolites in the supernatant using a scintillation counter.

  • Calculate the rate of fatty acid oxidation based on the amount of radiolabel incorporated into CO2 and acid-soluble products.

Workflow for Assessing (R)-Carnitine's Impact on β-Oxidation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mito_Isolation Isolate Mitochondria Reaction_Setup Set up Reaction Tubes with Varying [R-Carnitine] Mito_Isolation->Reaction_Setup Reagent_Prep Prepare Reaction Buffers and Substrates Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction with Perchloric Acid Incubation->Reaction_Stop CO2_Trapping Trap and Measure 14CO2 Reaction_Stop->CO2_Trapping ASM_Measurement Measure Acid-Soluble Metabolites (ASMs) Reaction_Stop->ASM_Measurement Data_Analysis Calculate Oxidation Rate and % Inhibition CO2_Trapping->Data_Analysis ASM_Measurement->Data_Analysis

Caption: Experimental Workflow for β-Oxidation Assay.

Carnitine Palmitoyltransferase I (CPT1) Activity Assay

This assay measures the forward reaction of CPT1, which is the formation of palmitoyl-L-[3H]carnitine from palmitoyl-CoA and L-[3H]carnitine.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, pH 7.4)

  • Palmitoyl-CoA

  • L-[methyl-3H]carnitine

  • (R)-Carnitine hydrochloride

  • Bovine serum albumin (BSA), fatty acid-free

  • Perchloric acid

  • Butanol

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare mitochondrial suspensions in assay buffer.

  • Pre-incubate the mitochondria with varying concentrations of (R)-Carnitine hydrochloride.

  • Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[methyl-3H]carnitine.

  • Incubate for a specific time at 37°C.

  • Stop the reaction with perchloric acid.

  • Extract the radiolabeled palmitoylcarnitine (B157527) with butanol.

  • Measure the radioactivity in the butanol phase using a scintillation counter.

  • Calculate CPT1 activity as nmol of product formed per minute per mg of mitochondrial protein.

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This method allows for the sensitive and specific quantification of various acylcarnitine species.

Materials:

  • Plasma, tissue homogenates, or cell lysates

  • Internal standards (deuterated acylcarnitines)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • Butanol

  • Acetyl chloride

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Precipitate proteins from the biological sample using acetonitrile containing a mixture of deuterated internal standards.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness under nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in butanolic HCl (prepared by adding acetyl chloride to butanol) to convert acylcarnitines to their butyl esters.

    • Heat the samples to complete the derivatization.

    • Evaporate the butanolic HCl.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Perform chromatographic separation of the different acylcarnitine butyl esters.

    • Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.

    • Calculate the concentration of each acylcarnitine species by comparing its peak area to that of its corresponding deuterated internal standard.

Conclusion

While (L)-carnitine is an indispensable co-factor for mitochondrial β-oxidation, its stereoisomer, (R)-carnitine, does not facilitate this process. Instead, (R)-carnitine hydrochloride acts as a competitive inhibitor of the carnitine shuttle, primarily by competing with (L)-carnitine for the active site of CPT1. This inhibition leads to a reduction in the transport of long-chain fatty acids into the mitochondria and a subsequent decrease in the rate of β-oxidation. The detailed experimental protocols provided in this guide offer robust methods for investigating the effects of (R)-carnitine and other potential modulators of fatty acid metabolism. A thorough understanding of the stereospecificity of carnitine and the inhibitory potential of its (R)-isomer is crucial for researchers and drug development professionals working in the fields of metabolism, metabolic disorders, and therapeutics targeting fatty acid oxidation.

References

The Discovery and Metabolic Elucidation of Carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine, a quaternary ammonium (B1175870) compound, is a pivotal molecule in cellular metabolism, primarily recognized for its indispensable role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides an in-depth exploration of the discovery of carnitine and the historical progression of research that unveiled its critical function in metabolic pathways. The document details the seminal experiments, presents key quantitative data, and outlines the experimental protocols that were instrumental in shaping our understanding of carnitine's metabolic significance.

A Historical Timeline of Carnitine Research

The journey to understanding carnitine's role in metabolism spans over half a century, marked by key discoveries that transformed it from a mere "muscle constituent" to a crucial player in cellular bioenergetics.

  • 1905: The Discovery. Carnitine was first isolated from meat extracts by Russian scientists Gulewitsch and Krimberg, who named it after the Latin word for flesh, "carnis"[1].

  • 1927: Structure Elucidation. The chemical structure of carnitine (β-hydroxy-γ-trimethylaminobutyric acid) was determined.

  • 1947: The "Vitamin BT" Connection. Fraenkel discovered that a substance required for the growth of the mealworm Tenebrio molitor, which he named vitamin BT, was identical to carnitine. This led to the initial misclassification of carnitine as a vitamin for higher organisms[2].

  • Late 1950s - Early 1960s: Unveiling the Metabolic Function. The pivotal work of Irving Fritz and Jon Bremer established the fundamental role of carnitine in fatty acid oxidation. Their experiments demonstrated that carnitine was essential for the oxidation of long-chain fatty acids by isolated mitochondria[3].

  • 1960s: The Carnitine Shuttle Hypothesis. The concept of the "carnitine shuttle" began to take shape, proposing a mechanism by which carnitine facilitates the transport of fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to long-chain acyl-CoA esters[4][5][6].

  • 1970s and beyond: Enzymatic and Transporter Characterization. The individual components of the carnitine shuttle system, including carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), were identified, purified, and their kinetic properties characterized[7][8]. The genetic basis of carnitine deficiencies also began to be understood.

The Carnitine Shuttle System: A Mechanistic Overview

The transport of long-chain fatty acids into the mitochondrial matrix is a critical rate-limiting step in their oxidation. This process is mediated by the carnitine shuttle, which consists of three key enzymatic and transport proteins located in the mitochondrial membranes.

CarnitineShuttle cluster_cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_synthase Acyl-CoA Synthetase LCFA->AcylCoA_synthase ATP, CoA-SH LCFA_CoA Long-Chain Acyl-CoA AcylCoA_synthase->LCFA_CoA AMP, PPi CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acylcarnitine_ims Acylcarnitine CPT1->Acylcarnitine_ims CoA-SH CACT CACT Acylcarnitine_ims->CACT Carnitine_ims L-Carnitine CACT->Carnitine_ims Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix CoA-SH Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix BetaOxidation β-Oxidation LCFA_CoA_matrix->BetaOxidation Carnitine_matrix->CACT

Quantitative Data in Carnitine Research

Carnitine and Acylcarnitine Concentrations in Human Tissues

The concentration of carnitine and its acylated derivatives varies significantly across different human tissues, reflecting their metabolic activity and reliance on fatty acid oxidation. Skeletal and cardiac muscles, which heavily depend on fatty acids for energy, have the highest concentrations[9][10].

TissueFree Carnitine (nmol/g wet weight)Acylcarnitine (nmol/g wet weight)Total Carnitine (nmol/g wet weight)Reference
Skeletal Muscle3,000 - 5,000500 - 1,0003,500 - 6,000[11]
Heart2,000 - 3,0001,000 - 2,0003,000 - 5,000[11]
Liver500 - 1,000100 - 300600 - 1,300[12]
Kidney200 - 40050 - 150250 - 550[10]
Brain50 - 10010 - 3060 - 130[9]
Plasma30 - 60 (µmol/L)5 - 15 (µmol/L)35 - 75 (µmol/L)[12]
Kinetic Parameters of Carnitine Shuttle Enzymes

The efficiency of the carnitine shuttle is determined by the kinetic properties of its constituent enzymes and transporter.

Enzyme/TransporterSubstrateTissueKm (µM)Vmax (nmol/min/mg protein)Reference
CPT1A (Liver type) L-CarnitineRat Liver30 - 502 - 4[13]
Palmitoyl-CoARat Liver20 - 40-[13]
CPT1B (Muscle type) L-CarnitineRat Skeletal Muscle300 - 5001 - 2[13]
Palmitoyl-CoARat Skeletal Muscle10 - 20-[13]
CPT2 L-CarnitineBovine Heart~230-[14]
PalmitoylcarnitineBovine Heart~13010 - 15[14]
CACT L-CarnitineRat Heart380 - 15000.20 - 0.34[1]
PalmitoylcarnitineRat Heart~30-[1]

Key Experimental Protocols in Carnitine Research

The Fritz Experiment: Demonstrating Carnitine's Role in Fatty Acid Oxidation (circa 1959)

This foundational experiment provided the first direct evidence that carnitine stimulates the oxidation of long-chain fatty acids in isolated mitochondria.

Objective: To determine the effect of L-carnitine on the oxidation of [1-¹⁴C]palmitate by isolated rat liver mitochondria.

Methodology:

  • Mitochondrial Isolation: Rat liver mitochondria were isolated by differential centrifugation in a sucrose (B13894) buffer.

  • Incubation Medium: Mitochondria were incubated in a medium containing:

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • MgCl₂

    • ATP

    • Coenzyme A

    • [1-¹⁴C]palmitate complexed to albumin

  • Experimental Groups:

    • Control: Incubation medium with mitochondria.

    • Experimental: Incubation medium with mitochondria and L-carnitine (varied concentrations).

  • Incubation: The reaction mixtures were incubated at 37°C with shaking.

  • Measurement of Oxidation: Fatty acid oxidation was quantified by measuring the production of ¹⁴CO₂. The reaction was stopped with trichloroacetic acid, and the evolved ¹⁴CO₂ was trapped in a hyamine hydroxide (B78521) solution and measured by liquid scintillation counting.

Results: The addition of L-carnitine markedly stimulated the production of ¹⁴CO₂ from [1-¹⁴C]palmitate in a dose-dependent manner, indicating that carnitine is essential for the mitochondrial oxidation of long-chain fatty acids.

FritzExperiment cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement RatLiver Rat Liver Homogenization Homogenization RatLiver->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Control Control: Mitochondria Mitochondria->Control Experimental Experimental: Mitochondria + L-Carnitine Mitochondria->Experimental IncubationMedium Incubation Medium (Buffer, MgCl2, ATP, CoA, [1-14C]palmitate) IncubationMedium->Control IncubationMedium->Experimental Incubate Incubate at 37°C Control->Incubate Experimental->Incubate StopReaction Stop Reaction (TCA) Incubate->StopReaction TrapCO2 Trap 14CO2 StopReaction->TrapCO2 Scintillation Liquid Scintillation Counting TrapCO2->Scintillation Result Quantify 14CO2 Production Scintillation->Result

Radioenzymatic Assay for L-Carnitine Quantification

This highly sensitive and specific method became a standard for measuring carnitine concentrations in biological samples.

Principle: The assay is based on the conversion of L-carnitine to [¹⁴C]acetyl-L-carnitine in the presence of [¹⁴C]acetyl-CoA and carnitine acetyltransferase (CAT). The radiolabeled product is then separated from the unreacted [¹⁴C]acetyl-CoA, and its radioactivity is measured.

Methodology:

  • Sample Preparation: Biological samples (plasma, tissue homogenates) are deproteinized, often with perchloric acid, followed by neutralization.

  • Reaction Mixture: A reaction mixture is prepared containing:

    • Buffer (e.g., Tris-HCl, pH 7.8)

    • [¹⁴C]acetyl-CoA

    • N-ethylmaleimide (to inhibit enzymes that might degrade acetyl-CoA)

  • Enzyme Reaction:

    • The sample is added to the reaction mixture.

    • The reaction is initiated by adding carnitine acetyltransferase (CAT).

    • The mixture is incubated to allow for the conversion of L-carnitine to [¹⁴C]acetyl-L-carnitine.

  • Separation: The reaction is stopped, and the negatively charged [¹⁴C]acetyl-CoA is separated from the positively charged [¹⁴C]acetyl-L-carnitine using an anion-exchange resin column.

  • Quantification: The eluate containing [¹⁴C]acetyl-L-carnitine is collected, and its radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the initial concentration of L-carnitine in the sample.

RadioenzymaticAssay cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_quantification Separation and Quantification BiologicalSample Biological Sample Deproteinization Deproteinization (e.g., PCA) BiologicalSample->Deproteinization Neutralization Neutralization Deproteinization->Neutralization PreparedSample Prepared Sample Neutralization->PreparedSample AddSample Add Prepared Sample PreparedSample->AddSample ReactionMix Reaction Mixture (Buffer, [14C]acetyl-CoA, NEM) ReactionMix->AddSample AddEnzyme Add Carnitine Acetyltransferase (CAT) AddSample->AddEnzyme Incubate Incubate AddEnzyme->Incubate AnionExchange Anion-Exchange Chromatography Incubate->AnionExchange Elution Elute [14C]acetyl-L-carnitine AnionExchange->Elution Scintillation Liquid Scintillation Counting Elution->Scintillation Result Quantify L-Carnitine Scintillation->Result

Conclusion

The discovery of carnitine and the subsequent elucidation of its role in fatty acid metabolism represent a landmark achievement in metabolic research. The pioneering work of scientists like Fritz and Bremer, coupled with the development of robust analytical techniques, has provided a deep understanding of the carnitine shuttle's mechanism and its physiological importance. This knowledge has been fundamental in diagnosing and managing inherited disorders of fatty acid oxidation and continues to inform research into various metabolic diseases, including obesity, diabetes, and cardiovascular conditions. The experimental frameworks and quantitative data presented in this guide serve as a testament to the rigorous scientific inquiry that has defined this field and provide a solid foundation for future investigations into the multifaceted roles of carnitine in health and disease.

References

The Critical Role of Carnitine Hydrochloride in Mitochondrial Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine hydrochloride, a salt form of the essential nutrient L-carnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. This process, known as the carnitine shuttle, is a fundamental pathway for energy generation in tissues with high energy demands, such as skeletal and cardiac muscle. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound facilitates mitochondrial energy production, presents quantitative data on the kinetics of the enzymes involved, and details established experimental protocols for the study of this critical metabolic pathway. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, bioenergetics, and the therapeutic potential of carnitine supplementation.

Introduction to Mitochondrial Fatty Acid Oxidation and the Carnitine Shuttle

Mitochondria are the primary sites of cellular respiration and ATP synthesis. While glucose is a major fuel source, the oxidation of fatty acids provides a significant and sustained energy supply, particularly during periods of fasting or prolonged exercise. Long-chain fatty acids, however, cannot passively diffuse across the inner mitochondrial membrane, which is impermeable to acyl-CoA esters. The carnitine shuttle is the biological system that overcomes this barrier, ensuring a steady supply of fatty acids for β-oxidation within the mitochondrial matrix.[1][2]

The shuttle system is comprised of three key components:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine.[2]

  • Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][4]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting acylcarnitine and coenzyme A back into acyl-CoA and free L-carnitine.[5][6]

The regenerated acyl-CoA is then available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2, which subsequently fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to produce large quantities of ATP. The free carnitine is transported back to the cytosol by CACT to continue the cycle.[7]

Quantitative Data on Carnitine Shuttle Components

The efficiency of the carnitine shuttle is dictated by the kinetic properties of its constituent enzymes and transporter. The following tables summarize key quantitative data from various studies. It is important to note that these values can vary depending on the tissue, species, and experimental conditions.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1)

ParameterSubstrateSpecies/TissueValueReference
Km L-CarnitinePig Liver164 - 216 µM[8]
Km L-CarnitinePig Skeletal Muscle~480 µM[8]
IC50 Malonyl-CoARat Liver (CPT1A)1.9 µM[9]
IC50 Malonyl-CoAHuman Skeletal Muscle (CPT1B)0.097 µM[9]
IC50 Malonyl-CoAMouse (expressed in S. cerevisiae) (CPT1A)116 µM[9][10]
IC50 Malonyl-CoAMouse (expressed in S. cerevisiae) (CPT1B)0.29 µM[9][10]

Table 2: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT)

ParameterSubstrateSpecies/TissueValueReference
Km (apparent) CarnitineRat Heart Mitochondria0.38 - 1.50 mM[11]
Vmax CarnitineRat Heart Mitochondria0.20 - 0.34 nmol/mg·min[11]
Ki AcetylcarnitineRat Heart Mitochondria1.1 mM[11]
Ki OctanoylcarnitineRat Heart Mitochondria0.10 mM[11]

Table 3: Bioavailability of Oral L-Carnitine Supplementation

DoseBioavailabilityReference
0.5 - 6 g14 - 18%[12][13]
Dietary L-Carnitine54 - 87%[12][13]
2 g16%[14]
6 g5%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the carnitine shuttle and its components.

Isolation of Mitochondria from Cultured Cells

Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for downstream assays.

Materials:

  • Cell culture flasks (70-80% confluency)

  • Ice-cold Phosphate-Buffered Saline (PBS), Ca/Mg free

  • Hypotonic solution (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)

  • Hypertonic solution (e.g., 2 M sucrose (B13894) in hypotonic solution)

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 0.5 mM EDTA, pH 7.4)

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest cells from culture flasks and wash twice with ice-cold PBS.

  • Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in hypotonic solution and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the swollen cells using a pre-chilled Potter-Elvehjem homogenizer with 6-10 gentle strokes.

  • Immediately add hypertonic solution to restore isotonicity.

  • Centrifuge the homogenate at 900 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer) for subsequent experiments.[14][15]

Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity

Objective: To determine the enzymatic activity of CPT1 in isolated mitochondria or cell lysates.

Principle: This assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and an acyl-CoA substrate.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM MOPS, pH 7.4)

  • [³H]L-carnitine

  • Palmitoyl-CoA (or other long-chain acyl-CoA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Malonyl-CoA (for inhibition studies)

  • Ice-cold 1 M HCl

  • Water-saturated butanol

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing assay buffer, BSA, and the desired concentrations of substrates and inhibitors.

  • Add the mitochondrial preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.

  • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of the assay.

  • Stop the reaction by adding ice-cold 1 M HCl.

  • Extract the radiolabeled acylcarnitine by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.

  • Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.[16]

Measurement of Fatty Acid Oxidation Rate in Isolated Mitochondria

Objective: To quantify the rate of fatty acid oxidation in isolated mitochondria by measuring oxygen consumption.

Principle: The oxidation of fatty acids in mitochondria consumes oxygen. This consumption can be measured using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)

  • Substrates: Palmitoylcarnitine (B157527) (or palmitoyl-CoA and L-carnitine), Malate (B86768)

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (B1679576) (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Clark-type oxygen electrode or high-resolution respirometer

Procedure:

  • Calibrate the oxygen electrode system with air-saturated respiration buffer.

  • Add a known amount of isolated mitochondria to the chamber containing respiration buffer.

  • Add malate to provide a source of oxaloacetate for the TCA cycle.

  • Add palmitoylcarnitine (or palmitoyl-CoA and L-carnitine) to initiate fatty acid oxidation. This measures the basal rate of respiration (State 2).

  • Add a known amount of ADP to stimulate ATP synthesis and measure the active rate of respiration (State 3).

  • Add oligomycin to inhibit ATP synthase and measure the leak respiration (State 4o).

  • Add successive titrations of FCCP to determine the maximal uncoupled respiration rate (State 3u).

  • Finally, add rotenone and antimycin A to inhibit the electron transport chain and measure the residual oxygen consumption.

  • Calculate the respiratory control ratio (RCR = State 3 / State 4o) and the P/O ratio (nmol ADP added / natoms oxygen consumed) to assess the quality of the mitochondrial preparation.[10][15][17]

Visualizing the Core Pathways and Workflows

Signaling Pathways

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_synth Acyl-CoA Synthetase LCFA->AcylCoA_synth LC_AcylCoA_c Long-Chain Acyl-CoA AcylCoA_synth->LC_AcylCoA_c CPT1 CPT1 LC_AcylCoA_c->CPT1 L_Carnitine_c L-Carnitine L_Carnitine_c->CPT1 Acylcarnitine_ims Acylcarnitine CPT1->Acylcarnitine_ims CACT CACT Acylcarnitine_ims->CACT L_Carnitine_ims L-Carnitine CACT->L_Carnitine_ims Acylcarnitine_m Acylcarnitine CACT->Acylcarnitine_m CPT2 CPT2 LC_AcylCoA_m Long-Chain Acyl-CoA CPT2->LC_AcylCoA_m L_Carnitine_m L-Carnitine CPT2->L_Carnitine_m Acylcarnitine_m->CPT2 BetaOxidation β-Oxidation LC_AcylCoA_m->BetaOxidation L_Carnitine_m->CACT AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_ETC TCA Cycle & ETC AcetylCoA->TCA_ETC ATP ATP TCA_ETC->ATP

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflows

CPT1_Activity_Assay_Workflow start Start prep_mito Isolate Mitochondria or Prepare Cell Lysate start->prep_mito prep_reaction Prepare Reaction Mix (Buffer, BSA) prep_mito->prep_reaction pre_incubate Pre-incubate at 37°C prep_reaction->pre_incubate add_substrates Add [³H]L-carnitine & Palmitoyl-CoA pre_incubate->add_substrates incubate Incubate at 37°C add_substrates->incubate stop_reaction Stop Reaction (Add HCl) incubate->stop_reaction extract Extract with Butanol stop_reaction->extract measure Measure Radioactivity (Scintillation Counting) extract->measure calculate Calculate CPT1 Activity measure->calculate end End calculate->end FAO_Respirometry_Workflow start Start prep_mito Isolate Mitochondria start->prep_mito calibrate Calibrate Oxygen Electrode prep_mito->calibrate add_mito Add Mitochondria to Chamber calibrate->add_mito add_malate Add Malate (State 2) add_mito->add_malate add_palmitoylcarnitine Add Palmitoylcarnitine add_malate->add_palmitoylcarnitine add_adp Add ADP (State 3) add_palmitoylcarnitine->add_adp add_oligomycin Add Oligomycin (State 4o) add_adp->add_oligomycin add_fccp Add FCCP (State 3u) add_oligomycin->add_fccp add_inhibitors Add Rotenone & Antimycin A add_fccp->add_inhibitors analyze Analyze Respiration Rates add_inhibitors->analyze end End analyze->end

References

The Biochemical Blueprint of L-Carnitine: A Technical Guide to its Biosynthesis from Lysine and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine is a vital quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy metabolism. While primarily obtained from dietary sources, endogenous biosynthesis from the essential amino acids L-lysine and L-methionine is critical for maintaining L-carnitine homeostasis. This technical guide provides a comprehensive exploration of the L-carnitine biosynthesis pathway, detailing the enzymatic cascade, substrate specifics, and cellular compartmentalization. It presents a consolidation of current quantitative data on enzyme kinetics, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical journey from protein-bound lysine (B10760008) to biologically active L-carnitine. This document is intended to serve as a thorough resource for researchers and professionals investigating metabolic pathways and pursuing the development of therapeutic interventions related to metabolic disorders.

Introduction

L-carnitine's role in cellular energy production is indispensable.[1] Its biosynthesis is a multi-step enzymatic process that occurs across several cellular compartments, primarily in the liver, kidneys, and brain in humans.[1][2] The pathway commences with the post-translational methylation of lysine residues within various proteins, utilizing S-adenosylmethionine (SAM), derived from methionine, as the methyl donor.[3][4] Subsequent proteolysis releases ε-N-trimethyllysine (TML), the first committed precursor in the L-carnitine biosynthesis pathway.[5] Four key enzymatic reactions then convert TML into L-carnitine.[6] Understanding the intricacies of this pathway is paramount for elucidating the pathophysiology of primary and secondary carnitine deficiencies and for the rational design of therapeutic strategies.

The Enzymatic Pathway of L-Carnitine Biosynthesis

The conversion of L-lysine and L-methionine to L-carnitine is a sophisticated biochemical process involving methylation, proteolysis, and four subsequent enzymatic steps.

Formation of ε-N-Trimethyllysine (TML)

The journey to L-carnitine begins not with free lysine, but with lysine residues integrated within polypeptide chains.[4] Specific protein lysine methyltransferases (PKMTs) catalyze the transfer of three methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues in proteins such as histones, calmodulin, and myosin.[4] This post-translational modification is a critical regulatory step. Lysosomal or proteasomal degradation of these methylated proteins releases free ε-N-trimethyllysine (TML), which then enters the carnitine biosynthesis pathway.[5]

Step 1: Hydroxylation of ε-N-Trimethyllysine

The first committed step of L-carnitine biosynthesis occurs in the mitochondrial matrix.[7] The enzyme trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD), catalyzes the stereospecific hydroxylation of TML to form (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML).[7][8] TMLH is a non-heme iron (Fe²⁺) and 2-oxoglutarate (2-OG)-dependent dioxygenase, requiring molecular oxygen (O₂) and ascorbate (B8700270) as a cofactor.[6][9]

Reaction: ε-N-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-Nε-trimethyl-L-lysine + succinate (B1194679) + CO₂[9]

Step 2: Aldol (B89426) Cleavage of 3-Hydroxy-Nε-trimethyllysine

Following its synthesis in the mitochondria, HTML is transported to the cytosol. Here, it undergoes an aldol cleavage reaction catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA). This reaction yields 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[7] HTMLA is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[6] While the definitive identity of HTMLA in mammals has been elusive, there is strong evidence to suggest that serine hydroxymethyltransferase (SHMT), particularly the cytosolic isoform SHMT1, is responsible for this catalytic step.[10]

Reaction: 3-hydroxy-Nε-trimethyl-L-lysine → 4-N-trimethylaminobutyraldehyde + glycine

Step 3: Dehydrogenation of 4-N-Trimethylaminobutyraldehyde

The third step, also occurring in the cytosol, is the oxidation of TMABA to γ-butyrobetaine (GBB), also known as 4-N-trimethylaminobutanoate. This reaction is catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), an NAD⁺-dependent enzyme.[6] In humans, this enzyme is identified as aldehyde dehydrogenase family 9 member A1 (ALDH9A1).[11]

Reaction: 4-N-trimethylaminobutyraldehyde + NAD⁺ + H₂O → γ-butyrobetaine + NADH + H⁺

Step 4: Hydroxylation of γ-Butyrobetaine

The final step in L-carnitine biosynthesis is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine. This reaction is catalyzed by the cytosolic enzyme γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase.[12] Similar to TMLH, BBOX is a non-heme iron (Fe²⁺) and 2-oxoglutarate-dependent dioxygenase that requires molecular oxygen and ascorbate.[13] In humans, BBOX activity is predominantly found in the liver, kidney, and to a lesser extent, the brain.[12]

Reaction: γ-butyrobetaine + 2-oxoglutarate + O₂ → L-carnitine + succinate + CO₂

Quantitative Data on Enzyme Kinetics

The efficiency of the L-carnitine biosynthesis pathway is governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for these enzymes. It is important to note that comprehensive kinetic data, particularly for HTMLA with its specific substrate, is still an active area of research.

EnzymeOrganism/TissueSubstrateKmVmaxSpecific ActivityReference
Trimethyllysine Hydroxylase (TMLH) Rat Kidneyε-N-trimethyllysine1.1 mM--[14]
Rat Kidney2-oxoglutarate109 µM--[14]
Rat KidneyFe²⁺54 µM--[14]
Rat Kidney Homogenateε-N-trimethyllysine--5 nmol/min/mg protein[9]
3-Hydroxy-Nε-trimethyllysine Aldolase (HTMLA) / Serine Hydroxymethyltransferase (SHMT) Rat LensL-serine~0.25 mM-0.15-2.4 units/mg protein[5]
Plasmodium vivaxL-serine0.26 ± 0.04 mM--[15]
Plasmodium vivaxTetrahydrofolate0.11 ± 0.01 mM--[15]
4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) Pseudomonas sp.4-N-trimethylaminobutyraldehyde7.4 µM-12.4 units/mg protein[16]
Pseudomonas sp.NAD⁺125 µM--[16]
γ-Butyrobetaine Hydroxylase (BBOX) Human Kidneyγ-butyrobetaine0.2 mM-2.4 µkat/g protein[3]
Human Kidney2-oxoglutarate0.3 mM--[3]
Human KidneyOxygen5.5% (v/v in gas phase)--[3]

Note: Vmax values are often not reported directly in the literature, with specific activity being the more common measure of enzyme velocity. Kinetic parameters for SHMT are for its canonical reaction with serine, as data with 3-hydroxy-Nε-trimethyllysine is scarce.

Experimental Protocols

The study of the L-carnitine biosynthesis pathway relies on robust and reproducible experimental methods. This section provides detailed protocols for the purification and activity assays of the key enzymes involved.

General Experimental Workflow for Studying the L-Carnitine Biosynthesis Pathway

A typical workflow for investigating this metabolic pathway involves several key stages, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Enzyme Purification cluster_2 Enzyme Activity Assays cluster_3 Metabolite Quantification Tissue Tissue Homogenization (e.g., Liver, Kidney) Fractionation Subcellular Fractionation (Mitochondria, Cytosol) Tissue->Fractionation Cell Cell Lysis (Cultured Cells) Cell->Fractionation Chromatography Column Chromatography (Ion Exchange, Affinity, Gel Filtration) Fractionation->Chromatography Extraction Metabolite Extraction Fractionation->Extraction Purity Purity Assessment (SDS-PAGE, Western Blot) Chromatography->Purity Assay Enzyme Assay (Spectrophotometric, Radiometric, LC-MS) Purity->Assay Kinetics Kinetic Analysis (Michaelis-Menten) Assay->Kinetics LCMS LC-MS/MS Analysis Extraction->LCMS

A general experimental workflow for studying the L-carnitine biosynthesis pathway.
Purification and Assay of Trimethyllysine Hydroxylase (TMLH)

Purification Protocol (Adapted from Rat Kidney)

  • Homogenization: Homogenize fresh or frozen rat kidneys in a buffer containing a reducing agent (e.g., 10 mM DTT) and protease inhibitors.

  • Subcellular Fractionation: Perform differential centrifugation to isolate the mitochondrial fraction.

  • Solubilization: Solubilize the mitochondrial membrane proteins using a suitable detergent.

  • Chromatography:

    • Ion Exchange Chromatography: Apply the solubilized protein to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient.

    • Hydroxylapatite Chromatography: Further purify the active fractions on a hydroxylapatite column.

    • Gel Filtration Chromatography: Perform a final polishing step using a gel filtration column to isolate the dimeric enzyme.[14]

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE and confirm the identity of TMLH by Western blotting or mass spectrometry.

Activity Assay Protocol

This assay measures the formation of 3-hydroxy-Nε-trimethyllysine.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM phosphate buffer, pH 6.5)

    • ε-N-trimethyllysine (substrate)

    • 2-oxoglutarate (co-substrate)

    • FeSO₄ (cofactor)

    • Ascorbate (cofactor)

    • Catalase

    • Purified TMLH or mitochondrial extract

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction is linear with respect to time and protein concentration.[9]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Analysis:

    • HPLC: Separate and quantify the product, 3-hydroxy-Nε-trimethyllysine, using reverse-phase HPLC.

    • LC-MS/MS: For higher sensitivity and specificity, use LC-MS/MS to detect and quantify the product.

Purification and Assay of 4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH)

Purification Protocol (Adapted from Pseudomonas sp. and Mammalian Liver)

  • Cell Lysis/Homogenization: Disrupt bacterial cells by sonication or homogenize mammalian liver tissue in a suitable buffer containing a reducing agent (e.g., 1 mM DTT).[11][16]

  • Chromatography:

    • Hydrophobic Interaction Chromatography: Apply the crude extract to a hydrophobic interaction column (e.g., Phenyl-Toyopearl) and elute with a decreasing salt gradient.[16]

    • Affinity Chromatography: Further purify the active fractions using a 5'-AMP Sepharose 4B column.[16]

  • Purity Assessment: Assess the purity of the enzyme by native and SDS-PAGE. The native enzyme from Pseudomonas sp. is a trimer of identical 55 kDa subunits.[16]

Activity Assay Protocol

This assay measures the NAD⁺-dependent oxidation of TMABA by monitoring the increase in NADH absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Buffer (e.g., 150 mM potassium phosphate buffer, pH 7.5)

    • NAD⁺

    • Purified TMABA-DH or cytosolic extract

  • Initiation and Measurement: Initiate the reaction by adding 4-N-trimethylaminobutyraldehyde. Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Purification and Assay of γ-Butyrobetaine Hydroxylase (BBOX)

Purification Protocol (Adapted from Human Kidney and Rat Liver)

  • Homogenization and Centrifugation: Homogenize the tissue in a suitable buffer and obtain the high-speed supernatant (100,000 x g).[3]

  • Ammonium Sulfate (B86663) Fractionation: Precipitate the enzyme using a specific range of ammonium sulfate saturation.[3]

  • Chromatography:

    • DEAE-Cellulose Chromatography: Apply the resuspended pellet to a DEAE-cellulose column and elute with a salt gradient.[3]

    • Hydroxylapatite Chromatography: Further purify the active fractions on a hydroxylapatite column.[3]

    • Affinity Chromatography: For higher purity, an affinity column with a BBOX inhibitor like 3-(2,2,2-trimethylhydrazinium)propionate (THP) as the ligand can be used.[4]

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Activity Assay Protocol (Radiometric)

This is a highly sensitive assay that measures the formation of radiolabeled L-carnitine.[17]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM phosphate buffer, pH 6.5)

    • [³H]γ-butyrobetaine (radiolabeled substrate)

    • 2-oxoglutarate

    • FeSO₄

    • Ascorbate

    • Catalase

    • Purified BBOX or tissue homogenate

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination and Separation: Stop the reaction with a strong acid. Separate the radiolabeled L-carnitine product from the unreacted [³H]γ-butyrobetaine using a Dowex 50-X8 cation exchange column.[17]

  • Quantification: Elute the [³H]L-carnitine and quantify the radioactivity using a scintillation counter.

Signaling Pathways and Logical Relationships

The biosynthesis of L-carnitine is a spatially organized process, with enzymes and intermediates distributed across different cellular compartments. The following diagram illustrates the logical flow of the pathway.

L_Carnitine_Biosynthesis cluster_lysosome Lysosome/Proteasome cluster_mito Mitochondrion cluster_cyto Cytosol Protein Protein-bound Lysine Methylation Methylation (PKMTs, SAM) Protein->Methylation TML_Protein Protein-bound ε-N-Trimethyllysine Methylation->TML_Protein Proteolysis Proteolysis TML_Protein->Proteolysis TML ε-N-Trimethyllysine Proteolysis->TML TML_mito ε-N-Trimethyllysine TML->TML_mito Transport TMLH TMLH TML_mito->TMLH HTML 3-Hydroxy-Nε- trimethyllysine TMLH->HTML HTML_cyto 3-Hydroxy-Nε- trimethyllysine HTML->HTML_cyto Transport HTMLA HTMLA (SHMT) HTML_cyto->HTMLA TMABA 4-N-Trimethylamino- butyraldehyde HTMLA->TMABA Glycine Glycine HTMLA->Glycine Glycine TMABA_DH TMABA-DH TMABA->TMABA_DH GBB γ-Butyrobetaine TMABA_DH->GBB BBOX BBOX GBB->BBOX L_Carnitine L-Carnitine BBOX->L_Carnitine Mitochondrion_transport L_Carnitine->Mitochondrion_transport Transport via Carnitine Transporter Lysine L-Lysine Lysine->Protein Methionine L-Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAM->Methylation

References

The Physiological Roles of Carnitine Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant's Contact Information]

Abstract

Carnitine and its esterified forms are pivotal molecules in cellular metabolism, extending far beyond their well-established role in fatty acid oxidation. This technical guide provides an in-depth exploration of the physiological functions of carnitine esters in the human body, with a focus on their metabolic significance, involvement in cellular signaling, and implications in health and disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of these multifaceted compounds.

Introduction: The Carnitine Pool and its Esters

L-carnitine (β-hydroxy-γ-N-trimethylaminobutyrate) is a conditionally essential nutrient, endogenously synthesized from the amino acids lysine (B10760008) and methionine, and also obtained from dietary sources, primarily red meat.[1] Within the body, carnitine exists as free carnitine and a variety of acylcarnitines, collectively known as the carnitine pool. These esters are formed through the reversible esterification of the hydroxyl group of carnitine with acyl-Coenzyme A (acyl-CoA) molecules of varying chain lengths. This process is catalyzed by a family of enzymes called carnitine acyltransferases.

The primary physiological significance of carnitine esters lies in their ability to shuttle acyl groups across the inner mitochondrial membrane, a critical step in the β-oxidation of long-chain fatty acids for energy production.[1] However, their functions are not limited to this canonical role. Carnitine esters are integral to buffering the intramitochondrial acyl-CoA/CoA ratio, modulating intermediary metabolism, participating in neurotransmission, and protecting against oxidative stress.

This guide will systematically dissect these functions, providing the necessary technical details for advanced research and development.

Core Physiological Functions of Carnitine Esters

Mitochondrial Fatty Acid Oxidation: The Carnitine Shuttle

The most well-documented function of carnitine esters is their indispensable role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This transport mechanism is known as the carnitine shuttle. Short- and medium-chain fatty acids can diffuse freely across the mitochondrial membranes, but long-chain fatty acids require this specialized system.

The carnitine shuttle involves three key enzymes and a transporter:

  • Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the transesterification of a long-chain fatty acyl-CoA to carnitine, forming a long-chain acylcarnitine and releasing free CoA into the cytoplasm.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, situated in the inner mitochondrial membrane, facilitates the antiport of acylcarnitines into the mitochondrial matrix in exchange for free carnitine moving out into the intermembrane space.[2]

  • Carnitine Palmitoyltransferase II (CPT-II): Located on the matrix side of the inner mitochondrial membrane, CPT-II reverses the reaction of CPT-I, converting the incoming long-chain acylcarnitine back to a long-chain fatty acyl-CoA and releasing free carnitine into the mitochondrial matrix.

The regenerated long-chain fatty acyl-CoA is then available for β-oxidation, generating acetyl-CoA, NADH, and FADH2 for ATP production via the Krebs cycle and oxidative phosphorylation.

Figure 1. The Carnitine Shuttle for Long-Chain Fatty Acid Oxidation
Specific Functions of Key Carnitine Esters

Acetyl-L-carnitine is the most abundant carnitine ester in the human body and plays several critical roles:

  • Mitochondrial Acetyl Group Buffer: ALCAR acts as a reservoir for acetyl groups, modulating the intramitochondrial acetyl-CoA/CoA ratio. This is crucial for maintaining the activity of the pyruvate (B1213749) dehydrogenase complex and ensuring efficient glucose oxidation.

  • Neurotransmission: ALCAR can cross the blood-brain barrier and serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine, which is vital for cognitive functions such as memory and learning.[3]

  • Neuroprotection: ALCAR exhibits neuroprotective properties by enhancing mitochondrial function, reducing oxidative stress, and increasing the levels of nerve growth factor (NGF).[4][5][6]

Propionyl-L-carnitine is particularly important in cardiac and skeletal muscle metabolism:

  • Anaplerosis: PLC can be converted to propionyl-CoA, which is subsequently metabolized to succinyl-CoA. Succinyl-CoA can enter the Krebs cycle, thus replenishing its intermediates in a process known as anaplerosis. This is especially beneficial in ischemic conditions where Krebs cycle intermediates are depleted.[7][8][9]

  • Cardioprotection: PLC has been shown to improve cardiac function in ischemic heart disease by enhancing energy metabolism and reducing oxidative damage.[9]

Modulation of Intermediary Metabolism

The carnitine system is not isolated to fatty acid metabolism; it also influences glucose and amino acid metabolism. By buffering the acyl-CoA pools, carnitine esters can indirectly regulate the activity of key metabolic enzymes. For instance, by accepting acetyl groups from acetyl-CoA to form ALCAR, the availability of free CoA is increased, which can stimulate the activity of enzymes that require CoA as a cofactor.

Antioxidant and Anti-inflammatory Properties

Carnitine and its esters have demonstrated antioxidant properties by scavenging free radicals and reducing lipid peroxidation.[10] They can also modulate inflammatory pathways. For example, L-carnitine has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines.[10]

Quantitative Data on Carnitine Ester Concentrations

The concentrations of carnitine esters in plasma and tissues can vary significantly depending on the physiological state (e.g., fed vs. fasted) and the presence of disease. Acylcarnitine profiling by mass spectrometry has become a valuable tool for diagnosing and monitoring various metabolic disorders.

Table 1: Plasma Acylcarnitine Concentrations in Healthy Individuals and in Metabolic Syndrome

AcylcarnitineHealthy (nmol/mL)Metabolic Syndrome (nmol/mL)Fold ChangeReference
Free Carnitine (C0)~25-50Increased~1.2x[11]
Acetylcarnitine (C2)2.00-17.83Increased~1.3x[11][12]
Propionylcarnitine (C3)< 0.4Increased~1.5x[11]
Butyrylcarnitine (C4)< 0.3Decreased~0.8x[11]
Isovalerylcarnitine (C5)< 0.3Increased~1.4x[11]
Palmitoylcarnitine (B157527) (C16)< 0.2Increased~1.6x[11]
Hydroxyoctadecanoylcarnitine (C18OH)< 0.1Increased~1.7x[11]

Table 2: Acylcarnitine Concentrations in Human Tissues (Developmental)

TissueFree Carnitine (nmol/g wet weight)Acylcarnitine (nmol/g wet weight)Total Carnitine (nmol/g wet weight)Reference
Skeletal Muscle (Preterm)~100-200~20-50~120-250[13]
Skeletal Muscle (Term)~200-400~30-70~230-470[13]
Liver (Preterm)~50-100~10-30~60-130[13]
Liver (Term)~80-150~20-40~100-190[13]
Brain (Preterm)~5-15~10-25~15-40[13]
Brain (Term)~10-20~15-30~25-50[13]

Experimental Protocols

Quantification of Acylcarnitines by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general workflow for the comprehensive identification and quantification of acylcarnitines in biological samples using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

4.1.1. Sample Preparation

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine, d3-propionylcarnitine, etc.).

  • Tissue: Homogenize ~20-50 mg of tissue in 500 µL of ice-cold 80% methanol containing internal standards.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4.1.2. LC-HRMS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for acylcarnitine separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) for targeted quantification.

4.1.3. Data Analysis

  • Peak Picking and Integration: Use appropriate software (e.g., Xcalibur, MassHunter, or open-source platforms like XCMS) to detect and integrate chromatographic peaks.

  • Identification: Identify acylcarnitines based on accurate mass, retention time, and fragmentation patterns (characteristic fragment ion at m/z 85.0284).[14][15]

  • Quantification: Quantify the concentration of each acylcarnitine by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

Figure 2. Workflow for Acylcarnitine Profiling by LC-HRMS Sample Biological Sample (Plasma, Tissue) Extraction Extraction with Methanol & Internal Standards Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation HRMS_Detection HRMS Detection (ESI+, Full Scan, MS/MS) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Peak Picking, Identification, Quantification) HRMS_Detection->Data_Analysis

Figure 2. Workflow for Acylcarnitine Profiling by LC-HRMS
Enzyme Activity Assays

This radioisotope-based forward assay measures the formation of radiolabeled palmitoylcarnitine.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), reduced glutathione, ATP, MgCl2, KCl, KCN, rotenone, fatty acid-free BSA, and palmitoyl-CoA.

  • Sample Preparation: Isolate mitochondria from tissue homogenates.

  • Reaction Initiation: Add the mitochondrial preparation to the reaction mixture and pre-incubate at 37°C. Start the reaction by adding L-[³H]carnitine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Reaction Termination: Stop the reaction with the addition of ice-cold perchloric acid.

  • Extraction: Extract the radiolabeled palmitoylcarnitine with butanol.

  • Measurement: Quantify the radioactivity in the butanol phase using a scintillation counter.

  • Calculation: Calculate CPT-I activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.

This is a continuous spectrophotometric assay.

  • Reaction Principle: The reverse reaction is monitored, where acetyl-CoA is formed from acetyl-L-carnitine and CoA. The formation of the thioester bond in acetyl-CoA can be measured by the increase in absorbance at 233 nm.

  • Reagents: Tris buffer (pH 8.0), Coenzyme A, and Acetyl-DL-carnitine.[16]

  • Procedure:

    • In a cuvette, mix the buffer, CoA, and acetyl-DL-carnitine.[16]

    • Equilibrate to 25°C and monitor the baseline absorbance at 233 nm.[16]

    • Initiate the reaction by adding the enzyme solution (e.g., tissue homogenate or purified enzyme).[16]

    • Record the increase in absorbance at 233 nm for approximately 5 minutes.[16]

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of acetyl-CoA (4.5 mM⁻¹cm⁻¹ at 233 nm).[16] One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute.[16]

Signaling Pathways Modulated by Carnitine Esters

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. L-carnitine and its esters can modulate PPAR activity. For example, L-carnitine supplementation has been shown to upregulate the expression of PPAR-α and PPAR-γ.[17][18] This, in turn, can lead to increased expression of PPAR target genes such as CPT-I, thereby promoting fatty acid oxidation.[18][19]

Figure 3. Modulation of PPAR Signaling by L-Carnitine LCarnitine L-Carnitine PPARa PPAR-α LCarnitine->PPARa Upregulates PPARg PPAR-γ LCarnitine->PPARg Upregulates PPRE PPRE (in target gene promoter) PPARa->PPRE Binds as heterodimer PPARg->PPRE Binds as heterodimer RXR RXR RXR->PPRE Gene_Expression Increased Gene Expression (e.g., CPT-I, FAO enzymes) PPRE->Gene_Expression Lipid_Metabolism Enhanced Lipid Metabolism Gene_Expression->Lipid_Metabolism

Figure 3. Modulation of PPAR Signaling by L-Carnitine
Neuroprotective Signaling

Acetyl-L-carnitine (ALCAR) exerts its neuroprotective effects through multiple signaling pathways. A key mechanism involves the enhancement of the cholinergic system and the upregulation of neurotrophic factors.

Figure 4. Neuroprotective Signaling of Acetyl-L-Carnitine ALCAR Acetyl-L-Carnitine AcetylCoA Acetyl-CoA ALCAR->AcetylCoA Donates acetyl group NGF Nerve Growth Factor (NGF) ALCAR->NGF Increases levels Mitochondrial_Function Enhanced Mitochondrial Function ALCAR->Mitochondrial_Function Oxidative_Stress Reduced Oxidative Stress ALCAR->Oxidative_Stress ACh Acetylcholine AcetylCoA->ACh Choline (B1196258) Choline Choline->ACh ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Neuronal_Survival Neuronal Survival & Synaptic Plasticity ACh->Neuronal_Survival NGF->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Oxidative_Stress->Neuronal_Survival

Figure 4. Neuroprotective Signaling of Acetyl-L-Carnitine

Conclusion

The physiological functions of carnitine esters are diverse and intricate, extending well beyond their canonical role in fatty acid metabolism. They are key regulators of cellular energy homeostasis, with significant implications for a wide range of physiological processes and pathological conditions. This technical guide has provided a comprehensive overview of their functions, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. A thorough understanding of carnitine ester physiology is crucial for the development of novel diagnostic and therapeutic strategies for a variety of metabolic, cardiovascular, and neurological diseases. Future research should continue to explore the complex interplay between the carnitine pool and cellular signaling networks to fully elucidate the therapeutic potential of these remarkable molecules.

References

The Effects of Carnitine Hydrochloride on Skeletal and Cardiac Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine, a quaternary ammonium (B1175870) compound, is indispensable for cellular energy metabolism, particularly in tissues with high energy demands such as skeletal and cardiac muscle. This technical guide provides a comprehensive analysis of the effects of carnitine hydrochloride on these critical muscle tissues. It synthesizes findings from numerous studies, presenting quantitative data on its impact on muscle performance, damage, and recovery, alongside its therapeutic potential in cardiac conditions. Detailed experimental protocols and elucidated signaling pathways are provided to offer a thorough understanding of carnitine's physiological and pharmacological roles.

Introduction

L-carnitine, the biologically active isomer of carnitine, plays a pivotal role in the transport of long-chain fatty acids across the inner mitochondrial membrane, a rate-limiting step in fatty acid β-oxidation.[1][2] Skeletal and cardiac muscles, which rely heavily on fatty acid metabolism for energy production, are major storage sites for carnitine.[3] Carnitine deficiency, whether primary or secondary, can lead to significant impairment of muscle function, manifesting as muscle weakness, cardiomyopathy, and reduced exercise tolerance.[4] Supplementation with this compound has been investigated for its potential to enhance muscle performance, mitigate exercise-induced muscle damage, and provide therapeutic benefits in cardiovascular diseases. This guide delves into the intricate mechanisms and documented effects of this compound on both skeletal and cardiac muscle.

Effects on Skeletal Muscle

Enhancement of Exercise Performance

L-carnitine supplementation has been shown in several studies to improve exercise performance, although results can be variable depending on the study design, dosage, and participant's training status.[3][5] Key performance indicators affected include increased work output, enhanced power, and improved endurance.

Table 1: Effects of L-Carnitine Supplementation on Skeletal Muscle Performance

ParameterStudy PopulationDosageDurationKey FindingsReference
Bench Press Lifting Volume Resistance-trained males2 g/day L-carnitine9 weeksSignificant increase at week 6 (146 kg) and week 9 (245 kg) compared to placebo.[6]
Mean Power Resistance-trained males2 g/day L-carnitine9 weeksSignificant increase of 63.4 W at week 9.[6]
Peak Power Resistance-trained males2 g/day L-carnitine9 weeksSignificant increase of 239 W at week 9.[6]
Maximal Oxygen Uptake (VO2max) Trained individualsChronic supplementationVariedPooled analysis showed a significant increase of 2.16 ml/kg/min.[7][8]
Work Output Healthy subjects2 g L-carnitineSingle oral doseSignificantly increased work output during maximal exercise intensity tests.[5]
Attenuation of Exercise-Induced Muscle Damage and Enhancement of Recovery

Intense exercise can lead to muscle damage, characterized by delayed onset muscle soreness (DOMS), and the release of muscle-specific enzymes into the bloodstream. L-carnitine has been demonstrated to reduce markers of muscle damage and improve recovery.

Table 2: Effects of L-Carnitine Supplementation on Markers of Muscle Damage and Recovery

ParameterStudy PopulationDosageDurationKey FindingsReference
Post-exercise Blood Lactate Resistance-trained males2 g/day L-carnitine9 weeksSignificant reduction of -1.60 mmol/L at week 9.[6]
Post-exercise Blood Lactate Trained individualsChronic supplementationVariedPooled analysis showed a significant reduction (SMD = –0.69 mmol/L).[7][8]
Total Antioxidant Capacity Resistance-trained males2 g/day L-carnitine9 weeksSignificant beneficial change of 0.18 mmol/L at week 9.[6]

Effects on Cardiac Muscle

The heart muscle exhibits a high metabolic rate and is heavily dependent on fatty acid oxidation for its continuous energy supply. Carnitine's role in this process makes it a crucial component for maintaining normal cardiac function.

Therapeutic Potential in Heart Failure

Several clinical trials have investigated the efficacy of L-carnitine supplementation in patients with heart failure. The findings suggest potential benefits in improving cardiac function and clinical symptoms.

Table 3: Effects of L-Carnitine Supplementation in Patients with Heart Failure

ParameterStudy PopulationDosageDurationKey FindingsReference
Clinical Improvement Patients with heart failure secondary to ischemic/hypertensive heart disease2 g/day L-carnitine45 daysReduced heart rate, edema, and dyspnea.[9]
NYHA Class Patients with chronic congestive heart failureNot specified12 weeks55% of patients moved to a lower NYHA class.[9]
Cardiac Function (Meta-analysis) Patients with chronic heart failureVariedVariedSignificant decrease in LVESD (-4.06 mm) and LVEDD (-4.79 mm).[10]
Biomarkers (Meta-analysis) Patients with chronic heart failureVariedVariedSignificant decrease in serum BNP (-124.60 pg/ml) and NT-proBNP (-510.36 pg/ml).[10]
Mortality (Post-Myocardial Infarction) Post-infarction patients4 g/day L-carnitine1 yearRemarkable decrease in mortality (1.2% vs. 12.5% in control).[11]

Signaling Pathways

Carnitine's Role in Fatty Acid Oxidation

The primary and most well-understood function of carnitine is its role as a carrier molecule in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, involves a series of enzymatic steps.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase LCFA_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->LCFA_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) LCFA_CoA->CPT1 Carnitine_in L-Carnitine Carnitine_in->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Forms CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine->CACT Transports across IMM OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CPT2 Carnitine Palmitoyltransferase II (CPT2) CACT->CPT2 Carnitine_out L-Carnitine CPT2->Carnitine_out Releases LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix Reforms Carnitine_out->CACT Returns to cytosol Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The Carnitine Shuttle and its role in fatty acid oxidation.

L-Carnitine's Influence on IGF-1 Signaling in Skeletal Muscle

L-carnitine supplementation has been shown to increase plasma concentrations of Insulin-like Growth Factor-1 (IGF-1), a potent anabolic hormone that promotes muscle hypertrophy.[3] The IGF-1 signaling pathway is a critical regulator of muscle protein synthesis.

IGF1_Signaling L_Carnitine L-Carnitine Supplementation IGF1 Increased Plasma IGF-1 L_Carnitine->IGF1 Increases IGF1R IGF-1 Receptor IGF1->IGF1R Binds to PI3K PI3K IGF1R->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits p70S6K p70S6K mTOR->p70S6K Activates Protein_Synthesis Muscle Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis Promotes Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes Atrogenes Atrogenes (e.g., MuRF1, Atrogin-1) FOXO->Atrogenes Promotes transcription of Protein_Degradation Protein Degradation (Atrophy) Atrogenes->Protein_Degradation Induces

Caption: L-Carnitine's potential influence on the IGF-1 signaling pathway in skeletal muscle.

Antioxidant Mechanisms of L-Carnitine

L-carnitine exhibits antioxidant properties through various mechanisms, contributing to the protection of muscle cells from oxidative stress, particularly during intense exercise.

Antioxidant_Mechanisms L_Carnitine L-Carnitine ROS_Scavenging Direct ROS Scavenging L_Carnitine->ROS_Scavenging Metal_Chelation Chelation of Pro-oxidant Metals (e.g., Fe2+, Cu+) L_Carnitine->Metal_Chelation Mitochondrial_Integrity Maintains Mitochondrial Membrane Integrity L_Carnitine->Mitochondrial_Integrity ROS_Generating_Enzymes Inhibition of ROS-Generating Enzymes (e.g., NADPH Oxidase) L_Carnitine->ROS_Generating_Enzymes Nrf2 Activation of Nrf2 Pathway L_Carnitine->Nrf2 NFkB Inhibition of NF-κB Pathway L_Carnitine->NFkB Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress Reduces Metal_Chelation->Oxidative_Stress Reduces Mitochondrial_Integrity->Oxidative_Stress Reduces ROS_Generating_Enzymes->Oxidative_Stress Reduces Antioxidant_Enzymes Increased Synthesis of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Reduces Inflammation Reduced Inflammation NFkB->Inflammation Promotes Inflammation->Oxidative_Stress Contributes to

Caption: Multifaceted antioxidant mechanisms of L-Carnitine.

Experimental Protocols

Skeletal Muscle Biopsy for Carnitine Analysis
  • Procedure: The percutaneous needle biopsy technique is commonly employed. After local anesthesia, a small incision is made, and a biopsy needle is inserted into the vastus lateralis muscle to obtain a tissue sample (typically 50-100 mg).

  • Sample Handling: The muscle sample is immediately frozen in liquid nitrogen and stored at -80°C until analysis to prevent degradation of metabolites.

  • Analysis: Carnitine and its esters (acetylcarnitine, etc.) are typically quantified using high-performance liquid chromatography (HPLC) or tandem mass spectrometry (MS/MS).

Assessment of Exercise Performance
  • Resistance Exercise: Protocols often involve determining the one-repetition maximum (1-RM) for exercises like the bench press and leg press. Lifting volume is calculated as sets x repetitions x weight.[6]

  • Anaerobic Power: The Wingate anaerobic test is a standard protocol, involving a 30-second all-out cycling sprint against a resistance based on body weight. Peak power and mean power are measured.

  • Aerobic Capacity (VO2max): Assessed using a graded exercise test on a cycle ergometer or treadmill, where the workload is progressively increased until exhaustion. Oxygen uptake is measured continuously using indirect calorimetry.[7][8]

Analysis of Muscle Damage Markers
  • Blood Sampling: Venous blood samples are typically collected at baseline, immediately post-exercise, and at various time points during recovery (e.g., 24, 48, 72 hours).

  • Biochemical Assays:

    • Creatine Kinase (CK) and Lactate Dehydrogenase (LDH): Measured using enzymatic assays on a clinical chemistry analyzer.[12][13]

    • Myoglobin (Mb): Quantified using immunoassays such as ELISA.[14]

    • Lactate: Measured from whole blood or plasma using an enzymatic-amperometric method.[6]

Clinical Trials in Heart Failure
  • Study Design: Typically randomized, double-blind, placebo-controlled trials.[10][11]

  • Inclusion Criteria: Patients with a confirmed diagnosis of heart failure, often with a reduced left ventricular ejection fraction (LVEF).[15]

  • Primary Endpoints: Changes in exercise capacity (e.g., 6-minute walk test), cardiac function parameters (e.g., LVEF, LV dimensions measured by echocardiography), and clinical outcomes (e.g., mortality, hospitalization rates).[10][11]

  • Biomarkers: Serial measurements of natriuretic peptides (BNP, NT-proBNP) are common.

Conclusion

This compound exerts significant effects on both skeletal and cardiac muscle, primarily through its essential role in fatty acid metabolism. In skeletal muscle, supplementation can enhance exercise performance, reduce muscle damage, and improve recovery. In cardiac muscle, it holds therapeutic promise for conditions like heart failure by improving cardiac function and reducing associated biomarkers. The underlying mechanisms involve not only the direct facilitation of energy production but also the modulation of key signaling pathways related to muscle growth and antioxidant defense. The detailed protocols and quantitative data presented in this guide provide a robust foundation for researchers and drug development professionals to further explore the clinical and physiological applications of this compound. Further research is warranted to optimize dosing strategies and to fully elucidate its long-term effects in various populations.

References

Preliminary Studies on Carnitine Hydrochloride for Neuroprotection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine hydrochloride and its derivatives, particularly Acetyl-L-Carnitine (ALCAR), have emerged as promising neuroprotective agents in a variety of preclinical models of neurological disorders. This technical guide synthesizes the current preliminary findings on the neuroprotective mechanisms of this compound, focusing on its roles in ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases. We present a comprehensive overview of the key signaling pathways modulated by carnitine, detailed experimental protocols from seminal studies, and a quantitative summary of its effects on various neuropathological markers. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of carnitine-based compounds for neuroprotection.

Introduction

L-carnitine (B1674952) is a naturally occurring quaternary ammonium (B1175870) compound, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production.[1] Its acetylated ester, Acetyl-L-Carnitine (ALCAR), readily crosses the blood-brain barrier and has demonstrated a range of neuroprotective effects. The neuroprotective properties of this compound are attributed to its multifaceted mechanisms of action, including the enhancement of mitochondrial function, attenuation of oxidative stress and inflammation, and modulation of key intracellular signaling pathways. This guide provides a detailed examination of the preclinical evidence supporting the neuroprotective role of this compound.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are mediated through several interconnected mechanisms:

  • Mitochondrial Support and Bioenergetics: Carnitine's primary role in fatty acid metabolism directly supports mitochondrial function, which is often compromised in neurological injuries. By facilitating energy production, carnitine helps maintain cellular homeostasis and prevent neuronal death.

  • Antioxidant Activity: Both L-carnitine and ALCAR have been shown to possess antioxidant properties, reducing the levels of reactive oxygen species (ROS) and markers of lipid peroxidation like malondialdehyde (MDA), while increasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[2]

  • Anti-inflammatory Effects: Carnitine supplementation has been associated with a reduction in pro-inflammatory cytokines, suggesting a role in mitigating the inflammatory cascade that exacerbates neuronal damage in acute and chronic neurological conditions.

  • Modulation of Signaling Pathways: Carnitine influences several critical signaling pathways involved in cell survival, apoptosis, and neurogenesis. These include the AMPK/PGC-1α/Sirt3 pathway, the Wnt/β-catenin and PKA pathways, the PI3K/Akt pathway, and pathways related to endoplasmic reticulum (ER) stress.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on the neuroprotective effects of L-carnitine and Acetyl-L-Carnitine.

Table 1: Effects of L-Carnitine on In Vitro Models of Neuronal Injury

Cell LineInsult ModelL-Carnitine ConcentrationOutcome MeasureResultReference
Rat Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)10 µMCell Viability (MTT Assay)Increased viability[3]
Rat Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)100 µMCell Viability (MTT Assay)Increased viability[3]
Rat Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)10 µMLDH ReleaseDecreased release[3]
Rat Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)100 µMLDH ReleaseDecreased release[3]
PC12 CellsOxygen-Glucose Deprivation (OGD)Not SpecifiedSOD ActivityIncreased activity[2]
PC12 CellsOxygen-Glucose Deprivation (OGD)Not SpecifiedMDA ConcentrationDecreased concentration[2]

Table 2: Effects of Acetyl-L-Carnitine on In Vivo Models of Neurological Injury

Animal ModelInjury ModelALCAR DosageOutcome MeasureResultReference
Sprague-Dawley RatsMiddle Cerebral Artery Occlusion (MCAO)200 mg/kgNeurological Deficit Score (11-point scale)Improved score on days 1, 2, and 3 post-injury[4]
Immature RatsControlled Cortical Impact (TBI)100 mg/kg (i.p.)Cortical Lesion VolumeReduced lesion volume[5][6]
Immature RatsControlled Cortical Impact (TBI)100 mg/kg (i.p.)Beam Walking (foot slips)Fewer foot slips[7]
Immature RatsControlled Cortical Impact (TBI)100 mg/kg (i.p.)Novel Object RecognitionImproved recognition[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound for neuroprotection.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is based on studies investigating the neuroprotective effects of ALCAR in a rat model of focal cerebral ischemia.[2][4]

  • Animals: Adult male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and coagulated.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through an incision in the ECA stump.

    • The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • The duration of occlusion is typically 60-90 minutes.

    • Reperfusion is achieved by withdrawing the suture.

  • Drug Administration: ALCAR (e.g., 200 mg/kg) or vehicle (saline) is administered, often intraperitoneally (i.p.), at the time of reperfusion or shortly after.

  • Neurological Assessment: A neurological deficit scoring system (e.g., an 11-point scale) is used to assess motor and sensory deficits at various time points post-surgery (e.g., 24h, 48h, 72h, and 7 days).

  • Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cells

This protocol is adapted from studies using PC12 cells or primary cortical neurons to model ischemic conditions in vitro.[2][3]

  • Cell Culture: PC12 cells or primary cortical neurons are cultured in appropriate media and conditions until they reach the desired confluency.

  • OGD Procedure:

    • The regular culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

    • The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 2-4 hours).

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with the regular culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Drug Treatment: L-carnitine or ALCAR is added to the culture medium at various concentrations before, during, or after the OGD insult.

  • Assessment of Cell Viability and Death:

    • MTT Assay: To assess cell viability, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells, and the resulting formazan (B1609692) product is measured spectrophotometrically.

    • LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium is measured as an indicator of cell death and membrane damage.

  • Measurement of Oxidative Stress:

    • SOD Activity: Superoxide dismutase activity in cell lysates is measured using commercially available kits.

    • MDA Levels: Malondialdehyde levels in cell lysates are quantified as a marker of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

AMPK/PGC-1α/Sirt3 Signaling Pathway

L-carnitine has been shown to activate the AMPK/PGC-1α/Sirt3 signaling pathway, which plays a crucial role in mitochondrial biogenesis and function.

AMPK_PGC1a_Sirt3_Pathway L_Carnitine L-Carnitine AMPK AMPK L_Carnitine->AMPK PGC1a PGC-1α AMPK->PGC1a Sirt3 Sirt3 PGC1a->Sirt3 Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function Sirt3->Mitochondrial_Biogenesis Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection

AMPK/PGC-1α/Sirt3 signaling pathway activated by L-carnitine.
Wnt/β-catenin and PKA Signaling Pathways in Neurogenesis

L-carnitine can promote neurogenesis through the activation of the Wnt/β-catenin and PKA signaling pathways.[8]

Wnt_PKA_Neurogenesis_Pathway L_Carnitine L-Carnitine cAMP cAMP L_Carnitine->cAMP Wnt Wnt Signaling L_Carnitine->Wnt PKA PKA cAMP->PKA Neurogenesis Neurogenesis PKA->Neurogenesis Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->Neurogenesis ER_Stress_Pathway L_Carnitine L-Carnitine GRP78 GRP78 L_Carnitine->GRP78 CHOP CHOP L_Carnitine->CHOP JNK JNK L_Carnitine->JNK ER_Stress Endoplasmic Reticulum Stress ER_Stress->GRP78 ER_Stress->CHOP ER_Stress->JNK Apoptosis Apoptosis GRP78->Apoptosis CHOP->Apoptosis JNK->Apoptosis Experimental_Workflow Start Experimental Design (In Vivo / In Vitro Model) Model_Induction Induction of Neurological Injury (e.g., MCAO, TBI, OGD) Start->Model_Induction Treatment This compound Treatment Model_Induction->Treatment Assessment Assessment of Neuroprotection Treatment->Assessment Behavioral Behavioral Tests (Neurological Score, etc.) Assessment->Behavioral Histological Histological Analysis (Infarct Volume, Cell Death) Assessment->Histological Biochemical Biochemical Assays (Oxidative Stress, Protein Expression) Assessment->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Carnitine Hydrochloride from (R)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is a naturally occurring quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. Its hydrochloride salt, L-carnitine hydrochloride, is a stable and widely used form in pharmaceutical and nutraceutical applications. This document provides a detailed protocol for the chemical synthesis of L-carnitine hydrochloride, utilizing (R)-epichlorohydrin as the chiral starting material. The described methodology avoids the use of highly toxic reagents such as cyanide, presenting a safer and more environmentally benign approach suitable for laboratory and potential scale-up production. The synthesis proceeds through a three-step process involving carbonylation, quaternization-hydrolysis, and final purification.

Quantitative Data Summary

The following table summarizes the typical yields and purity of the intermediate and final products obtained from the described synthesis protocol.

Parameter(R)-4-chloro-3-hydroxybutyric acid ethyl esterL-Carnitine Hydrochloride (Crude)L-Carnitine Hydrochloride (Recrystallized)
Yield 96-97%[1]~90% (based on intermediate)94%[1]
Purity (by GC/HPLC) 98%[1]Not specified99%[1]
Enantiomeric Excess (ee) >99.9%[1]Not specified>85.0%[1]

Experimental Protocol: Synthesis of L-Carnitine Hydrochloride

This protocol details a three-step synthesis of L-carnitine hydrochloride starting from (R)-epichlorohydrin.

Materials and Reagents:

Step 1: Carbonylation of (R)-Epichlorohydrin to (R)-4-chloro-3-hydroxybutyric acid ethyl ester

  • To a high-pressure autoclave, add (R)-epichlorohydrin, ethanol, cobalt carbonyl (Co₂(CO)₈), and 3-hydroxypyridine.

  • Pressurize the autoclave with carbon monoxide.

  • Heat the reaction mixture and maintain the temperature for the specified duration to facilitate the carbonylation reaction.

  • After the reaction is complete, cool the autoclave and vent the excess carbon monoxide in a well-ventilated fume hood.

  • The resulting reaction mixture contains (R)-4-chloro-3-hydroxybutyric acid ethyl ester.

  • Purify the product by distillation under reduced pressure to obtain (R)-4-chloro-3-hydroxybutyric acid ethyl ester with a yield of 97% and a purity of 98%.[1]

Step 2: Quaternization and Hydrolysis to L-Carnitine Hydrochloride

  • In a reaction kettle, combine 13.3g (0.08 mol) of (R)-4-chloro-3-hydroxybutyric acid ethyl ester, 105 mL (0.60 mol) of 40% trimethylamine aqueous solution, and 230 mL of ethanol.[1]

  • Seal the reaction vessel and stir the mixture at 80-85°C for 10 hours.[1]

  • Cool the reaction mixture to room temperature and continue stirring overnight.[1]

  • Remove the ethanol and unreacted trimethylamine by evaporation under reduced pressure.[1]

  • To the residue, add 120 mL of 10% hydrochloric acid and reflux the mixture for 5 hours.[1]

  • Evaporate the water to dryness under reduced pressure to obtain the crude L-carnitine hydrochloride.[1]

Step 3: Purification and Isolation of L-Carnitine Hydrochloride

  • To the obtained crude solid, add 100 mL of isopropanol and stir the suspension.[1]

  • Filter the solid to separate the crude L-carnitine hydrochloride.

  • Dry the crude product in the air to yield 15.3g of a white solid.[1]

  • Recrystallize the crude product from ethanol to obtain 14.9g of pure, white solid L-carnitine hydrochloride, corresponding to a yield of 94% with a purity of 99%.[1]

Experimental Workflow

Synthesis_Workflow Start (R)-Epichlorohydrin Step1 Step 1: Carbonylation Reagents: Ethanol, Co2(CO)8, 3-Hydroxypyridine, CO Start->Step1 Intermediate (R)-4-chloro-3-hydroxybutyric acid ethyl ester Step1->Intermediate Step2 Step 2: Quaternization & Hydrolysis Reagents: 40% Trimethylamine (aq), 10% HCl Intermediate->Step2 Crude_Product Crude L-Carnitine Hydrochloride Step2->Crude_Product Step3 Step 3: Purification Solvents: Isopropanol, Ethanol Crude_Product->Step3 Final_Product L-Carnitine Hydrochloride Step3->Final_Product

Caption: Synthesis workflow for L-carnitine hydrochloride.

References

Application Note & Protocol: Mass Spectrometry Analysis of Carnitine and its Acyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnitine and its acyl esters, collectively known as acylcarnitines, are crucial molecules in cellular energy metabolism.[1][2] Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-generating process.[3][4] The analysis of carnitine and acylcarnitine profiles in biological matrices such as plasma, serum, and dried blood spots is a vital diagnostic tool for identifying inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1][5] Furthermore, alterations in acylcarnitine levels have been implicated as potential biomarkers in a range of complex diseases, such as type 2 diabetes and cardiovascular conditions.[6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of carnitine and acylcarnitines due to its high sensitivity, specificity, and throughput.[8][9] This application note provides a detailed protocol for the analysis of these compounds, including sample preparation, LC-MS/MS parameters, and data analysis.

Biochemical Pathways

Carnitine Biosynthesis

L-carnitine is endogenously synthesized from the essential amino acids lysine (B10760008) and methionine, primarily in the liver and kidneys.[10][11] The biosynthetic pathway involves a series of enzymatic reactions, starting with the methylation of a lysine residue within a protein to form trimethyllysine.[12][13] This is followed by four key enzymatic steps to produce carnitine.[14]

Carnitine_Biosynthesis cluster_protein Protein Lysine Lysine Residue Trimethyllysine Nε-trimethyllysine Lysine->Trimethyllysine Protein Degradation Hydroxytrimethyllysine 3-hydroxy-Nε- trimethyllysine Trimethyllysine->Hydroxytrimethyllysine TMLH TMABA 4-N-trimethylamino- butyraldehyde Hydroxytrimethyllysine->TMABA HTMLA Butyrobetaine γ-butyrobetaine TMABA->Butyrobetaine TMABA-DH Carnitine L-Carnitine Butyrobetaine->Carnitine BBOX1 TMLH Trimethyllysine Hydroxylase HTMLA Hydroxytrimethyllysine Aldolase TMABA-DH Trimethylaminobutyraldehyde Dehydrogenase BBOX1 γ-Butyrobetaine Hydroxylase

Caption: Carnitine Biosynthesis Pathway.

Fatty Acid Oxidation and the Carnitine Shuttle

The carnitine shuttle system is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation.[4] This process involves three key enzymes: carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT-II).[15]

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcylCoA_cyto Long-Chain Fatty Acyl-CoA Acylcarnitine_cyto Acylcarnitine FattyAcylCoA_cyto->Acylcarnitine_cyto CoA Carnitine_cyto Carnitine Carnitine_cyto->Acylcarnitine_cyto CPT1 CPT-I Acylcarnitine_matrix Acylcarnitine Acylcarnitine_cyto->Acylcarnitine_matrix CACT CACT CACT CPT2 CPT-II Carnitine_matrix Carnitine Acylcarnitine_matrix->Carnitine_matrix CPT-II FattyAcylCoA_matrix Long-Chain Fatty Acyl-CoA Acylcarnitine_matrix->FattyAcylCoA_matrix CPT-II, CoA Carnitine_matrix->Carnitine_cyto CACT BetaOxidation β-Oxidation FattyAcylCoA_matrix->BetaOxidation Experimental_Workflow SampleCollection Sample Collection (Plasma, Serum, DBS) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep Derivatization Derivatization (Butylation) SamplePrep->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Processing (Integration, Quantification) LCMS->DataProcessing DataAnalysis Data Analysis & Interpretation DataProcessing->DataAnalysis

References

Application Notes and Protocols for Using Carnitine Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are naturally occurring compounds crucial for cellular energy metabolism.[1] Their primary role involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in ATP production.[2][3][4] Beyond this fundamental function, recent research has highlighted the significant impact of supplementing cell culture media with Carnitine hydrochloride on various cellular processes, including proliferation, apoptosis, and signaling pathways. These findings are particularly relevant for studies in cancer biology, neurobiology, and developmental biology.

These application notes provide a comprehensive overview of the use of this compound in cell culture to enhance cell growth and modulate cellular functions. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanisms of action and to support its application in drug development and life science research.

Mechanism of Action

This compound supplementation in cell culture media can influence cellular behavior through several mechanisms:

  • Enhanced Energy Metabolism: By facilitating fatty acid oxidation, carnitine can boost cellular energy (ATP) production, which is essential for cell growth and proliferation.[2][3] In some normal cell types, L-carnitine has been shown to efficiently increase intracellular ATP content.[3][5]

  • Antioxidant Properties: L-carnitine acts as a potent antioxidant, reducing reactive oxygen species (ROS) and protecting cells from oxidative stress-induced damage and apoptosis.[2][6]

  • Modulation of Signaling Pathways: Carnitine and its derivatives have been shown to influence key signaling pathways that regulate cell survival, proliferation, and differentiation. These include the PI3K/Akt, ERK1/2, STAT3, and IGF-1 signaling pathways.[7][8][9]

  • Epigenetic Regulation: L-carnitine can act as an endogenous inhibitor of histone deacetylases (HDACs), leading to increased histone acetylation.[3][5][10] This epigenetic modification can alter gene expression, for instance, by inducing the expression of cell cycle inhibitors like p21.[3][5]

Data Presentation

The effects of this compound and its derivatives are often cell-type specific and concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of Carnitine Derivatives in Different Cell Lines

Cell LineCarnitine DerivativeConcentration RangeObserved EffectReference
Neuroblastoma (SH-SY5Y, KELLY)Acetyl-L-Carnitine (ALCAR)10 µM - 50 µMProtection against cisplatin-induced cytotoxicity[7]
Hepatocellular Carcinoma (HepG2)Acetyl-L-Carnitine (ALCAR)40 µM - 55 µM (IC50)Anti-proliferative[6][7]
Colorectal Adenocarcinoma (HT29)Acetyl-L-Carnitine (ALCAR)54.71 µM - 56.42 µM (IC50)Anti-proliferative[6]
Hepatocellular Carcinoma (HCC)(R)-oleoylcarnitine1 µM - 50 µMPromotion of self-renewal[8]
Murine Myoblastic (C2C12)L-Carnitine500 µmol/LProtection against oxidative stress and cell death[2]
Rat Bone Marrow CD34+ HSCsL-Carnitine0.2 mMIncreased cell proliferation and CD34 expression[11]
Rat Bone Marrow CD34+ HSCsL-Carnitine0.4 mMIncreased early cell apoptosis[11]
Rat Trophoblast CellsL-Carnitine10 mM - 50 mMIncreased cell viability and proliferation[9]
Breast Cancer Stem Cells (CD44+)L-Carnitine2.5 mM - 5 mMDecreased proliferation[12]
Human Heart (CCL 27)L-Carnitine2 µM - 100 µmol/lIncreased rate of L-carnitine uptake[13]
Bovine EmbryosL-Carnitine1.518 mM - 3.030 mMImproved development to blastocyst stage[14]

Table 2: Summary of L-Carnitine Effects on Cancer Cell Lines

Cell LineL-Carnitine ConcentrationDurationKey FindingsReference
HepG21.25 mM - 10 mM24h, 48hDose-dependent decrease in cell viability, cell cycle arrest at G0/G1[3]
HepG2, SMMC-7721Various doses6h, 12hInhibition of HDAC I/II activities[3][10]
HepG210 mM12hIncreased histone H3 acetylation associated with the p21 promoter[3][10]
MDA-MB-231 (CD44+ CSCs)2.5 mM, 5 mM24hDecreased expression of p-JAK2, p-STAT3; reduced proliferation (Ki-67)[12]

Experimental Protocols

Preparation of this compound Stock Solution

This compound and its derivatives are generally soluble in water and cell culture media.[7]

  • Reconstitution: To prepare a high-concentration stock solution (e.g., 100 mM or 1 M), dissolve the this compound powder in sterile, serum-free cell culture medium or sterile phosphate-buffered saline (PBS).[7][11] Ensure the powder is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several weeks.[7] For Acetyl-L-Carnitine HCl, which is hygroscopic, it is crucial to store the solid form in a tightly sealed container in a cool, dry place, protected from light, with -20°C being optimal for long-term stability.[15]

  • Working Solution: When ready to use, thaw an aliquot and dilute it directly into the complete cell culture medium to achieve the desired final concentration. It is recommended to prepare fresh dilutions for each experiment.[7]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[7][8] Include a vehicle control (medium with the solvent used to dissolve the carnitine, if any).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[8]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

This protocol is for determining the effect of this compound on the expression levels of specific proteins (e.g., p-STAT3, p-Akt).[8]

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Lysate Clarification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.[8]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[8]

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.[8]

  • Normalization: To normalize for protein loading, the membrane can be stripped and re-probed for the total protein (e.g., total STAT3) and a loading control (e.g., β-actin or GAPDH).[8]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways influenced by this compound and a general experimental workflow.

Carnitine_Signaling_Pathways cluster_0 PI3K/Akt & ERK1/2 Pathways cluster_1 STAT3 Pathway cluster_2 HDAC Inhibition Carnitine Carnitine Hydrochloride Receptor Growth Factor Receptor Carnitine->Receptor Promotes Activation PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt Survival Cell Survival & Anti-apoptosis Akt->Survival ERK->Survival Oleoylcarnitine (R)-oleoylcarnitine STAT3 STAT3 Oleoylcarnitine->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation SelfRenewal Cell Self-Renewal Nucleus->SelfRenewal Gene Transcription LCarnitine L-Carnitine HDAC HDAC I/II LCarnitine->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation p21 p21 Gene AcetylatedHistones->p21 Promotes Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Experimental_Workflow cluster_assays Downstream Assays start Start prep_stock Prepare Carnitine HCl Stock Solution start->prep_stock seed_cells Seed Cells in Appropriate Cultureware prep_stock->seed_cells treat_cells Treat Cells with Carnitine HCl seed_cells->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis protein Protein Expression (Western Blot) incubate->protein analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze protein->analyze end End analyze->end

References

Application Notes and Protocols for Pre-column Derivatization of L-Carnitine for Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is a quaternary ammonium (B1175870) compound essential for the metabolism of fatty acids, playing a critical role in transporting long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. Accurate quantification of L-carnitine in biological matrices and pharmaceutical formulations is crucial for diagnosing and monitoring various metabolic disorders, as well as for quality control in the manufacturing of supplements and drugs.

Due to its polar nature and lack of a strong chromophore, direct detection of L-carnitine by HPLC with UV-Vis absorption is often challenging and lacks the required sensitivity for many applications. Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to overcome these limitations. This process involves a chemical reaction that attaches a fluorophore to the L-carnitine molecule, significantly enhancing its detectability by fluorescence detectors. This application note provides detailed protocols and comparative data for three common fluorescent derivatization reagents for the analysis of L-carnitine.

Principle of Pre-column Derivatization

Pre-column derivatization for L-carnitine typically targets its carboxylic acid functional group. The reaction converts the non-fluorescent analyte into a highly fluorescent derivative, which can then be separated by reversed-phase HPLC and detected with high sensitivity and selectivity. The choice of derivatization reagent is critical and influences the reaction conditions, stability of the derivative, and the overall performance of the analytical method.

Featured Derivatization Reagents

This document details the use of three effective fluorescent labeling reagents:

  • 1-Aminoanthracene (1-AA) : Reacts with the carboxylic acid group of L-carnitine in the presence of a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly fluorescent amide derivative.

  • 4-Bromomethyl-7-methoxycoumarin (B43491) (Br-MMC) : An alkylating agent that reacts with the carboxylate group of L-carnitine to form a fluorescent coumarin (B35378) ester. This reaction is often facilitated by a base and a phase-transfer catalyst.

  • 2-(2,3-Naphthalimino)ethyl Trifluoromethanesulfonate (NE-OTf) : A reagent that forms a fluorescent derivative with carboxylic acids, offering high sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative performance of HPLC methods using these derivatization reagents for the analysis of L-carnitine.

Table 1: Derivatization with 1-Aminoanthracene (1-AA)

ParameterPerformance Metric
Linearity Range50 - 5000 ng/mL[1]
Limit of Detection (LOD)0.024 mg/L
Limit of Quantitation (LOQ)0.076 mg/L
Precision (RSD)< 15% (intra- and inter-day)[1]
Recovery97.16% - 106.56%
Excitation Wavelength (λex)248 nm[1][2]
Emission Wavelength (λem)418 nm[1][2]

Table 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-MMC)

ParameterPerformance Metric (Representative for Carboxylic Acids)
Linearity RangeTypically in the low ng/mL to µg/mL range
Limit of Detection (LOD)Picomole to femtomole levels on-column
Limit of Quantitation (LOQ)Typically in the low ng/mL range
Precision (RSD)Generally < 10%
RecoveryDependent on sample matrix and extraction procedure
Excitation Wavelength (λex)~320 nm
Emission Wavelength (λem)~400 nm

Table 3: Derivatization with 2-(2,3-Naphthalimino)ethyl Trifluoromethanesulfonate (NE-OTf)

ParameterPerformance Metric (Representative for Carboxylic Acids)
Linearity RangeNot explicitly found for L-carnitine
Limit of Detection (LOD)High femtomole to low picomole range
Limit of Quantitation (LOQ)Not explicitly found for L-carnitine
Precision (RSD)Not explicitly found for L-carnitine
RecoveryNot explicitly found for L-carnitine
Excitation Wavelength (λex)~258 nm
Emission Wavelength (λem)~385 nm

Experimental Protocols

Protocol 1: Derivatization with 1-Aminoanthracene (1-AA)

This protocol is based on established methods for the derivatization of L-carnitine in biological samples.[1][2][3][4]

Materials and Reagents:

  • L-Carnitine standard or sample extract

  • 1-Aminoanthracene (1-AA) solution (16 mg/mL in acetone)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) solution (160 mg/mL in 0.01 M NaH₂PO₄ buffer)[1]

  • 1 M Hydrochloric Acid (HCl)

  • Acetonitrile (B52724) (HPLC Grade)

  • 0.1 M Ammonium acetate (B1210297) buffer (pH 3.5)

  • Diethyl ether

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge)

Derivatization Procedure:

  • Sample Preparation: For biological samples, deproteinization is necessary. This can be achieved by adding barium hydroxide (B78521) and zinc sulfate (B86663) heptahydrate.[1] For other samples, ensure they are in an aqueous solution.

  • Reaction Mixture: To 1 mL of the sample or standard solution, add 40 µL of 1 M HCl.

  • Sequentially add 200 µL of the 1-AA solution and 200 µL of the EDC solution.

  • Vortex the mixture thoroughly after each addition.

  • Incubation: Incubate the reaction mixture at 25°C for 20 minutes.

  • Extraction: Add 5 mL of diethyl ether to the reaction mixture to remove excess reagent. Vortex and centrifuge. Discard the upper organic layer.

  • The aqueous layer containing the derivatized L-carnitine is ready for HPLC analysis.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 30% Acetonitrile and 70% 0.1 M Ammonium Acetate (pH 3.5)[1]

  • Flow Rate: 1.5 mL/min[1]

  • Detection: Fluorescence detector

    • Excitation Wavelength (λex): 248 nm[1][2]

    • Emission Wavelength (λem): 418 nm[1][2]

  • Injection Volume: 20 µL

Protocol 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-MMC)

This protocol is a representative method for the derivatization of carboxylic acids with bromomethyl-coumarin reagents.

Materials and Reagents:

  • L-Carnitine standard or sample extract

  • 4-Bromomethyl-7-methoxycoumarin (Br-MMC) solution (e.g., 1 mg/mL in acetone)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 18-Crown-6

  • Acetone (B3395972) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Standard laboratory glassware (reaction vial with screw cap, heating block)

Derivatization Procedure:

  • Sample Preparation: The sample containing L-carnitine should be free of water. If necessary, evaporate the aqueous sample to dryness under a stream of nitrogen.

  • Reaction Mixture: Dissolve the dried sample in a suitable volume of acetone in a reaction vial.

  • Add a 2-fold molar excess of the Br-MMC solution.

  • Add a 3-fold molar excess of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.

  • Incubation: Seal the vial and heat the mixture at 60-80°C for 40-60 minutes in a heating block.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The sample can be diluted with the mobile phase before injection. If necessary, filter the solution to remove any particulate matter.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector

    • Excitation Wavelength (λex): ~320 nm

    • Emission Wavelength (λem): ~400 nm

  • Injection Volume: 20 µL

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample L-Carnitine Sample (Aqueous Solution) Deproteinization Deproteinization (if necessary) Sample->Deproteinization Add_Reagents Add Derivatization Reagents (e.g., 1-AA, EDC) Deproteinization->Add_Reagents Incubate Incubate (e.g., 25°C for 20 min) Add_Reagents->Incubate HPLC_Injection Inject into HPLC System Incubate->HPLC_Injection Fluorescence_Detection Fluorescence Detection HPLC_Injection->Fluorescence_Detection Data_Analysis Data Analysis and Quantification Fluorescence_Detection->Data_Analysis

Caption: Experimental Workflow for L-Carnitine Derivatization and Analysis.

Derivatization_Reactions cluster_1AA 1-Aminoanthracene (1-AA) Derivatization cluster_BrMMC 4-Bromomethyl-7-methoxycoumarin (Br-MMC) Derivatization LCarnitine1 L-Carnitine (Carboxylic Acid) FluorescentAmide Highly Fluorescent Amide Derivative LCarnitine1->FluorescentAmide + OneAA 1-Aminoanthracene OneAA->FluorescentAmide + EDC EDC (Coupling Agent) EDC->FluorescentAmide catalyzes LCarnitine2 L-Carnitine (Carboxylate) FluorescentEster Highly Fluorescent Ester Derivative LCarnitine2->FluorescentEster + BrMMC Br-MMC BrMMC->FluorescentEster + BaseCatalyst Base + Catalyst (e.g., K₂CO₃, 18-Crown-6) BaseCatalyst->FluorescentEster facilitates

Caption: Signaling Pathways of Derivatization Reactions.

Conclusion

Pre-column derivatization with fluorescent labeling agents is a powerful technique for the sensitive and selective quantification of L-carnitine by HPLC. The choice of reagent depends on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. 1-Aminoanthracene offers a well-validated and robust method for biological samples. Coumarin-based reagents like 4-bromomethyl-7-methoxycoumarin provide an excellent alternative, particularly for samples in organic solvents. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals in establishing reliable analytical methods for L-carnitine.

References

Application Notes and Protocols for L-carnitine Hydrochloride in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-carnitine hydrochloride is the hydrochloride salt of L-carnitine, a quaternary ammonium (B1175870) compound essential for the cellular metabolism of fatty acids.[1] In in vitro studies, it is widely utilized to investigate cellular energy metabolism, mitochondrial function, and the therapeutic potential for various metabolic disorders.[2] L-carnitine's primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production in the form of ATP.[3][4] These application notes provide a comprehensive protocol for the preparation and use of L-carnitine hydrochloride in in vitro experimental settings.

Data Summary

The following tables summarize the key quantitative data for the use of L-carnitine hydrochloride in in vitro studies.

Table 1: Solubility and Storage of L-carnitine Hydrochloride

ParameterValueSource(s)
Solubility
In Water~250 mg/mL (~1264.80 mM)[2]
In PBS (pH 7.2)~50 mg/mL (252.96 mM)[2]
In EthanolSoluble[5]
Storage Conditions
Solid FormStore at -20°C for long-term stability, protected from light and moisture.[6][6]
Stock SolutionsStore at -20°C for up to 1 month or -80°C for up to 6 months.[7][7]
Aqueous Working SolutionsFresh preparation is recommended; avoid storing for more than one day.[5][5]

Table 2: Exemplary In Vitro Working Concentrations of L-carnitine

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectSource(s)
Human Neuroblastoma (SH-SY-5Y) & Astrocytoma (1321N1)Mitochondrial Function100 nM - 100 µMAcuteIncreased mitochondrial function[8]
Human Corneal Epithelial Cells (HCE-T)TRPV1 Activation1 - 3 mmol/L30 min (pre-incubation)Suppression of TRPV1 activation[9]
Murine Myoblast (C2C12)Oxidative Stress500 µmol/LUp to 24 hoursProtection against menadione-induced cell death[10]
Human Heart (Girardi cell line)L-carnitine Uptake2 - 100 µmol/L72 hoursIncreased rate of L-carnitine uptake[11]
Ovarian Follicles, Oocytes, EmbryosIn Vitro Culture40 - 80 µmol/LNot specifiedControl of oxidative stress and lipid β-oxidation[12]
Adipocyte Cell LineAdipogenesis0.1 - 0.2 mg/mLNot specifiedActivation of PPAR-γ pathway[13]

Experimental Protocols

Preparation of L-carnitine Hydrochloride Stock Solution (100 mM)

Materials:

  • L-carnitine hydrochloride powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solution.

  • Weighing: Accurately weigh the desired amount of L-carnitine hydrochloride powder. For a 100 mM stock solution, you will need 1.98 g of L-carnitine hydrochloride (Molecular Weight: 197.66 g/mol ) for 100 mL of solvent.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile water or PBS, and vortex thoroughly until the powder is completely dissolved.[2] Bring the solution to the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Autoclaving is not recommended as high temperatures can lead to degradation.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can compromise the stability of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7]

Preparation of Working Solutions

Protocol:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For example, to prepare a 500 µM working solution from a 100 mM stock, add 5 µL of the stock solution to every 1 mL of cell culture medium.

  • pH Check (Optional but Recommended): For high concentrations of L-carnitine hydrochloride, it is advisable to check the pH of the final working solution and adjust if necessary, as the hydrochloride salt can make the solution slightly acidic.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.[6] If long-term incubation is required, consider replacing the medium with freshly prepared L-carnitine-supplemented medium at regular intervals (e.g., every 24 hours) to account for potential degradation at 37°C.[6]

Visualizations

Signaling Pathway

L_carnitine_fatty_acid_transport FACS: Fatty Acyl-CoA Synthetase CPT1: Carnitine Palmitoyltransferase I CACT: Carnitine-Acylcarnitine Translocase CPT2: Carnitine Palmitoyltransferase II LCFA Long-Chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA FACS Acyl_Carnitine Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->Acyl_Carnitine Acyl_Carnitine_mito Acyl-Carnitine Acyl_Carnitine->Acyl_Carnitine_mito CACT Acyl_CoA_mito Acyl-CoA Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation L_Carnitine_mito L-Carnitine L_Carnitine_mito->L_Carnitine_cyto CACT Acyl_Carnitine_mito->Acyl_CoA_mito CPT2 Acyl_Carnitine_mito->L_Carnitine_mito

Caption: L-carnitine's role in fatty acid transport.

Experimental Workflow

experimental_workflow start Start: Seed cells in multi-well plates incubation Incubate cells to allow attachment (e.g., 24h) start->incubation treatment Treat cells with L-carnitine hydrochloride working solution (Include vehicle control) incubation->treatment incubation_treatment Incubate for desired treatment period treatment->incubation_treatment assay Perform cell-based assay (e.g., MTT, Seahorse, ROS detection) incubation_treatment->assay data_collection Collect data using appropriate instrumentation assay->data_collection analysis Analyze and interpret results data_collection->analysis

Caption: A generic workflow for in vitro cell-based assays.

References

Application Notes and Protocols for In Vivo Administration of Carnitine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine (B1674952) and its ester, Acetyl-L-Carnitine (ALCAR), are naturally occurring compounds essential for fatty acid metabolism and energy production.[1][2] In biomedical research, L-Carnitine hydrochloride is frequently administered to rodent models to investigate its therapeutic potential in a variety of disease states, including neurodegenerative disorders, metabolic diseases, and conditions associated with oxidative stress.[3][4][5][6] These application notes provide a comprehensive overview of the in vivo administration of Carnitine hydrochloride in rodent models, including detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.

Data Presentation

The following tables summarize common dosage ranges and administration routes for L-Carnitine hydrochloride and its acetylated form in rat and mouse models, categorized by research application.

Table 1: L-Carnitine Hydrochloride and Acetyl-L-Carnitine Dosage in Neuroprotection Studies
Rodent ModelCompoundDosage RangeAdministration RouteDurationKey FindingsReference
Rat (Sprague-Dawley)L-Carnitine100 mg/kgIntraperitoneal (i.p.)Pre-treatmentAttenuated neurotoxicity and reduced neuronal degeneration.[7][7]
Rat (Wistar)L-Carnitine600 mg/kgOral28 daysReduced escape latency in Morris water maze.[4][4]
MouseAcetyl-L-Carnitine~0.5 g/kg/dayIn drinking water25 daysIncreased energy levels in the cortex.[4][4]
RatAcetyl-L-Carnitine300 mg/kgNot specifiedPost-ischemiaLess loss of ATP and glutathione, more intact neurons.[4][4]
RatL-Carnitine100 mg/kg/dayIntraperitoneal (i.p.)28 daysImproved memory and reduced anxiety-like behavior in an Alzheimer's model.[8][8]
MouseL-CarnitineNot specifiedNot specifiedNot specifiedImproved memory and decreased mtDNA damage in the hippocampus.[9][9]
Table 2: L-Carnitine Hydrochloride Dosage in Oxidative Stress Studies
Rodent ModelCompoundDosageAdministration RouteDurationKey FindingsReference
Rat (Wistar)L-Carnitine500 mg/kgIntraperitoneal (i.p.)3 daysIncreased antioxidant enzyme activities (SOD) in various tissues.[10][11][10][11]
Rat (Wistar)L-Carnitine50 mg/kg/dayIntragastric gavage7 monthsIncreased total antioxidant capacity and decreased ROS/RNS generation.[12][12]
Rat (Wistar Albino)L-Carnitine500 mg/kgIntraperitoneal (i.p.)4 weeksReversed increases in tissue MDA and reductions in GSH levels in a model of chronic renal failure.[6][6]
RatL-Carnitine100 mg/kg/dayIn diet1 monthCounteracted the undesirable effects of lead intoxication.[13][13]
Table 3: L-Carnitine Hydrochloride Dosage in Other Research Applications
Rodent ModelApplicationCompoundDosageAdministration RouteDurationKey FindingsReference
Mouse (BALB/c)AsthmaL-Carnitine HCl125, 250 mg/kgIntraperitoneal (i.p.)Not specifiedIncreased SaO2 and diminished urinary LTE4 excretion.[14][14]
RatLiver RegenerationL-Carnitine100 mg/kgIntraperitoneal (i.p.)4 daysStatistically significant increase in overall regeneration scoring.[15][15]
Rat (Sprague-Dawley)Multiple Sclerosis ModelL-Carnitine100 mg/kg/dayOral gavage5 weeksImproved nerve conduction velocity and reduced demyelination.[16][16]
RatIntestinal Ischemia/ReperfusionL-Carnitine80 mg/kgIntravenous (i.v.)Single doseEnhanced IL-10 and suppressed pro-inflammatory cytokines.[17][17]

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol provides a standardized method for the oral administration of L-Carnitine hydrochloride via gavage.

Materials:

  • L-Carnitine hydrochloride

  • Vehicle (e.g., sterile water, 0.9% saline)

  • Gavage needles (18-22 gauge for mice, 16-18 gauge for rats)[3][18]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of L-Carnitine hydrochloride based on the desired dosage (e.g., 100 mg/kg).

    • Dissolve the powder in the chosen vehicle to a final concentration that allows for an appropriate administration volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[3][18][19]

    • Ensure the solution is homogenous.

  • Animal Preparation and Administration:

    • Weigh the animal to accurately calculate the injection volume.

    • Gently restrain the rodent. For mice, scruffing the neck is a common method. For rats, one person can restrain while another administers the dose.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the mouth to the last rib.[20][21]

    • Gently insert the gavage needle into the esophagus. The animal may swallow, which is a normal reflex.[20][21] Do not force the needle. If resistance is met, withdraw and re-insert.

    • Slowly administer the calculated volume of the L-Carnitine solution.

    • Withdraw the needle smoothly.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Intraperitoneal (i.p.) Injection

This protocol details the procedure for administering L-Carnitine hydrochloride via intraperitoneal injection.

Materials:

  • L-Carnitine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (25-27 gauge)[19]

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Preparation of Injection Solution:

    • Weigh the required amount of L-Carnitine hydrochloride.

    • Dissolve in sterile saline to the desired concentration. For example, to achieve a 100 mg/kg dose in a 10 mL/kg injection volume, the concentration would be 10 mg/mL.[19]

    • Vortex the solution until the powder is completely dissolved.

    • For repeated injections, filter the solution through a 0.22 µm sterile filter.[19]

  • Animal Preparation and Injection:

    • Weigh the animal to calculate the precise injection volume.

    • Gently restrain the rodent.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline.[19]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or fluid is drawn.[19]

    • Inject the calculated volume of the solution slowly.

    • Withdraw the needle and monitor the animal for any adverse reactions.

Protocol 3: Administration in Drinking Water

This method is suitable for chronic administration studies.

Materials:

  • L-Carnitine hydrochloride

  • Drinking water bottles

  • Animal scale

Procedure:

  • Preparation of Medicated Water:

    • Calculate the total volume of drinking water required for the cage for a 2-3 day period.[19]

    • Weigh the appropriate amount of L-Carnitine hydrochloride to achieve the desired concentration (e.g., 1.5% w/v, which is 1.5 g per 100 mL of water).[19]

    • Dissolve the L-Carnitine hydrochloride in the drinking water.

  • Administration and Monitoring:

    • Replace the standard water bottles with the prepared L-Carnitine solution.

    • Monitor daily water consumption to estimate the actual dose ingested per animal.[19]

    • Weigh the animals regularly to adjust the estimated daily dosage.

    • Prepare a fresh solution every 2-3 days to ensure stability.[19]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_animal_model Animal Model & Treatment cluster_behavioral Behavioral & Cognitive Assessment cluster_biochemical Biochemical & Histological Analysis Rodent Model Rodent Model Grouping Grouping Rodent Model->Grouping Treatment Treatment Grouping->Treatment Control (Vehicle) Control (Vehicle) Treatment->Control (Vehicle) L-Carnitine HCl L-Carnitine HCl Treatment->L-Carnitine HCl Behavioral Tests Behavioral Tests L-Carnitine HCl->Behavioral Tests Morris Water Maze Morris Water Maze Behavioral Tests->Morris Water Maze Novel Object Recognition Novel Object Recognition Behavioral Tests->Novel Object Recognition Elevated Plus Maze Elevated Plus Maze Behavioral Tests->Elevated Plus Maze Tissue Collection Tissue Collection Behavioral Tests->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histology Histology Tissue Collection->Histology Data Analysis & Interpretation Data Analysis & Interpretation Tissue Collection->Data Analysis & Interpretation Oxidative Stress Markers (MDA, GSH, SOD) Oxidative Stress Markers (MDA, GSH, SOD) Biochemical Assays->Oxidative Stress Markers (MDA, GSH, SOD) Staining (H&E, Congo Red) Staining (H&E, Congo Red) Histology->Staining (H&E, Congo Red)

Caption: A typical workflow for an in vivo study of L-Carnitine HCl in rodents.

carnitine_antioxidant_pathway L-Carnitine L-Carnitine ROS/RNS Reactive Oxygen/Nitrogen Species L-Carnitine->ROS/RNS inhibits generation Antioxidant Enzymes SOD, CAT, GPx L-Carnitine->Antioxidant Enzymes upregulates Cellular Damage Lipid Peroxidation (MDA) DNA Damage L-Carnitine->Cellular Damage reduces Oxidative Stress Oxidative Stress Oxidative Stress->ROS/RNS increases ROS/RNS->Cellular Damage Antioxidant Enzymes->ROS/RNS scavenges

Caption: L-Carnitine's role in mitigating oxidative stress.

carnitine_mitochondrial_function L-Carnitine L-Carnitine Mitochondrion Mitochondrion L-Carnitine->Mitochondrion transports BetaOxidation β-Oxidation Mitochondrion->BetaOxidation FattyAcids Long-Chain Fatty Acids FattyAcids->Mitochondrion ATP ATP (Energy) BetaOxidation->ATP

Caption: L-Carnitine's role in mitochondrial energy production.

References

Application Notes and Protocols for the Quantitative Analysis of D-carnitine Impurity in Levocarnitine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocarnitine (L-carnitine) is the biologically active stereoisomer of carnitine, essential for fatty acid metabolism and energy production. The presence of its enantiomer, D-carnitine, is considered an impurity in Levocarnitine HCl drug substances and products. D-carnitine can competitively inhibit the enzymes responsible for L-carnitine's transport and function, potentially leading to adverse effects. Therefore, the accurate and precise quantification of D-carnitine is a critical quality control parameter in the pharmaceutical industry. This document provides detailed application notes and protocols for various analytical methods used to determine the enantiomeric purity of Levocarnitine HCl.

Analytical Methods Overview

Several analytical techniques are available for the quantitative analysis of D-carnitine in Levocarnitine HCl. The choice of method often depends on the required sensitivity, available instrumentation, and the specific requirements of the pharmacopeia (e.g., USP, EP). The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and enzymatic assays.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters of different analytical methods for D-carnitine analysis.

MethodPrincipleDerivatizationLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC with Chiral Column Direct enantiomeric separation on a chiral stationary phase.Not always required, but can improve retention and detection.[1]Method dependent, can reach low ppm levels.Typically covers the expected impurity range (e.g., 0.1% - 1.0%).[2]Direct separation, potentially simpler sample preparation.Chiral columns can be expensive and have limited lifetime.
HPLC with Chiral Derivatization Reaction with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (e.g., ODS).[3][4]Required. Common agents include (+)-FLEC and L-alanine-β-naphthylamide.[3][4]LOD below 0.05%.[3]LOQ to 160% of the target concentration.[2][5]Utilizes common and robust achiral columns, high sensitivity with fluorescent derivatizing agents.[4]Derivatization step adds complexity and potential for error.
Gas Chromatography (GC) Separation of volatile derivatives of D- and L-carnitine on a chiral capillary column.Required. A two-step derivatization to form volatile compounds like β-acetoxy-γ-butyrolactone is common.[6][7]High sensitivity, suitable for screening.[6][7]Method specific, typically covers a narrow range.Fast analysis times (e.g., 7 minutes total run time).[6][7]Derivatization can be complex and may introduce racemization if not optimized.[7]
Capillary Electrophoresis (CE-MS) Separation of charged derivatives based on their electrophoretic mobility in a capillary, with sensitive detection by mass spectrometry.[8]Derivatization with agents like FMOC is used to introduce a chromophore/fluorophore and improve separation.[8]LOD of 10 ng/mL, allowing detection of impurities down to 0.002%.[8]Not explicitly stated, but validated for accuracy and precision.[8]Very high sensitivity and selectivity, requires small sample volumes.Requires specialized equipment (CE-MS), method development can be challenging.
Enzymatic Method Utilizes specific enzymes, such as carnitine dehydrogenase, that act on one enantiomer to produce a quantifiable signal (e.g., change in absorbance or fluorescence).[9]Not required.Detection range for colorimetric assay: 12 – 1000 µM; fluorimetric assay: 1 – 100 µM.[10]Dependent on the specific assay kit.High specificity, can be adapted for high-throughput screening.[9][10]May be less precise than chromatographic methods for trace-level quantification, potential interference from sample matrix.

Experimental Protocols

Protocol 1: HPLC with Chiral Derivatization using L-Alanine-β-naphthylamide

This protocol is based on a validated method for the determination of D-carnitine in Levocarnitine.[2][5]

1. Principle

Levocarnitine and its D-enantiomer are derivatized with L-alanine-β-naphthylamide in the presence of ethyl chloroformate and triethylamine (B128534). The resulting diastereomers are separated on a reversed-phase HPLC column and quantified using UV detection.

2. Materials and Reagents

  • Levocarnitine HCl sample

  • D-Carnitine reference standard

  • L-Alanine-β-naphthylamide

  • Ethyl chloroformate

  • Triethylamine

  • Sodium bicarbonate

  • Chloroform

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (B95107) (HPLC grade)

  • Buffer solution pH 2.60

  • Water (HPLC grade)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

3. Preparation of Solutions

  • Diluent: Prepare a suitable diluent as specified in the validated method.

  • Solution-1 (Ethyl chloroformate solution): Transfer 0.2 mL of ethyl chloroformate into a 100 mL volumetric flask, dilute to volume with chloroform, and mix well.[5]

  • Solution-2 (Triethylamine solution): Transfer 0.7 mL of triethylamine into a 100 mL volumetric flask, dilute to volume with chloroform, and mix well.[5]

  • Solution-3 (L-Alanine-β-naphthylamide solution): Weigh and transfer about 225 mg of L-Alanine-β-naphthylamide into a 50 mL volumetric flask. Sonicate to dissolve and dilute to volume with the diluent, then mix well.[5]

  • Solution-4 (Sodium bicarbonate solution): Weigh and transfer about 420 mg of sodium bicarbonate into a 200 mL volumetric flask and dissolve in water.[5]

  • Standard Stock Solution: Accurately weigh about 50 mg of D-Carnitine reference standard into a 10 mL volumetric flask. Add about 5.0 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent and mix well.[5]

  • Sample Stock Solution: Accurately weigh and transfer about 250 mg of Levocarnitine API into a 50 mL volumetric flask. Add about 3/4th of the volume of diluent, sonicate to dissolve, dilute to volume with diluent, and mix well.[2]

4. Derivatization Procedure

  • In a dry 25 mL volumetric flask with a magnetic stir bar, transfer 1.0 mL of either the Standard Stock Solution or the Sample Stock Solution.

  • Begin agitation at approximately 990 rpm.[2][5]

  • Sequentially add 2.0 mL of Solution-1, 1.0 mL of Solution-2, and 2.0 mL of Solution-3 to the flask.[2][5]

  • Allow the solution to stir for 10 minutes at 990 rpm.[5]

  • After 10 minutes, stop the reaction by adding a suitable quenching agent or proceeding with extraction as per the validated method.

5. HPLC Conditions

  • Column: Octadecylsilane (ODS) column (e.g., C18, dimensions as per validated method).

  • Mobile Phase: A mixture of pH 2.60 buffer, acetonitrile, and tetrahydrofuran in a ratio of 850:90:60 (v/v/v).[2][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection: UV at 244 nm.[2][5]

  • Injection Volume: As per validated method.

  • Run Time: Approximately 65 minutes.[2][5]

6. Data Analysis

Calculate the percentage of D-carnitine in the Levocarnitine HCl sample by comparing the peak area of the D-carnitine diastereomer in the sample chromatogram to that in the standard chromatogram.

Protocol 2: Gas Chromatography (GC) with Chiral Derivatization

This protocol is a summary of a novel derivatization procedure for GC analysis.[6][7]

1. Principle

L- and D-carnitine are converted to their volatile derivatives, β-acetoxy-γ-butyrolactone, in a two-step process. These derivatives are then separated and quantified using a chiral GC column with flame ionization detection (FID).[7]

2. Materials and Reagents

  • Levocarnitine HCl sample

  • D,L-Carnitine for resolution check

  • Derivatization reagents (as optimized in the cited method)

  • GC system with FID and a chiral capillary column (e.g., cyclodextrin-based).

3. Derivatization Procedure

The derivatization involves a two-step process to convert carnitine to β-acetoxy-γ-butyrolactone. The specific reagents and conditions should be followed precisely from the validated method to ensure maximum conversion and minimal racemization.[7]

4. GC Conditions

  • Column: Chiral capillary column (e.g., based on a cyclodextrin (B1172386) stationary phase).

  • Injector and Detector Temperature: Optimized for the volatile derivatives.

  • Oven Temperature Program: A suitable temperature program to achieve separation of the enantiomeric derivatives.

  • Carrier Gas: Typically hydrogen or helium.

  • Detector: Flame Ionization Detector (FID).

5. Data Analysis

The enantiomeric ratio is determined by the peak areas of the (R)- and (S)-β-acetoxy-γ-butyrolactone.

Mandatory Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Levocarnitine HCl Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh D-Carnitine Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Deriv_Sample Derivatize Sample with Chiral Reagent Dissolve_Sample->Deriv_Sample Deriv_Standard Derivatize Standard with Chiral Reagent Dissolve_Standard->Deriv_Standard Inject_Sample Inject Derivatized Sample Deriv_Sample->Inject_Sample Inject_Standard Inject Derivatized Standard Deriv_Standard->Inject_Standard Separate Separate Diastereomers on Achiral Column Inject_Sample->Separate Inject_Standard->Separate Detect UV/Fluorescence Detection Separate->Detect Quantify Quantify D-Carnitine Peak Detect->Quantify Report Report % Impurity Quantify->Report

Caption: Workflow for HPLC analysis of D-carnitine with chiral derivatization.

GC_Workflow Start Levocarnitine HCl Sample Deriv1 Step 1: Conversion to Intermediate Start->Deriv1 Deriv2 Step 2: Conversion to Volatile Derivative (β-acetoxy-γ-butyrolactone) Deriv1->Deriv2 GC_Analysis Chiral GC-FID Analysis Deriv2->GC_Analysis Data_Analysis Peak Integration and Quantification GC_Analysis->Data_Analysis Result Report D-Carnitine Content Data_Analysis->Result

Caption: Workflow for GC analysis of D-carnitine.

Logical Relationship Diagram

Method_Validation cluster_params Key Validation Parameters Validation Method Validation (ICH Q2R1) Ensures reliability of the analytical procedure Specificity Specificity Ability to assess the analyte unequivocally in the presence of other components Validation->Specificity proves Linearity Linearity Proportional relationship between concentration and analytical signal Validation->Linearity establishes Accuracy Accuracy Closeness of test results to the true value Validation->Accuracy confirms Precision Precision Repeatability and Intermediate Precision Validation->Precision demonstrates LOQ Limit of Quantification Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy Validation->LOQ determines Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters Validation->Robustness evaluates

Caption: Logical relationship of key method validation parameters.

References

Application Notes and Protocols: Carnitine Hydrochloride as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine and its acyl esters are crucial molecules in cellular energy metabolism, primarily involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] Abnormal levels of carnitine and its derivatives in biological fluids can serve as biomarkers for various metabolic disorders, making their accurate quantification essential in clinical diagnostics and drug development.[1][3] Carnitine hydrochloride, a stable salt of L-carnitine, is widely used as a reference standard for the development and validation of chromatographic methods due to its high purity and stability.[2][4]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of carnitine using this compound as a reference standard. These values are compiled from various validated methods and can serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Parameters

ParameterTypical ValueSource(s)
Linearity Range5 - 400 µmol/L[4]
84.74 – 3389.50 µg/mL[5][6]
70 - 1120 µg/ml[7]
Limit of Detection (LOD)~1 µmol/L[4]
1.47 µg/ml (for L-lysine hydrochloride)[8]
0.85 µg/ml (for L-carnitine-L-tartrate)[8]
Limit of Quantitation (LOQ)84.74 µg/mL[5]
4.41 µg/ml (for L-lysine hydrochloride)[8]
2.55 µg/ml (for L-carnitine-L-tartrate)[8]
Recovery98.2% (free carnitine)[4]
96.3% (total carnitine)[4]
100.83%–101.54%[5][6]
Inter-day Precision (%RSD)3.34% (free carnitine)[4]
1.77% (total carnitine)[4]
< 2.0%[5][6]
Intra-day Precision (%RSD)3.36% (free carnitine)[4]
1.97% (total carnitine)[4]
< 2.0%[5][6]

Table 2: LC-MS/MS Method Parameters

ParameterTypical ValueSource(s)
Linearity Range1 - 1000 ng/mL[9]
5 - 160 nmol/ml (for L-carnitine)[10]
1 - 32 nmol/ml (for Acetyl-L-carnitine)[10]
0.25 - 8 nmol/ml (for Propionyl-L-carnitine)[10]
Limit of Detection (LOD)~0.5 ng/mL[9]
0.05 µg/L[11]
Limit of Quantitation (LOQ)~1.5 ng/mL[9]
5 nmol/ml (for L-carnitine)[10]
1 nmol/ml (for Acetyl-L-carnitine)[10]
0.25 nmol/ml (for Propionyl-L-carnitine)[10]
0.17 µg/L[11]
Recovery>88%[9]
82.6% - 95.4%[10]
93.18 - 95.64%[11]
Inter-day Precision (%RSD)<15%[9]
Intra-day Precision (%RSD)<10%[9]

Experimental Protocols

Protocol 1: Analysis of Carnitine in Pharmaceutical Formulations by HPLC-UV

This protocol describes a robust method for the quantification of L-carnitine in tablets.

1. Materials and Reagents:

  • L-Carnitine hydrochloride analytical standard[2]

  • Methanol (B129727) (HPLC Grade)[12]

  • Potassium dihydrogen phosphate[8]

  • Sodium 1-heptanesulfonate[5][6]

  • Ethanol[5][6]

  • Ultrapure Water[12]

  • Orthophosphoric acid

  • 0.45 µm membrane filters[8]

2. Instrumentation:

  • HPLC system with a UV detector[12]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6][8]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: 0.05 M phosphate (B84403) buffer (pH = 3, adjusted with phosphoric acid): ethanol (B145695) (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate.[5][6]

  • Flow Rate: 0.9 mL/minute[7]

  • Column Temperature: 50°C[5][6]

  • Detection Wavelength: 225 nm[5][6][7]

  • Injection Volume: 20 µL[8]

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of L-Carnitine hydrochloride in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 70-1120 µg/ml).[7]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of L-carnitine and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.[8]

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of L-carnitine in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Sonicate & Dilute B->C D Filter (0.45 µm) C->D E HPLC System Equilibration D->E F Inject Standards E->F G Inject Samples E->G H Generate Calibration Curve F->H I Quantify Carnitine G->I H->I

HPLC-UV Analysis Workflow
Protocol 2: Analysis of Carnitine in Biological Samples (Plasma/Serum) by LC-MS/MS

This protocol outlines a sensitive method for the quantification of carnitine in plasma or serum, often employed in clinical research and diagnostics.

1. Materials and Reagents:

  • L-Carnitine hydrochloride analytical standard[2]

  • Deuterated L-Carnitine (e.g., d3- or d9-carnitine) as an internal standard (IS)[13][14]

  • Methanol (LC-MS grade)[9]

  • Acetonitrile (LC-MS grade)[9]

  • Formic acid (LC-MS grade)[9]

  • Ammonium acetate[14]

  • Ultrapure Water[12]

2. Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • C18 or HILIC analytical column

3. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% formic acid in water[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[13]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • L-Carnitine: Precursor ion m/z 162 -> Product ion m/z 85 or 103[11][13]

    • Internal Standard (d9-Carnitine): Precursor ion m/z 171 -> Product ion m/z 94

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of L-Carnitine hydrochloride and the deuterated internal standard in methanol or water.[9]

  • Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma or serum with known concentrations of L-Carnitine hydrochloride and a fixed concentration of the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.[9]

    • Add 300 µL of ice-cold methanol to precipitate proteins.[9]

    • Vortex the mixture for 10 seconds and incubate at room temperature for 10 minutes.[9]

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.[9]

5. Analysis:

  • Equilibrate the LC-MS/MS system.

  • Inject the calibration standards to generate a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Inject the prepared samples.

  • Quantify the concentration of carnitine in the samples using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Aliquot Plasma/Serum B Add Internal Standard A->B C Protein Precipitation (Methanol) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Sample E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Quantification via Calibration Curve J->K

LC-MS/MS Analysis Workflow

Carnitine's Role in Fatty Acid Metabolism

The accurate quantification of carnitine is vital for studying and diagnosing disorders related to fatty acid metabolism. The diagram below illustrates the carnitine shuttle system, which is responsible for transporting long-chain fatty acids into the mitochondria for energy production.

Carnitine Shuttle System

Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Method development and validation should always be performed by qualified personnel in a controlled laboratory setting. It is crucial to adhere to all relevant safety guidelines and regulatory requirements.

References

Troubleshooting & Optimization

L-Carnitine Hydrochloride in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-carnitine hydrochloride in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid L-carnitine hydrochloride?

A1: Solid L-carnitine hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to prevent moisture absorption, as it can be hygroscopic.[1][2] For long-term storage, 4°C is recommended.[3]

Q2: How stable is L-carnitine hydrochloride in aqueous solutions?

A2: The stability of L-carnitine hydrochloride in aqueous solutions is highly dependent on pH. It is most stable in acidic to neutral conditions.[4][5] It is recommended to prepare fresh aqueous solutions daily; they should not be stored for more than one day.[6] Stock solutions prepared in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture.[3]

Q3: What are the primary degradation pathways for L-carnitine hydrochloride in aqueous solutions?

A3: The primary degradation pathway is hydrolysis, which is significantly accelerated under acidic and basic conditions.[4][5] Forced degradation studies show that exposure to 1 M HCl and 1 M NaOH at elevated temperatures leads to drastic degradation of L-carnitine.[4]

Q4: Can I sterilize L-carnitine hydrochloride solutions by autoclaving?

A4: Autoclaving is not recommended. The high temperatures involved can lead to significant degradation of the compound.[4] For aqueous stock solutions, sterile filtration using a 0.22 μm filter is the preferred method for sterilization.[3]

Q5: How should I prepare stock solutions of L-carnitine hydrochloride?

A5: L-carnitine hydrochloride is freely soluble in water.[7][8] To prepare a stock solution, dissolve the crystalline solid in HPLC-grade water or a suitable buffer (e.g., PBS, pH 7.2) to your desired concentration.[6] Sonication can be used to aid dissolution.[7] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell culture experiments.

  • Possible Cause: Degradation of L-carnitine hydrochloride in the culture medium. Standard cell culture media often have a pH between 7.2 and 7.4. Prolonged incubation at 37°C can lead to gradual degradation.

  • Troubleshooting Steps:

    • Prepare fresh L-carnitine-supplemented media immediately before each experiment.

    • If long-term incubation is necessary, consider replacing the media with a freshly prepared solution at regular intervals (e.g., every 24 hours).

    • Verify the pH of your final culture medium after adding L-carnitine hydrochloride, as it is acidic and could slightly alter the pH.

Issue 2: Appearance of unknown peaks in HPLC chromatograms during analysis.

  • Possible Cause: Degradation of L-carnitine during sample preparation or storage. Exposure to acidic or basic conditions, even for a short period, can cause hydrolysis.[4][9]

  • Troubleshooting Steps:

    • Ensure all diluents and mobile phases are within a stable pH range (acidic to neutral). A mobile phase with a pH of 3 has been shown to be effective.[4][5]

    • Analyze samples as quickly as possible after preparation.

    • If samples must be stored, keep them at refrigerated temperatures (2-8°C) for no longer than a few days, and confirm stability under these conditions.[10]

Issue 3: Difficulty dissolving solid L-carnitine hydrochloride.

  • Possible Cause 1: Inappropriate solvent.

  • Solution: L-carnitine hydrochloride is highly soluble in water.[3][7] It is also soluble in ethanol.[6] Ensure you are using an appropriate solvent.

  • Possible Cause 2: Low temperature of the solvent.

  • Solution: Gently warm the solvent to room temperature before dissolving the solid. Sonication can also be used to facilitate dissolution.[7]

Data Presentation

Table 1: Stability of L-Carnitine Hydrochloride in Aqueous Solution Under Forced Degradation Conditions.

Stress ConditionTemperatureDuration% L-Carnitine RecoveredReference
Acid Hydrolysis (1 M HCl)70°C12 hours24.0% ± 0.81[4]
Base Hydrolysis (1 M NaOH)70°C12 hours17.35% ± 1.72[4]
Heat70°C12 hours93.09% ± 1.93[4]
Oxidation (3% H₂O₂)Ambient4 hours100.17% ± 1.28[4]
Photodegradation (UV Lamp at 254 nm)Ambient4 hours99.50% ± 0.63[4]

Table 2: Recommended Storage Conditions for L-Carnitine Hydrochloride Solutions.

FormSolventStorage TemperatureDurationStability NotesReference
Stock SolutionWater-80°C6 monthsAliquot to prevent freeze-thaw cycles. Seal away from moisture.[3]
Stock SolutionWater-20°C1 monthAliquot to prevent freeze-thaw cycles. Seal away from moisture.[3]
Working SolutionAqueous Buffer (e.g., PBS)2-8°C< 24 hoursRecommended to prepare fresh daily.[6][6][10]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for L-Carnitine

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of L-carnitine and the detection of its degradation products.[4][5][11]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm ID[11]

  • Mobile Phase: 0.05 M phosphate (B84403) buffer (pH adjusted to 3.0-3.2) : Methanol (B129727) (95:5, v/v).[7][11] Some methods may also include an ion-pairing agent like sodium 1-heptanesulfonate.[4][5]

  • Flow Rate: 0.9 - 2.0 mL/min[4][11]

  • Column Temperature: 50°C[4][5]

  • Detection: UV at 225 nm[4][11]

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Mobile Phase: Prepare 0.05 M phosphate buffer and adjust the pH to 3.2. Mix with methanol in a 95:5 ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[7]

  • Standard Stock Solution: Accurately weigh and dissolve L-carnitine hydrochloride in HPLC-grade water to prepare a stock solution (e.g., 67.79 mg/mL).[4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 70-1120 µg/mL).[7][11]

  • Sample Preparation: Dilute the test samples with the mobile phase to a concentration that falls within the calibration range.[4]

3. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the sample solution with 1 M HCl at 70°C for 12 hours. Neutralize with NaOH before dilution and injection.[4]

  • Base Hydrolysis: Incubate the sample solution with 1 M NaOH at 70°C for 12 hours. Neutralize with HCl before dilution and injection.[4]

  • Thermal Degradation: Heat the sample solution at 70°C for 12 hours.[4]

  • Oxidative Degradation: Expose the sample solution to 3% H₂O₂ at room temperature for 4 hours.[4]

  • Photodegradation: Expose the sample solution to a UV lamp at 254 nm for 4 hours.[4]

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Solid L-Carnitine HCl dissolve Dissolve in Aqueous Solvent (e.g., Water, PBS) start->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize stock Stock Solution sterilize->stock aliquot Aliquot into Single-Use Tubes stock->aliquot short_term Short-Term Storage (2-8°C, <24h) stock->short_term long_term Long-Term Storage (-80°C or -20°C) aliquot->long_term thaw Thaw Single Aliquot long_term->thaw dilute Dilute to Working Concentration short_term->dilute thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for Preparation and Storage of L-Carnitine HCl Solutions.

G cluster_conditions Stress Conditions lc L-Carnitine Hydrochloride acid Acidic Hydrolysis (e.g., 1M HCl, 70°C) lc->acid Drastic Degradation base Basic Hydrolysis (e.g., 1M NaOH, 70°C) lc->base Drastic Degradation degradation_products Degradation Products (Unknown Impurities) acid->degradation_products base->degradation_products

Caption: Degradation Pathway of L-Carnitine HCl under Hydrolytic Stress.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare L-Carnitine HCl Solution (e.g., 6.78 mg/mL) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base heat Heat start->heat oxidation Oxidation start->oxidation photo Photodegradation start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Final Concentration heat->dilute oxidation->dilute photo->dilute neutralize->dilute analyze Analyze via Stability-Indicating RP-HPLC Method dilute->analyze

Caption: Experimental Workflow for a Forced Degradation Study.

References

Hygroscopic nature and proper handling of Carnitine hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Carnitine hydrochloride powder, with a focus on its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound powder is hygroscopic?

A1: The term "hygroscopic" refers to a substance's ability to attract and absorb moisture from the surrounding environment.[1] this compound, particularly in its powdered form, readily takes up water vapor from the air.[1][2] This can lead to physical changes in the powder, such as clumping or caking, and can impact experimental accuracy and product stability.[2][3]

Q2: What are the consequences of moisture absorption by this compound powder?

A2: Moisture absorption can lead to several issues in a laboratory setting:

  • Inaccurate Weighing: As the powder absorbs moisture, its weight increases, leading to errors in concentration calculations for solutions.

  • Caking and Clumping: The powder can form lumps or become a solid mass, making it difficult to handle, weigh, and dissolve.[3][4]

  • Altered Powder Flow: Moisture can change the flow characteristics of the powder, which is particularly problematic in automated or high-throughput applications.[3]

  • Chemical Degradation: The presence of water can potentially lead to the degradation of this compound over time, especially under certain conditions like elevated temperatures.[3] Hydrolysis of related compounds like Acetyl-L-Carnitine is accelerated by basic pH and heat.[5]

  • Odor Formation: In some forms of carnitine, moisture absorption can lead to the generation of trimethylamine, which has a strong fishy odor.[3]

Q3: How should I store this compound powder to prevent moisture absorption?

A3: To maintain the integrity of this compound powder, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5] For long-term stability, storage at -20°C is often recommended.[5] For shorter periods, 2-8°C is acceptable.[5] It is also advisable to store the container within a desiccator containing a suitable drying agent like silica (B1680970) gel to minimize exposure to ambient humidity.

Q4: The powder in my container has formed clumps. Can I still use it?

A4: If the powder has formed clumps, it is a sign of moisture absorption. While it may still be usable for some applications, it is crucial to assess the extent of the issue. The primary concern is the accuracy of weighing due to the unknown water content. It is highly recommended to determine the water content using a method like Karl Fischer titration before use.[6] If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box). For more severe caking, re-drying the powder may be necessary.

Q5: What is the best way to weigh hygroscopic this compound powder?

A5: The most accurate method for weighing a hygroscopic substance like this compound is "weighing by difference." This technique minimizes the powder's exposure to atmospheric moisture during the weighing process. A detailed protocol is provided in the "Experimental Protocols" section of this guide. It is also beneficial to work quickly and, if possible, perform weighing in a low-humidity environment, such as a glove box.

Troubleshooting Guides

Issue 1: The this compound powder has become a solid cake.
  • Possible Cause: Prolonged or significant exposure to high humidity.

  • Troubleshooting Steps:

    • Assess the Severity: Determine if the powder is partially caked or a solid block.

    • Mechanical Break-up (for less severe caking): In a low-humidity environment (e.g., a glove box or under a flow of dry nitrogen), use a clean, dry spatula or mortar and pestle to gently break up the cake into a fine powder.

    • Re-drying: If mechanical break-up is insufficient, the powder may need to be dried. Refer to the "Protocol for Re-Drying Hygroscopic Powder" in the "Experimental Protocols" section. Caution: Ensure that this compound is stable at the chosen drying temperature.

    • Determine Water Content: After re-drying, it is essential to determine the residual water content using Karl Fischer titration to ensure accuracy in subsequent experiments.

    • Proper Storage: Immediately transfer the dried powder to a tightly sealed container with a desiccant and store it under the recommended conditions.

Issue 2: Inconsistent results in experiments using this compound solutions.
  • Possible Cause 1: Inaccurate concentration due to moisture absorption during weighing.

    • Troubleshooting Step: Review the weighing procedure. Implement the "weighing by difference" technique. If the powder was visibly clumped, prepare a fresh solution from properly stored or re-dried powder.

  • Possible Cause 2: Degradation of this compound in the stock solution.

    • Troubleshooting Step: While aqueous solutions of similar compounds like Acetyl-L-Carnitine are stable for over 30 days at room temperature or refrigerated when at a neutral to acidic pH, they are unstable at a pH greater than 9.[7] Prepare fresh solutions, especially if the pH of your buffer system is alkaline. Store stock solutions at 2-8°C.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White, crystalline hygroscopic powder[8]
Solubility in Water Miscible[8]
Solubility in Ethanol Soluble in hot ethanol[8]
Storage Temperature 4°C, sealed storage, away from moisture[4]
Stability in Solvent -80°C for 6 months; -20°C for 1 month (sealed storage)[4]

Table 2: Solubility of L-Carnitine (Base) in Various Solvents

SolventSolubilityReference
Water2500 g/L (20 °C)[9]
Ethanol~10 mg/mL[10]
MethanolEasily soluble[9]
AcetoneBarely soluble[9]
ChloroformInsoluble[9]

Note: Data for L-Carnitine base is provided as a reference; the hydrochloride salt is expected to have high aqueous solubility.

Experimental Protocols

Protocol 1: Weighing Hygroscopic this compound Powder by Difference

Objective: To accurately weigh this compound powder while minimizing moisture absorption.

Materials:

  • Analytical balance

  • Spatula

  • Weighing vessel (e.g., a vial with a cap)

  • Receiving vessel (e.g., a beaker or flask)

  • This compound powder in its storage container

Procedure:

  • Place the capped weighing vessel containing the this compound powder on the analytical balance and record the initial mass (M1).

  • Remove the weighing vessel from the balance.

  • Working expeditiously, open the weighing vessel and transfer the desired amount of powder into the receiving vessel using a clean spatula.

  • Immediately recap the weighing vessel.

  • Place the capped weighing vessel back on the same analytical balance and record the final mass (M2).

  • The mass of the transferred powder (M_transferred) is calculated as: M_transferred = M1 - M2.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound powder.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (titrant)

  • Solvent (e.g., anhydrous methanol)

  • This compound powder sample

  • Airtight syringe or weighing boat for sample introduction

Procedure:

  • Titrator Preparation: Add the appropriate solvent to the titration vessel of the Karl Fischer titrator.

  • Pre-Titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation and Introduction: Accurately weigh a suitable amount of this compound powder. The sample size should be chosen based on the expected water content to ensure a sufficient titration volume. Quickly and carefully introduce the weighed sample into the titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent will be added to the vessel until all the water from the sample has been consumed. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its predetermined concentration (titer). The result is typically expressed as a percentage of water by weight (% w/w).

  • Titer Determination: The concentration of the Karl Fischer reagent should be regularly determined using a certified water standard.

Protocol 3: Re-Drying Hygroscopic Powder in a Vacuum Oven

Objective: To remove absorbed moisture from caked or clumped this compound powder.

Materials:

  • Vacuum oven

  • Shallow glass dish (e.g., a watch glass or crystallization dish)

  • Desiccator

  • This compound powder

Procedure:

  • Spread the clumped this compound powder in a thin, even layer in the shallow glass dish.

  • Place the dish in the vacuum oven.

  • Heat the oven to a temperature that is effective for drying but well below the decomposition temperature of this compound (decomposition reported around 200°C, so a significantly lower temperature like 50-70°C is advisable).[9]

  • Apply a vacuum to the oven.

  • Dry the powder for a predetermined period (e.g., several hours to overnight). The optimal time will depend on the amount of powder and the level of moisture.

  • Release the vacuum with a dry, inert gas (e.g., nitrogen) if possible.

  • Immediately transfer the hot dish to a desiccator to cool to room temperature. Do not expose the hot, dry powder to ambient air.

  • Once cooled, promptly transfer the powder to a tightly sealed storage container with a desiccant.

Mandatory Visualization

Troubleshooting_Clumped_Powder Troubleshooting Workflow for Clumped this compound start Clumped or Caked This compound Powder assess Assess Severity of Clumping start->assess break_up Mechanically Break Up Clumps (in low-humidity environment) assess->break_up Minor Clumping re_dry Re-dry Powder (e.g., in vacuum oven) assess->re_dry Severe Caking karl_fischer Determine Water Content (Karl Fischer Titration) break_up->karl_fischer re_dry->karl_fischer use_powder Use Powder with Corrected Mass karl_fischer->use_powder Water content acceptable discard Discard if Degradation is Suspected karl_fischer->discard Water content too high or degradation suspected

Caption: Troubleshooting workflow for clumped this compound.

Storage_Handling_Workflow Proper Storage and Handling of this compound receive Receive Carnitine HCl store Store in Tightly Sealed Container in a Cool, Dry Place (e.g., 4°C) with Desiccant receive->store weigh Weighing Procedure store->weigh weigh_diff Use 'Weighing by Difference' Technique weigh->weigh_diff Hygroscopic reseal Immediately Reseal Container and Return to Storage weigh->reseal After dispensing dissolve Prepare Solution weigh_diff->dissolve use Use in Experiment dissolve->use reseal->store

Caption: Recommended storage and handling workflow.

Decision_Process_Moisture_Exposure Decision Process for Using Powder After Potential Moisture Exposure start Powder Potentially Exposed to Moisture visual_inspect Visually Inspect for Clumping/Caking start->visual_inspect no_clumps No Visible Clumps visual_inspect->no_clumps No clumps_present Clumps/Caking Present visual_inspect->clumps_present Yes karl_fischer Perform Karl Fischer Titration no_clumps->karl_fischer For critical applications re_dry Re-dry Powder clumps_present->re_dry use_corrected Use Powder and Correct Mass for Water Content karl_fischer->use_corrected re_karl_fischer Perform Karl Fischer Titration Post-Drying re_dry->re_karl_fischer re_karl_fischer->use_corrected

Caption: Decision-making for powder use after moisture exposure.

References

Forced degradation studies of L-carnitine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of L-carnitine under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the forced degradation of L-carnitine.

Q1: Why is L-carnitine so susceptible to degradation under acidic and basic conditions?

A1: L-carnitine possesses a hydroxyl and a carboxylic acid group, making it susceptible to acid and base-catalyzed reactions. Under these stress conditions, the molecule can undergo various reactions, leading to the formation of degradation products. Exposure to 1 M HCl or 1 M NaOH at elevated temperatures (e.g., 70°C) can cause significant degradation.[1]

Q2: I am not seeing the expected level of degradation after subjecting my L-carnitine sample to acidic/basic stress. What could be the issue?

A2: Several factors could contribute to lower-than-expected degradation:

  • Inadequate Stress Conditions: Ensure that the concentration of the acid or base, the temperature, and the duration of the study are sufficient. For L-carnitine, typical conditions are 1 M HCl or 1 M NaOH at 70°C for 12 hours.[1]

  • Incorrect Sample Concentration: The initial concentration of L-carnitine can influence the degradation rate. A common starting concentration for forced degradation studies is 1 mg/mL.

  • Matrix Effects: If you are working with a formulated product, excipients might have a protective effect on the L-carnitine molecule.

  • Analytical Method Issues: Your analytical method may not be stability-indicating, meaning it cannot separate the parent L-carnitine peak from its degradation products. This would lead to an overestimation of the remaining L-carnitine.

Q3: My chromatogram shows several unexpected peaks after forced degradation. How can I identify these degradation products?

A3: Identifying unknown degradation products is a critical step. While some studies have reported the presence of "unknown impurities" and "Impurity A", definitive identification often requires advanced analytical techniques.[1] Consider the following approaches:

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful tool for determining the mass-to-charge ratio (m/z) of the degradation products, which can provide clues about their molecular weight and elemental composition.

  • Tandem Mass Spectrometry (MS/MS): This technique can provide fragmentation patterns of the degradation products, which helps in elucidating their chemical structures.

  • Reference Standards: If you have hypothesized potential degradation products, you can synthesize or purchase reference standards to compare their retention times and mass spectra with the unknown peaks in your chromatogram.

Q4: I am having trouble with the chromatographic separation of L-carnitine and its degradation products. What can I do to improve the resolution?

A4: L-carnitine is a polar compound, which can make it challenging to retain and separate on traditional reversed-phase columns. Here are some troubleshooting tips for your HPLC method:

  • Ion-Pairing Agents: The use of an ion-pairing agent, such as sodium 1-heptanesulfonate, in the mobile phase can improve the retention and peak shape of L-carnitine.[1]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact the retention and selectivity of the separation. For L-carnitine, a mobile phase with a pH of around 3 is often used.[1]

  • Column Chemistry: Experiment with different C18 columns from various manufacturers, as they can have different selectivities. If C18 columns are not providing adequate separation, consider using a column with a different stationary phase, such as one designed for polar compounds.

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help to separate peaks with different polarities.

Q5: What are the expected degradation products of L-carnitine under acidic and basic hydrolysis?

A5: The exact structures of all degradation products are not extensively reported in the public literature. Chromatograms from forced degradation studies show the presence of an "unknown impurity" and "Impurity A" under acidic and basic conditions.[1] It is hypothesized that hydrolysis of the ester-like linkage could occur, and other complex reactions may also take place under harsh stress conditions.

Data Presentation

The following table summarizes the quantitative data from a forced degradation study of L-carnitine.

Stress ConditionReagentTemperatureTime (hours)Remaining L-carnitine (%)Reference
Acidic Hydrolysis1 M HCl70°C1224.0 ± 0.81[1]
Basic Hydrolysis1 M NaOH70°C1217.35 ± 1.72[1]

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies of L-carnitine under acidic and basic conditions.

Protocol 1: Acidic Degradation
  • Sample Preparation: Prepare a solution of L-carnitine at a concentration of 6.78 mg/mL in 1 M hydrochloric acid.[1]

  • Stress Condition: Heat the solution at 70°C for 12 hours.[1]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a 1 M sodium hydroxide (B78521) solution.

  • Sample Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation
  • Sample Preparation: Prepare a solution of L-carnitine at a concentration of 6.78 mg/mL in 1 M sodium hydroxide.[1]

  • Stress Condition: Heat the solution at 70°C for 12 hours.[1]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a 1 M hydrochloric acid solution.

  • Sample Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization cluster_analysis Analysis start L-Carnitine Sample prep_acid Prepare in 1 M HCl start->prep_acid prep_base Prepare in 1 M NaOH start->prep_base stress_acid Heat at 70°C for 12h prep_acid->stress_acid stress_base Heat at 70°C for 12h prep_base->stress_base neut_acid Neutralize with NaOH stress_acid->neut_acid neut_base Neutralize with HCl stress_base->neut_base analysis Analyze by Stability-Indicating HPLC Method neut_acid->analysis neut_base->analysis end Degradation Profile analysis->end

Caption: Workflow for acidic and basic forced degradation of L-carnitine.

Potential Degradation Pathway of L-Carnitine

Degradation_Pathway lcarnitine L-Carnitine deg_acid_known Known Degradation Products lcarnitine->deg_acid_known deg_acid_unknown Unknown Impurity A lcarnitine->deg_acid_unknown deg_base_known Known Degradation Products lcarnitine->deg_base_known deg_base_unknown Unknown Impurity lcarnitine->deg_base_unknown

Caption: Generalized degradation pathways of L-carnitine under stress.

References

Technical Support Center: Optimizing L-carnitine for Enhanced Cell Cryotolerance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing L-carnitine (B1674952) to improve cell survival during cryopreservation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-carnitine in improving cell cryotolerance?

A1: L-carnitine enhances cell cryotolerance primarily through its functions as an antioxidant and a key player in cellular metabolism.[1][2][3] It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, which increases ATP production.[1][3][4] This process helps cells maintain energy balance during the stress of freezing and thawing. Additionally, L-carnitine scavenges reactive oxygen species (ROS), mitigating oxidative damage to cellular components like membranes and DNA that is often induced by cryopreservation.[2][5]

Q2: What is a typical starting concentration of L-carnitine to test for my cell type?

A2: The optimal concentration of L-carnitine can vary significantly depending on the cell type. Based on published studies, a good starting range to test is between 0.5 mM and 3.0 mM. For instance, 0.5 mM L-carnitine has been shown to be effective for improving the cryosurvivability of buffalo embryos, while concentrations of 1.518 mM to 3.030 mM were beneficial for bovine embryos.[1][4] For human sperm, a concentration of 0.5 mg/mL has been used successfully.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and cryopreservation protocol.

Q3: Can L-carnitine be toxic to cells at high concentrations?

A3: Yes, like many supplements, L-carnitine can exhibit toxicity at high concentrations. For example, in human hepatocytes, L-carnitine toxicity was observed to increase at concentrations above 3 mM.[8] Some studies have also shown that very high concentrations, such as 6.072 mM, did not improve and in some cases were detrimental to embryo development.[4][9] Therefore, it is essential to include a range of concentrations in your optimization experiments to identify a beneficial, non-toxic dose.

Q4: Should L-carnitine be included in the culture medium before cryopreservation, in the cryoprotectant medium, or both?

A4: The timing of L-carnitine supplementation can influence its effectiveness. Many successful protocols involve supplementing the in vitro culture medium with L-carnitine for a period before cryopreservation.[1][4] This pre-incubation allows the cells to uptake L-carnitine and benefit from its metabolic and antioxidant effects. Some protocols also include L-carnitine directly in the cryopreservation medium.[6][7][10] For initial experiments, supplementing the pre-freezing culture medium is a common and effective approach.

Q5: What are the expected benefits of optimizing L-carnitine concentration?

A5: Optimizing L-carnitine concentration can lead to several measurable improvements in post-thaw cell quality, including:

  • Increased cell viability and survival rates.[1][4][6][7]

  • Improved maintenance of cellular morphology.

  • Enhanced functional parameters, such as sperm motility.[2][6][7]

  • Reduced levels of intracellular reactive oxygen species (ROS).[4]

  • Better preservation of mitochondrial function.[2][10]

  • Decreased DNA damage and apoptosis.[2][3]

Troubleshooting Guide

Problem 1: No improvement in post-thaw cell viability after L-carnitine supplementation.

  • Possible Cause 1: Suboptimal L-carnitine concentration.

    • Solution: The concentration of L-carnitine is critical and cell-type dependent. Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 mM to 10 mM) to identify the optimal level for your cells.

  • Possible Cause 2: Insufficient pre-incubation time.

    • Solution: Cells may require a longer exposure to L-carnitine to accumulate it intracellularly and exert its protective effects. Extend the pre-incubation time in L-carnitine-supplemented medium before cryopreservation (e.g., from a few hours to 24 hours or longer).

  • Possible Cause 3: The commercial culture medium already contains sufficient antioxidants.

    • Solution: Some commercial media are already supplemented with antioxidants. The addition of L-carnitine may not provide a significant additive effect in such cases.[11] Review the composition of your medium. If it is already antioxidant-rich, the beneficial effects of L-carnitine might be masked.

Problem 2: Decreased cell viability or signs of toxicity after adding L-carnitine.

  • Possible Cause 1: L-carnitine concentration is too high.

    • Solution: High concentrations of L-carnitine can be cytotoxic.[8] Reduce the concentration of L-carnitine used in your experiments. Refer to the dose-response data from your optimization experiments to select a non-toxic concentration.

  • Possible Cause 2: Interaction with other components in the culture medium.

    • Solution: While less common, interactions with other media components could potentially lead to toxicity. Try a simpler, defined medium for your L-carnitine supplementation to rule out confounding factors.

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell health and passage number.

    • Solution: Ensure that cells used for experiments are healthy, within a consistent passage number range, and have a high viability before starting the experiment. Cryopreservation is a stressful process, and starting with a robust cell population is crucial.

  • Possible Cause 2: Inconsistent timing of L-carnitine supplementation.

    • Solution: Standardize the duration of L-carnitine pre-incubation and the overall experimental timeline to ensure reproducibility.

Quantitative Data Summary

The following tables summarize the effective concentrations of L-carnitine and their observed effects on cryotolerance from various studies.

Table 1: Effective L-carnitine Concentrations in Embryo Cryopreservation

Cell TypeL-carnitine ConcentrationKey Findings
Buffalo Embryos0.5 mMSignificantly higher rates of viable embryos immediately after thawing.[1]
Bovine Embryos1.518 mM - 3.030 mMIncreased blastocyst development, higher post-thaw survival rates, and reduced lipid droplet density.[4][9][12]
Porcine Embryos3 mMImproved post-warming survival rates of blastocysts.[13]

Table 2: Effective L-carnitine Concentrations in Sperm Cryopreservation

Cell TypeL-carnitine ConcentrationKey Findings
Human Sperm0.5 mg/mLSignificantly improved post-thaw motility and vitality.[6][7]
Bull Sperm0.05 mg/mLHighest post-thaw motility and viability, with lower sperm abnormalities.[2]
Agu Pig Sperm2.5 mMImproved post-thaw motility and mitochondrial integrity.[10]
Rooster Sperm1 mM and 2 mMHigher post-thaw total motility, progressive motility, and membrane functionality.[14]

Table 3: Effective L-carnitine Concentrations in Other Cell Types

Cell TypeL-carnitine ConcentrationKey Findings
Hematopoietic Progenitor Cells (CD34+)15-20 mMSignificantly increased cell survival, especially when using a lower concentration of DMSO (7.5%).[15]
C2C12 Myoblasts500 µMProtected against menadione-induced cell death and reduced ROS production.[16]
Human Hepatocytes (HL7702)0.1 - 1 mMDose-dependently reduced cell viability loss induced by hydrogen peroxide.[8]

Experimental Protocols

Protocol 1: Optimizing L-carnitine Concentration for Adherent Cell Cryopreservation

This protocol provides a general framework for determining the optimal L-carnitine concentration for improving the cryotolerance of adherent cells.

  • Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of cryopreservation.

  • L-carnitine Pre-incubation:

    • Prepare complete culture medium supplemented with a range of L-carnitine concentrations (e.g., 0, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 mM).

    • When cells reach the desired confluency, replace the existing medium with the L-carnitine-supplemented media.

    • Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

  • Cryopreservation:

    • Aspirate the L-carnitine-supplemented medium and wash the cells once with a balanced salt solution (e.g., PBS).

    • Trypsinize the cells and neutralize with complete culture medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a pre-chilled cryopreservation medium (e.g., complete medium with 10% DMSO).

    • Aliquot the cell suspension into cryovials.

    • Freeze the cells using a controlled-rate freezer or a standard isopropanol (B130326) freezing container at -80°C for 24 hours, followed by transfer to liquid nitrogen for long-term storage.

  • Thawing and Viability Assessment:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Transfer the cell suspension to a tube containing pre-warmed complete culture medium.

    • Centrifuge to remove the cryoprotectant and resuspend the cells in fresh medium.

    • Seed the cells into a new multi-well plate.

    • After a recovery period (e.g., 24 hours), assess cell viability using a suitable method such as Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit with flow cytometry.

  • Data Analysis: Plot the post-thaw viability against the L-carnitine concentration to determine the optimal dose.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment L-carnitine Treatment cluster_cryo Cryopreservation cluster_analysis Post-Thaw Analysis start Seed Cells culture Culture to 70-80% Confluency start->culture pre_incubation Pre-incubate Cells for 24h culture->pre_incubation prepare_media Prepare Media with Varying L-carnitine Concentrations prepare_media->pre_incubation harvest Harvest and Resuspend in Cryoprotectant pre_incubation->harvest freeze Controlled-Rate Freezing harvest->freeze store Store in Liquid Nitrogen freeze->store thaw Rapid Thawing store->thaw recover Culture for 24h Recovery thaw->recover assess Assess Cell Viability recover->assess analyze Determine Optimal Concentration assess->analyze

Caption: Experimental workflow for optimizing L-carnitine concentration.

Signaling_Pathway cluster_carnitine L-carnitine Action cluster_metabolism Mitochondrial Metabolism cluster_antioxidant Antioxidant Effect cluster_outcome Cellular Outcome lc L-carnitine Supplementation fatty_acids Fatty Acid Transport (β-oxidation) lc->fatty_acids scavenging ROS Scavenging lc->scavenging atp Increased ATP Production fatty_acids->atp energy Maintained Energy Homeostasis atp->energy ros Cryo-induced ROS ros->scavenging damage Reduced Oxidative Damage (Membranes, DNA) scavenging->damage viability Improved Post-Thaw Cell Viability & Function damage->viability energy->viability

Caption: L-carnitine's signaling pathways in cryoprotection.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node No Improvement in Post-Thaw Viability cause1 Suboptimal Concentration problem_node->cause1 cause2 Insufficient Pre-incubation problem_node->cause2 cause3 Media Already Optimized problem_node->cause3 solution1 Perform Dose-Response Experiment cause1->solution1 solution2 Extend Pre-incubation Time cause2->solution2 solution3 Review Media Composition cause3->solution3

Caption: Troubleshooting logic for L-carnitine experiments.

References

Technical Support Center: Overcoming Poor Solubility of Carnitine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the poor solubility of Carnitine hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: this compound is a quaternary ammonium (B1175870) salt and a zwitterionic compound at physiological pH. Its structure contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group, in addition to a hydroxyl group. This highly polar nature makes it readily soluble in polar solvents like water and hot alcohol, but poorly soluble in non-polar or weakly polar organic solvents such as acetone, ether, and benzene.[1] The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[2]

Q2: What are the general strategies to improve the solubility of this compound in organic solvents?

A2: Several strategies can be employed to enhance the solubility of this compound in organic media:

  • Co-solvency: Using a mixture of a good solvent (in which this compound has some solubility, e.g., ethanol) and a poor solvent can significantly improve overall solubility.

  • Conversion to the Free Base (L-Carnitine): Neutralizing the hydrochloride salt to its free base form (L-Carnitine) removes the ionic chloride, which can alter its solubility profile in organic solvents.

  • Formation of Derivatives: Acylating the hydroxyl group of carnitine to form acylcarnitines can increase its lipophilicity and, therefore, its solubility in less polar organic solvents.

  • Use of Surfactants: Introducing surfactants can create micelles that encapsulate the this compound, allowing it to be dispersed in a non-polar solvent.

Q3: In which organic solvents does this compound and its free base show some solubility?

A3: The solubility of this compound and its free base (L-Carnitine) varies across different organic solvents. The following table summarizes available solubility data.

Data Presentation: Solubility of Carnitine Forms and Derivatives

CompoundSolventSolubility
L-Carnitine hydrochloride Water>1000 mg/mL
Hot Ethanol (B145695)Readily Soluble
MethanolSoluble
AcetonePractically Insoluble
EtherPractically Insoluble
BenzenePractically Insoluble
L-Carnitine (Free Base) WaterReadily Soluble
Ethanol~10 mg/mL[3]
MethanolSoluble
AcetoneSlightly Soluble
Acetyl-L-carnitine hydrochloride Ethanol~20 mg/mL
DMSO~10 mg/mL
Dimethyl formamide (B127407) (DMF)~20 mg/mL
Octanoyl-DL-carnitine (chloride) Ethanol~20 mg/mL
DMSO~10 mg/mL
Dimethyl formamide (DMF)~20 mg/mL
Oleoyl-L-carnitine Ethanol~20 mg/mL[4]
MethanolSlightly Soluble[4]
DMSO~14 mg/mL[4]
Dimethyl formamide (DMF)~20 mg/mL[4]
Arachidonoyl-L-carnitine (chloride) ChloroformSoluble (supplied in)[5]
Ethanol~30 mg/mL[5]
DMSO~10 mg/mL[5]
Dimethyl formamide (DMF)~20 mg/mL[5]

Troubleshooting Guides

Issue 1: this compound precipitates out of my organic solvent.
  • Possible Cause: The solvent is not polar enough to maintain the dissolution of the highly polar this compound.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: Add a polar co-solvent in which this compound is more soluble, such as ethanol or methanol, to your solvent system. Start with a small percentage (e.g., 10%) and gradually increase it while observing the solubility.

    • Gentle Heating: Carefully warm the solution. Increased temperature can sometimes improve solubility. However, be cautious of potential degradation of the compound at high temperatures.

    • Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice and promote dissolution.

    • Convert to Free Base: If the presence of the hydrochloride salt is not critical for your experiment, consider converting it to the more organic-solvent-friendly free base, L-Carnitine. See the experimental protocol below.

Issue 2: I need to dissolve this compound in a non-polar solvent for my reaction.
  • Possible Cause: Direct dissolution in a non-polar solvent is unlikely to be successful due to the large polarity mismatch.

  • Troubleshooting Steps:

    • Form a Lipophilic Derivative: Synthesize an acylcarnitine with a long alkyl chain. The increased lipophilicity will significantly enhance solubility in non-polar solvents. For example, oleoyl-L-carnitine shows improved solubility in less polar environments.[4]

    • Micellar Solubilization: Employ a surfactant. The surfactant molecules will form micelles in the non-polar solvent, and the hydrophilic cores of these micelles can encapsulate the this compound, effectively "dissolving" it in the bulk solvent.

    • Phase-Transfer Catalysis: If this compound is a reactant, a phase-transfer catalyst can be used to transport it from an aqueous or polar phase into the organic phase where the reaction occurs.

Experimental Protocols

Protocol 1: Conversion of L-Carnitine Hydrochloride to L-Carnitine (Free Base) via Liquid-Liquid Extraction

This protocol describes the conversion of the hydrochloride salt to its free base form, which may exhibit better solubility in certain organic solvents.

Materials:

  • L-Carnitine hydrochloride

  • Deionized water

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of L-Carnitine hydrochloride in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring and monitoring the pH. Continue adding the base until the pH of the solution is between 9 and 10.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane or ethyl acetate.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The organic layer will contain the L-Carnitine free base.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with a small volume of brine to remove any residual water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the L-Carnitine free base as a solid or oil.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Enhancement

experimental_workflow start Start: Carnitine HCl in desired organic solvent dissolved Completely Dissolved? start->dissolved end_success End: Proceed with experiment dissolved->end_success Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No co_solvent Add Polar Co-solvent (e.g., Ethanol) troubleshoot->co_solvent heat_sonicate Apply Gentle Heat or Sonication troubleshoot->heat_sonicate convert_fb Convert to Free Base (L-Carnitine) troubleshoot->convert_fb form_derivative Form Lipophilic Derivative (Acylcarnitine) troubleshoot->form_derivative use_surfactant Use Surfactant (Micellar Solubilization) troubleshoot->use_surfactant co_solvent->dissolved heat_sonicate->dissolved convert_fb->start form_derivative->start use_surfactant->start

Caption: Workflow for enhancing the solubility of this compound.

Diagram 2: Decision Tree for Solvent/Method Selection

solvent_selection q1 Is the final solvent system polar? a1_yes Use a polar protic solvent (e.g., Ethanol, Methanol). Consider co-solvency with water if permissible. q1->a1_yes Yes a1_no Is some polarity acceptable? q1->a1_no No q2_yes Use a polar aprotic solvent (e.g., DMSO, DMF) or a co-solvent mixture (e.g., Ethanol/Toluene). a1_no->q2_yes Yes q2_no Is chemical modification an option? a1_no->q2_no No q3_yes Convert to a lipophilic derivative (e.g., Acylcarnitine). q2_no->q3_yes Yes q3_no Use micellar solubilization with a surfactant. q2_no->q3_no No

Caption: Decision tree for selecting a suitable solvent or solubilization method.

Diagram 3: Logical Relationship of Carnitine Structure and Solubility

References

Troubleshooting low recovery of L-carnitine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-carnitine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the sample preparation of L-carnitine, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low L-carnitine recovery during sample preparation?

A1: Low recovery of L-carnitine can be attributed to several factors throughout the sample preparation workflow. The primary culprits include:

  • Suboptimal Extraction Method: The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and the solvents used are critical for the efficient extraction of the polar L-carnitine molecule.[1][2]

  • Sample pH: The pH of the sample can influence the ionization state of L-carnitine, which in turn affects its solubility and interaction with extraction solvents and solid-phase extraction (SPE) sorbents.[1][2] Generally, acidic to neutral conditions are preferred, and basic pH should be avoided as it can lead to hydrolysis.[2]

  • Analyte Degradation: L-carnitine and its esters can be susceptible to degradation. Repeated freeze-thaw cycles and prolonged storage at room temperature can lead to hydrolysis.[2][3][4] For long-term stability, storing samples at -80°C is recommended.[4]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of L-carnitine in the mass spectrometer, leading to signal suppression or enhancement and consequently, inaccurate quantification.[1] Effective sample cleanup, such as SPE, is crucial to minimize these effects.[1][4][5]

  • Improper Elution during SPE: Incomplete elution from the SPE cartridge is a common reason for low recovery. The choice of elution solvent and its volume are critical parameters that need to be optimized.[1]

Q2: How can I improve the extraction efficiency of L-carnitine from biological samples like plasma or urine?

A2: To enhance L-carnitine extraction efficiency, consider the following strategies:

  • Optimize Protein Precipitation: For plasma samples, using ice-cold acetonitrile (B52724) or methanol (B129727) is a common and quick method for protein precipitation.[2][4] Ensure vigorous vortexing to achieve complete protein precipitation.[2]

  • Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and analyte enrichment, which can significantly reduce matrix effects.[1][5] For the polar L-carnitine, weak cation exchange SPE cartridges have been shown to be effective.[5]

  • Adjust Sample pH: Optimizing the pH of the sample solution before extraction can improve recovery. For SPE, an increase in extraction efficiency for L-carnitine has been observed when the pH of the aqueous solution was changed from 2 to 6.[1]

  • Derivatization: Since L-carnitine is a polar compound and lacks a strong chromophore, derivatization can improve its chromatographic retention and detection sensitivity, especially for HPLC-UV or fluorescence detection.[6][7][8] However, this adds a step to the workflow where losses can occur.

Q3: What are the recommended storage conditions for samples intended for L-carnitine analysis?

A3: To ensure the stability of L-carnitine and prevent degradation, proper sample storage is crucial:

  • Short-term Storage: For short periods, samples can be stored at 2-8°C for up to 3 days.[9]

  • Long-term Storage: For long-term storage, it is highly recommended to store samples at -80°C.[4]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation of L-carnitine and its acyl esters. It is best practice to aliquot samples into single-use volumes before freezing to minimize these cycles.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to low L-carnitine recovery.

Issue 1: Low Recovery After Protein Precipitation

If you are experiencing low L-carnitine recovery after performing a protein precipitation step, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Recovery after Protein Precipitation

start Low Recovery Detected check_solvent Is the precipitation solvent ice-cold and of sufficient volume (e.g., 3:1 ratio to sample)? start->check_solvent check_vortex Was the sample vortexed vigorously immediately after solvent addition? check_solvent->check_vortex Yes adjust_solvent Adjust solvent type (e.g., Methanol) and/or volume and ensure it's cold. check_solvent->adjust_solvent No check_centrifugation Was centrifugation performed at sufficient speed and time (e.g., 14,000 x g for 10 min at 4°C)? check_vortex->check_centrifugation Yes improve_vortex Increase vortexing time to ensure complete precipitation. check_vortex->improve_vortex No supernatant_transfer Was the supernatant carefully transferred without disturbing the protein pellet? check_centrifugation->supernatant_transfer Yes optimize_centrifugation Optimize centrifugation parameters. check_centrifugation->optimize_centrifugation No resolution Recovery Improved supernatant_transfer->resolution Yes careful_transfer Improve supernatant transfer technique. supernatant_transfer->careful_transfer No adjust_solvent->check_vortex improve_vortex->check_centrifugation optimize_centrifugation->supernatant_transfer careful_transfer->resolution

Caption: Troubleshooting workflow for low L-carnitine recovery after protein precipitation.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Protein Precipitation Ensure the precipitating solvent (e.g., acetonitrile or methanol) is ice-cold and used in an adequate ratio, typically 3:1 (solvent:sample).[2]Improved pellet formation and clearer supernatant, leading to better recovery.
Analyte Trapped in Pellet Vortex the sample vigorously for at least 30 seconds immediately after adding the solvent to ensure thorough mixing and complete protein precipitation.[2]Enhanced release of L-carnitine from the protein-bound fraction into the supernatant.
Inefficient Pellet Formation Centrifuge the sample at a sufficient speed and for an adequate duration (e.g., 14,000 x g for 10 minutes at 4°C).[2]A compact protein pellet that is well-separated from the supernatant.
Loss During Supernatant Transfer Carefully aspirate the supernatant without disturbing the precipitated protein pellet.Minimization of analyte loss during the collection of the extract.
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)

Solid-phase extraction is a multi-step process, and low recovery can occur at various stages.

Troubleshooting Workflow for Low Recovery with SPE

start Low Recovery Detected with SPE check_conditioning Was the SPE cartridge properly conditioned and equilibrated? start->check_conditioning check_loading_ph Was the sample pH optimized for analyte retention (pH 2-6)? check_conditioning->check_loading_ph Yes adjust_conditioning Follow the manufacturer's protocol for conditioning and equilibration. check_conditioning->adjust_conditioning No check_wash Is the wash solvent too strong, causing premature elution of L-carnitine? check_loading_ph->check_wash Yes adjust_ph Adjust sample pH to be within the optimal range for retention. check_loading_ph->adjust_ph No check_elution Is the elution solvent strong enough and the volume sufficient to elute all bound L-carnitine? check_wash->check_elution Yes optimize_wash Use a weaker wash solvent or decrease the organic content. check_wash->optimize_wash No resolution Recovery Improved check_elution->resolution Yes optimize_elution Increase elution solvent strength or volume. Consider multiple elution steps. check_elution->optimize_elution No adjust_conditioning->check_loading_ph adjust_ph->check_wash optimize_wash->check_elution optimize_elution->resolution

Caption: Troubleshooting workflow for low L-carnitine recovery with Solid-Phase Extraction.

Potential Cause Troubleshooting Step Expected Outcome
Improper Cartridge Conditioning Ensure the SPE cartridge is conditioned with methanol and then equilibrated with water or an appropriate buffer as per the manufacturer's protocol.[1][5]Proper activation of the sorbent for optimal analyte retention.
Suboptimal Sample pH Adjust the pH of the sample to a range of 2-6 to maximize the retention of L-carnitine on the sorbent.[1]Increased extraction efficiency and recovery.
Analyte Loss During Washing The wash solvent may be too strong, causing L-carnitine to elute prematurely. Test a weaker wash solvent or decrease the percentage of organic solvent in the wash solution. Analyze the wash eluate to confirm if the analyte is being lost.Retention of L-carnitine on the cartridge during the wash step.
Incomplete Elution The elution solvent may not be strong enough or the volume may be insufficient. Try a stronger elution solvent or increase the volume. Eluting in multiple smaller volumes can also improve recovery. For cation exchange SPE, an elution solvent containing a counter-ion (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) is often effective.Complete desorption of L-carnitine from the SPE sorbent.

Experimental Protocols

Protocol 1: Protein Precipitation for L-carnitine from Plasma

This protocol describes a general procedure for the extraction of L-carnitine from plasma samples using protein precipitation.

Workflow for Protein Precipitation of Plasma Samples

sample 1. Start with 100 µL of thawed plasma sample. add_is 2. Add internal standard. sample->add_is add_solvent 3. Add 300 µL of ice-cold acetonitrile. add_is->add_solvent vortex 4. Vortex vigorously for 30 seconds. add_solvent->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 min at 4°C. vortex->centrifuge transfer 6. Transfer supernatant to a clean tube. centrifuge->transfer evaporate 7. Evaporate to dryness under nitrogen. transfer->evaporate reconstitute 8. Reconstitute in mobile phase. evaporate->reconstitute analyze 9. Analyze by LC-MS. reconstitute->analyze

Caption: A typical workflow for L-carnitine extraction from plasma via protein precipitation.

Methodology:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.[2]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[2]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., isotope-labeled L-carnitine) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[2]

  • Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the L-carnitine, to a new tube, being careful not to disturb the protein pellet.[2]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for L-carnitine from Urine

This protocol provides a general method for the extraction and cleanup of L-carnitine from urine samples using a weak cation exchange SPE cartridge.

Workflow for SPE of Urine Samples

start Start with Urine Sample condition 1. Condition SPE Cartridge (Methanol then Water) start->condition equilibrate 2. Equilibrate Cartridge (e.g., 2% Formic Acid) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge to remove interferences load->wash elute 5. Elute L-carnitine (e.g., Methanol with NH4OH) wash->elute analyze Analyze Eluate elute->analyze

Caption: General workflow for the solid-phase extraction of L-carnitine from urine samples.

Methodology:

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Vortex and centrifuge the samples to pellet any precipitate. The pH of the urine sample may need to be adjusted to the optimal range (pH 2-6) for loading.[1]

  • SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through it.[5]

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water through it.[5]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove matrix interferences. This step needs to be optimized to avoid premature elution of L-carnitine. A common starting point is a low percentage of methanol in water.

  • Elution: Elute the L-carnitine from the cartridge with an appropriate solvent. For a weak cation exchange cartridge, a common elution solvent is 5% ammonium hydroxide in methanol. Collect the eluate for analysis.

  • Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness and reconstituted in the mobile phase to concentrate the sample.

Quantitative Data Summary

The following tables summarize quantitative data related to the recovery of L-carnitine under various experimental conditions.

Table 1: Recovery of L-carnitine and Acylcarnitines using Online SPE-LC-MS/MS

AnalyteRecovery (%)
L-carnitine98 - 105
Acetylcarnitine98 - 105
Octanoylcarnitine98 - 105
Palmitoylcarnitine98 - 105

Data from an online solid-phase extraction method coupled with HPLC-tandem mass spectrometry for plasma samples.[10]

Table 2: Recovery of L-carnitine in Infant Formula

MethodSpiked Recovery (%)
LC-MS/MS with simple pretreatment93.18 - 95.64
HPLC with derivatization97.16 - 106.56

Data from different analytical methods for determining L-carnitine in infant formula.[7][11]

Table 3: L-carnitine Recovery from Plasma using HPLC with Derivatization

AnalyteRecovery of Extraction Procedure (%)
L-carnitine (LC)82.6 - 95.4
Acetyl-L-carnitine (ALC)82.6 - 95.4
Propionyl-L-carnitine (PLC)82.6 - 95.4

Data from an HPLC method with precolumn derivatization for the analysis of carnitines in human plasma.[8]

References

Minimizing degradation of Carnitine hydrochloride during heat sterilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Carnitine hydrochloride during heat sterilization.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable enough for heat sterilization, such as autoclaving?

A1: Yes, studies have shown that this compound is remarkably stable under heat sterilization conditions. An investigation into the stability of an autoclaved levocarnitine chloride solution found it to be as stable as a non-autoclaved solution[1]. L-carnitine (B1674952) is reported to be heat stable within a temperature range of 80 to 130°C[2].

Q2: What is the recommended sterilization method for aqueous solutions of this compound?

A2: Steam sterilization (autoclaving) is a suitable method for this compound solutions. Given its demonstrated heat stability, this method is effective for sterilization[1]. However, for related compounds like Acetyl-L-Carnitine, autoclaving is not recommended due to significant degradation, with sterile filtration being the preferred method[3]. Therefore, if your experimental conditions are sensitive to even minor degradation, or if you are working with a derivative of carnitine, sterile filtration is a reliable alternative.

Q3: How does pH affect the stability of this compound during heating?

A3: The stability of carnitine and its derivatives in aqueous solutions is highly dependent on pH. Acidic to neutral conditions are generally preferred to minimize degradation. For the related compound, Acetyl-L-Carnitine, stability is highest in the pH range of 3-7[3]. At a pH greater than 9, it becomes unstable and rapidly hydrolyzes[3]. Therefore, maintaining a pH below 7.5 for aqueous solutions of carnitine derivatives is recommended to minimize degradation[4].

Q4: What are the potential degradation products of this compound when exposed to heat?

A4: The primary degradation pathway for acetyl-L-carnitine involves the hydrolysis of the ester bond, yielding L-carnitine and acetic acid, a process that is accelerated by elevated temperatures and basic pH[3]. For carnitine itself, thermal degradation can lead to the formation of trimethylamine, which is associated with a strong odor[5]. Chromatographic analysis of L-carnitine subjected to forced degradation under acidic and basic conditions revealed the formation of unknown impurities[6].

Q5: Can I expect a pH shift in my this compound solution after autoclaving?

A5: It is common to observe a slight shift in the pH of solutions after autoclaving. This can be due to various reactions, such as the expulsion of dissolved gases like carbon dioxide, which can make the solution more alkaline[7]. The extent of the pH change can vary depending on the composition of your solution. It is advisable to measure the pH of your solution after autoclaving and adjust if necessary for your experimental needs.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low concentration of this compound after heat sterilization. Inappropriate pH of the solution. Ensure the pH of your this compound solution is within the optimal stability range (acidic to neutral) before sterilization. Avoid alkaline conditions (pH > 7.5)[3][4].
Extended sterilization time or excessive temperature. Verify the parameters of your autoclave cycle. While this compound is heat stable, prolonged exposure to very high temperatures can lead to increased degradation.
Noticeable "fishy" or amine-like odor from the sterilized solution. Thermal degradation of this compound. This odor is likely due to the formation of trimethylamine, a known degradation product[5]. Consider reducing the thermal stress by using a shorter sterilization cycle or exploring alternative sterilization methods like sterile filtration.
Precipitation or cloudiness in the solution after autoclaving. Interaction with other components in the solution. If your solution contains other components, they may be interacting with this compound at high temperatures. Evaluate the compatibility of all components. Consider sterilizing the this compound solution separately and then aseptically adding it to the other sterile components.
Inconsistent experimental results using different batches of sterilized this compound. Variability in the sterilization process or initial pH. Standardize your sterilization protocol, including the initial pH of the solution, the autoclave cycle parameters (temperature and time), and the cooling process. This will help ensure batch-to-batch consistency.

Quantitative Data on Thermal Degradation

The thermal degradation of L-carnitine has been studied kinetically. The D-value (Decimal reduction time), which is the time required at a specific temperature to reduce the concentration of a substance by 90%, is a key parameter in assessing thermal stability.

TemperatureD-value (minutes)Sterilization Time (minutes)Predicted Degradation (%)
120°C50.4[2][8]15~29.8%
120°C50.4[2][8]20~36.9%
121°C~42.7 (calculated)15~33.1%
121°C~42.7 (calculated)20~40.9%

Note: The D-value at 121°C was estimated using the z-value of 30.8°C from the same study[2][8]. The predicted degradation is based on first-order kinetics.

A forced degradation study on an L-carnitine solution under heat stress showed the following:

ConditionRecovery of L-carnitine (%)
70°C for 12 hours93.09 ± 1.93[9]

Experimental Protocols

Protocol for Stability Testing of this compound Solution by HPLC

This protocol is adapted from a validated stability-indicating RP-HPLC method for L-carnitine[9].

1. Objective: To quantify the concentration of this compound in a solution before and after heat sterilization to determine the extent of degradation.

2. Materials:

  • This compound

  • Deionized water

  • Phosphate (B84403) buffer (0.05 M, pH 3)

  • Ethanol (B145695) (HPLC grade)

  • Sodium 1-heptanesulfonate

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Sterile filters (0.22 µm)

  • Autoclave

3. Method:

  • Preparation of Mobile Phase:

    • Prepare a 0.05 M phosphate buffer and adjust the pH to 3.

    • Mix the phosphate buffer with ethanol in a 99:1 ratio.

    • Add sodium 1-heptanesulfonate to a final concentration of 0.56 mg/mL.

    • Degas the mobile phase before use.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of this compound in deionized water to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation and Sterilization:

    • Prepare a solution of this compound in deionized water at the desired concentration.

    • Adjust the pH if necessary.

    • Take an aliquot of the unsterilized solution ("Pre-sterilization sample") and dilute it with the mobile phase to a concentration within the calibration range.

    • Sterilize the remaining solution using the desired heat sterilization method (e.g., autoclaving at 121°C for 15 minutes).

    • After cooling to room temperature, take an aliquot of the sterilized solution ("Post-sterilization sample") and dilute it with the mobile phase to the same concentration as the pre-sterilization sample.

  • HPLC Analysis:

    • Set the column temperature to 50°C.

    • Set the UV detection wavelength to 225 nm.

    • Inject the standard solutions and the pre- and post-sterilization samples onto the HPLC system.

    • Record the chromatograms and determine the peak area of this compound.

  • Calculation of Degradation:

    • Use the calibration curve to determine the concentration of this compound in the pre- and post-sterilization samples.

    • Calculate the percentage of degradation using the following formula: Degradation (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Sterilization cluster_analysis Analysis prep_solution Prepare Carnitine HCl Solution adjust_ph Adjust pH (if needed) prep_solution->adjust_ph pre_sample Take 'Pre-sterilization' Sample adjust_ph->pre_sample sterilize Heat Sterilization (Autoclave) pre_sample->sterilize hplc HPLC Analysis pre_sample->hplc post_sample Take 'Post-sterilization' Sample sterilize->post_sample post_sample->hplc calculate Calculate Degradation hplc->calculate

Caption: Experimental workflow for assessing this compound stability during heat sterilization.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products carnitine This compound heat Heat carnitine->heat alkaline Alkaline pH carnitine->alkaline acidic Acidic pH carnitine->acidic trimethylamine Trimethylamine (odor) heat->trimethylamine unknown_base Unknown Impurity (Basic Hydrolysis) alkaline->unknown_base impurity_a Impurity A (Acidic Hydrolysis) acidic->impurity_a

Caption: Proposed thermal and pH-mediated degradation pathways of this compound.

sterilization_decision_tree start Need to sterilize Carnitine HCl solution? is_heat_sensitive Is the formulation highly sensitive to minor degradation? start->is_heat_sensitive autoclave Steam Sterilization (Autoclaving) - Monitor pH - Use validated cycle is_heat_sensitive->autoclave No sterile_filtration Sterile Filtration (0.22 µm) - Aseptic technique required is_heat_sensitive->sterile_filtration Yes

Caption: Decision tree for selecting a sterilization method for this compound solutions.

References

Potential interferences in HPLC analysis of L-carnitine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of L-carnitine hydrochloride. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential interferences in the HPLC analysis of L-carnitine hydrochloride?

A1: Potential interferences in L-carnitine HPLC analysis can originate from the sample matrix, the formulation, or degradation of the analyte itself. Key interferences include:

  • Crotonoylbetaine (Impurity A): This is a major impurity and a known degradation product of L-carnitine that can co-elute or elute very close to the L-carnitine peak, complicating quantification.[1][2]

  • Excipients: In pharmaceutical dosage forms like tablets and capsules, various excipients are used. While many HPLC methods demonstrate good specificity, it is crucial to assess for any interference from these components during method validation.[2][3]

  • D-Carnitine: As the biologically inactive stereoisomer of L-carnitine, D-carnitine can be present as an impurity and may interfere with the analysis if not adequately separated.[4]

  • Matrix Components in Biological Samples: When analyzing biological samples such as plasma, milk, or muscle tissue, endogenous components can cause significant interference.[5][6][7] Sample preparation steps like protein precipitation are essential to minimize these matrix effects.[5][7]

  • Degradation Products: L-carnitine is susceptible to degradation, particularly under acidic and basic stress conditions, which can lead to the formation of interfering peaks.[2]

Q2: How can I enhance the sensitivity of my L-carnitine HPLC method, especially for biological samples?

A2: Due to its low UV absorptivity, detecting low concentrations of L-carnitine can be challenging.[2] To improve sensitivity, particularly in complex matrices like plasma or milk, pre-column derivatization is a common strategy.[6][7] This involves reacting L-carnitine with a fluorescent agent, allowing for highly sensitive fluorescence detection.[5][6] An alternative, more advanced approach is to use Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), which offers high specificity and sensitivity without the need for derivatization.[5]

Q3: What are the typical starting conditions for developing a reversed-phase HPLC method for L-carnitine hydrochloride?

A3: A common starting point for RP-HPLC analysis of L-carnitine involves a C18 column and a mobile phase consisting of a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3-4) with a small percentage of an organic modifier like methanol (B129727) or acetonitrile.[2][3] Due to the polar nature of L-carnitine, an ion-pairing reagent, such as sodium 1-heptanesulfonate, is often added to the mobile phase to improve retention and peak shape.[2] Detection is typically performed at a low UV wavelength, such as 205-225 nm.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of L-carnitine hydrochloride.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the positively charged quaternary amine of L-carnitine, leading to peak tailing.[8]

    • Solution: Lower the mobile phase pH to around 2-3 to suppress the ionization of silanol groups.[9] The use of an ion-pairing reagent can also help to mask these interactions.

  • Column Overload: Injecting too high a concentration of the sample can saturate the column, resulting in peak fronting or tailing.[10]

    • Solution: Try diluting the sample or reducing the injection volume.[10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and distorted peak shapes.[9]

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.

  • Contaminated Guard Column: An accumulation of sample matrix components on the guard column can lead to peak tailing for all analytes.

    • Solution: Replace the guard column.[10]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all no_all No check_all_peaks->no_all check_guard Check/Replace Guard Column yes_all->check_guard check_analyte_properties Basic Analyte? no_all->check_analyte_properties check_mobile_phase Prepare Fresh Mobile Phase check_guard->check_mobile_phase check_connections Check for Dead Volume in Connections check_mobile_phase->check_connections end_good Peak Shape Improved check_connections->end_good yes_basic Yes check_analyte_properties->yes_basic no_basic No check_analyte_properties->no_basic adjust_ph Lower Mobile Phase pH (e.g., 2-3) yes_basic->adjust_ph check_overload Reduce Sample Concentration/Injection Volume no_basic->check_overload adjust_ph->end_good check_overload->end_good

Caption: A logical workflow for troubleshooting peak tailing issues.

Issue 2: Ghost Peaks in the Chromatogram

Possible Causes and Solutions:

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column, especially during gradient elution, and later elute as ghost peaks.[11][12]

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Filtering the mobile phase through a 0.45 µm or smaller filter is also recommended.

  • System Contamination: Carryover from previous injections, contaminated autosampler wash solvent, or leaching from system components (e.g., pump seals, tubing) can introduce ghost peaks.[11]

    • Solution: Implement a rigorous system cleaning protocol. Run blank injections with a strong solvent to wash the system. Ensure the autosampler wash solvent is fresh and appropriate for the analytes.[12]

  • Sample Preparation: Contaminants can be introduced from glassware, vials, caps, or filters used during sample preparation.[11]

    • Solution: Use high-quality, clean labware for sample preparation. Run a "method blank" (all sample preparation steps without the sample) to identify sources of contamination.

Identifying the Source of Ghost Peaks

start Ghost Peak Detected run_blank_gradient Run Blank Gradient (No Injection) start->run_blank_gradient peak_present_blank Peak Present? run_blank_gradient->peak_present_blank yes_blank Yes peak_present_blank->yes_blank no_blank No peak_present_blank->no_blank mobile_phase_system Source: Mobile Phase or System yes_blank->mobile_phase_system inject_pure_solvent Inject Pure Solvent no_blank->inject_pure_solvent peak_present_solvent Peak Present? inject_pure_solvent->peak_present_solvent yes_solvent Yes peak_present_solvent->yes_solvent no_solvent No peak_present_solvent->no_solvent carryover Source: Carryover yes_solvent->carryover sample_prep Source: Sample Preparation/Vials no_solvent->sample_prep

Caption: A decision tree to systematically identify the source of ghost peaks.

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection for L-Carnitine in Tablets

This method is suitable for the quantification of L-carnitine in pharmaceutical tablets and is designed to separate it from its main degradation product, crotonoylbetaine.[2]

ParameterCondition
Column C18, 5 µm particle size
Mobile Phase 0.05 M Phosphate Buffer (pH 3.0) : Ethanol (99:1, v/v) containing 0.56 mg/mL Sodium 1-Heptanesulfonate
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 50 °C
Detection UV at 225 nm
Injection Volume 10 - 20 µL

Sample Preparation:

  • Weigh and finely powder a number of tablets (e.g., 10) to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to a specific amount of L-carnitine (e.g., 10 mg).

  • Transfer the powder to a volumetric flask (e.g., 25 mL) and dissolve in water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: RP-HPLC with Fluorescence Detection for L-Carnitine in Biological Samples

This protocol is adapted for higher sensitivity and is suitable for biological matrices. It requires a pre-column derivatization step.[5][6]

ParameterCondition
Column C18 (e.g., Inertsil ODS-3), 5 µm particle size
Mobile Phase Acetonitrile : 0.1 M Ammonium Acetate (pH 3.5) (e.g., 28:72 or 30:70, v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection Fluorescence (Excitation: 248 nm, Emission: 418 nm)
Injection Volume 10 µL

Sample Preparation and Derivatization:

  • Protein Precipitation (for plasma/serum): Precipitate proteins from the sample.

  • Derivatization:

    • To the supernatant, add in sequence: phosphate buffer, 1-aminoanthracene (B165094) (IAA) solution, and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) solution.[5][6]

    • Vortex the mixture and incubate.

  • Injection: Inject the derivatized sample into the HPLC system.[5]

Quantitative Data Summary

The following table summarizes typical validation parameters for L-carnitine HPLC methods.

ParameterMethod 1 (UV Detection)[2][3]Method 2 (Fluorescence Detection)[13]
Linearity Range 70 - 3389.50 µg/mL5 - 400 µmol/L
Correlation Coefficient (r²) > 0.999> 0.999
LOD 0.217 µg/mL~1 µmol/L
LOQ 1.103 µg/mLNot Specified
Recovery 100.83% – 101.54%96.3% - 98.2%
Precision (%RSD) < 2.0%< 3.4%

References

Technical Support Center: Improving L-Carnitine Bioavailability for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of L-carnitine in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of L-carnitine supplements typically low in animal studies?

A1: The oral bioavailability of supplemental L-carnitine is limited for several key reasons. Firstly, its absorption from the gastrointestinal tract is mediated by a specific, saturable transport system.[1] The primary transporter involved is the Organic Cation/Carnitine Transporter 2 (OCTN2), which is found on the apical membrane of intestinal epithelial cells.[1][2][3] At the high concentrations typical of supplementation, this active transport mechanism becomes saturated, leading to a significant decrease in the percentage of L-carnitine that is absorbed.[1] While dietary L-carnitine is absorbed with high efficiency (54-87%), the bioavailability of oral supplements at doses of 0.6 to 7 grams drops to a range of 5% to 25%.[4][5] Any L-carnitine that is not absorbed in the small intestine is then degraded by bacteria in the colon.[4][5]

Q2: What are the most effective strategies to enhance the oral bioavailability of L-carnitine in our experiments?

A2: Several strategies can be employed to improve the oral bioavailability of L-carnitine. These include:

  • Formulation with Carnitine Salts: Utilizing different salt forms of L-carnitine can improve its absorption characteristics. For instance, L-carnitine L-tartrate has been suggested to be absorbed more rapidly than other forms.[6]

  • Advanced Drug Delivery Systems: Nanoparticle-based formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have shown promise in enhancing the oral absorption of hydrophilic compounds like L-carnitine.[1][7] These systems can protect the molecule from degradation and may facilitate its transport across the intestinal epithelium.

  • Co-administration with Other Compounds: While not extensively detailed in the provided results, the general principle of using absorption enhancers can be explored.

  • Esterification: Creating ester derivatives of L-carnitine, such as Acetyl-L-carnitine (ALCAR) and Propionyl-L-carnitine, may offer a way to bypass the saturated OCTN2 transporter to some extent, potentially leading to improved absorption.[4][8] ALCAR, for example, is thought to have a higher bioavailability than L-carnitine.[4]

Q3: Are there alternative administration routes to bypass the issues with oral bioavailability?

A3: Yes, for preclinical studies where consistent and high plasma concentrations are critical, alternative routes of administration are often more effective:

  • Intravenous (IV) Injection: This is the most direct route, providing 100% bioavailability and allowing for precise control over plasma concentrations.[4][9] However, it's important to note that homeostatic mechanisms lead to rapid renal excretion of a large portion of the administered dose.[4]

  • Intradermal Delivery: A study using a functional microarray (FMA) intradermal delivery system in rats demonstrated a 2.8-fold increase in the absolute bioavailability of L-carnitine compared to oral administration.[10][11] This method offers a painless way to enhance systemic delivery.

Troubleshooting Guides

Issue 1: High Variability in Plasma L-Carnitine Levels Between Animals

  • Possible Cause: Inconsistent oral gavage technique, differences in fasting states among animals, or inherent biological variability.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are thoroughly trained in oral gavage to minimize variability in dosing and reduce stress on the animals.

    • Implement a Consistent Fasting Protocol: The presence of food can affect the absorption of L-carnitine. A standardized fasting period before administration is crucial.[1]

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological differences on the mean pharmacokinetic parameters.[1]

    • Consider IV Administration: For studies requiring tight control over plasma concentrations, switching to intravenous administration will eliminate absorption variability.

Issue 2: Plasma Concentrations of L-Carnitine Do Not Increase Linearly with Increasing Oral Doses

  • Possible Cause: Saturation of the OCTN2 transporter.

  • Troubleshooting Steps:

    • Conduct Dose-Ranging Studies: Perform pilot studies to identify the dose range where absorption is not saturated.[1]

    • Fractionate the Dose: Administering the total daily dose in several smaller, spaced-out doses may help to avoid saturating the transport mechanism.

    • Explore Alternative Formulations: Consider using L-carnitine esters like ALCAR or advanced nanoparticle formulations that may utilize different absorption pathways or enhance transport.

Issue 3: Low or Undetectable Levels of L-Carnitine in Target Tissues

  • Possible Cause: Poor bioavailability of the administered form, rapid clearance, or inefficient tissue uptake.

  • Troubleshooting Steps:

    • Verify Bioavailability: Confirm the bioavailability of your specific L-carnitine formulation using a pharmacokinetic study.

    • Switch to a More Bioavailable Form: Consider using Acetyl-L-carnitine, which may have better tissue penetration, particularly into the brain.[8][]

    • Utilize a Different Administration Route: Intravenous or intradermal administration will ensure higher systemic availability of L-carnitine for potential tissue uptake.[10][11]

    • Analyze for Acylcarnitine Esters: L-carnitine is converted to various acylcarnitine esters within the body. Measuring these metabolites can provide a more complete picture of L-carnitine's fate.

Data Presentation

Table 1: Bioavailability of Different L-Carnitine Forms and Administration Routes

L-Carnitine Form/RouteDose RangeBioavailability (%)SpeciesReference
Dietary L-CarnitineStandard Diet54 - 87%Humans[4][5]
Oral L-Carnitine Supplement0.5 - 6 g5 - 18%Humans[9][13][14]
Oral L-Carnitine Supplement0.6 - 7 g5 - 25%Humans[4]
Intradermal (FMA)Not Specified~2.8-fold higher than oralRats[10][11]
IntravenousNot Applicable100%Humans[4][9]
Acetyl-L-Carnitine (ALCAR)Not SpecifiedThought to be higher than L-carnitineGeneral[4]
L-Carnitine L-TartrateNot SpecifiedSuggested faster absorptionGeneral[6]

Experimental Protocols

Protocol 1: Preparation of L-Carnitine Solid Lipid Nanoparticles (SLNs)

This is a generalized protocol based on the hot homogenization and ultrasonication technique.

  • Materials:

    • L-Carnitine

    • Solid Lipid (e.g., Glyceryl monostearate)

    • Surfactant (e.g., Poloxamer 188)

    • Purified Water

  • Procedure:

    • Melt the Lipid: Heat the solid lipid to 5-10°C above its melting point.

    • Disperse L-Carnitine: Add the weighed L-carnitine to the molten lipid and stir until a clear solution is formed.

    • Prepare Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 10 minutes).

    • Ultrasonication: Subject the resulting pre-emulsion to high-power ultrasonication to reduce the particle size.

    • Cooling: Allow the nanoemulsion to cool to room temperature while stirring to form the SLNs.

    • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[1]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Experimental Design:

    • Acclimatization: Acclimatize animals to the housing conditions for at least one week.

    • Fasting: Fast animals overnight (e.g., 12 hours) before administration, with free access to water.

    • Dosing:

      • Oral Group: Administer the L-carnitine formulation (e.g., solution, SLNs) via oral gavage at a predetermined dose.

      • Intravenous Group: Administer a sterile solution of L-carnitine via the tail vein to determine absolute bioavailability.

    • Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.[1]

    • Sample Analysis: Determine the concentration of L-carnitine in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[1]

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

L_Carnitine_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream L-Carnitine (Oral Supplement) L-Carnitine (Oral Supplement) OCTN2 OCTN2 Transporter L-Carnitine (Oral Supplement)->OCTN2 Active Transport (Saturable) Large Intestine Large Intestine L-Carnitine (Oral Supplement)->Large Intestine Unabsorbed Absorbed L-Carnitine Absorbed L-Carnitine OCTN2->Absorbed L-Carnitine Metabolism Metabolism Absorbed L-Carnitine->Metabolism Esterification Systemic Circulation Systemic Circulation Absorbed L-Carnitine->Systemic Circulation To Tissues Bacterial Degradation Bacterial Degradation Large Intestine->Bacterial Degradation Bioavailability_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Interpretation Formulation Prepare L-Carnitine Formulation Oral Oral Gavage Formulation->Oral IV Intravenous Injection Formulation->IV Animals Acclimatize and Fast Animals Animals->Oral Animals->IV Blood Collect Blood Samples (Time Course) Oral->Blood IV->Blood Plasma Separate Plasma Blood->Plasma Analysis LC-MS/MS Analysis Plasma->Analysis PK Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analysis->PK Bioavailability Determine Absolute Bioavailability PK->Bioavailability Enhancement_Strategies cluster_oral Oral Route Enhancement cluster_alt Alternative Routes Low Oral Bioavailability Low Oral Bioavailability Improvement Strategies Improvement Strategies Low Oral Bioavailability->Improvement Strategies Formulation Formulation Strategies (e.g., Salts, Esters) Improvement Strategies->Formulation Delivery Advanced Delivery Systems (e.g., Nanoparticles) Improvement Strategies->Delivery IV Intravenous (100% Bioavailability) Improvement Strategies->IV Intradermal Intradermal (Enhanced Absorption) Improvement Strategies->Intradermal

References

Addressing clumping and aggregation in L-Acetyl Carnitine HCl formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address clumping and aggregation in L-Acetyl Carnitine HCl formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my L-Acetyl Carnitine HCl powder clumping?

A1: L-Acetyl Carnitine HCl is a highly hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][2] This moisture absorption can lead to the formation of liquid bridges between particles, causing them to stick together and form clumps or aggregates.[3]

Q2: What are the ideal storage conditions for L-Acetyl Carnitine HCl?

A2: To minimize moisture absorption and clumping, L-Acetyl Carnitine HCl should be stored in a tightly sealed container in a cool, dry place with a relative humidity (RH) below 40-50%.[4] For long-term storage, refrigeration (2-8°C) is recommended.[5]

Q3: Can clumping affect the quality and performance of my formulation?

A3: Yes. Clumping can lead to poor powder flowability, which can cause issues during manufacturing processes such as tableting and capsule filling, resulting in inconsistent dosages.[6][7] Furthermore, excessive moisture can lead to chemical degradation of the L-Acetyl Carnitine HCl.[8]

Q4: Are there any formulation strategies to prevent clumping?

A4: Several strategies can be employed, including the use of anti-caking agents and glidants (e.g., silicon dioxide), moisture-scavenging excipients (e.g., microcrystalline cellulose), and specialized formulation technologies like microencapsulation or co-crystallization to create a moisture barrier.[3][9]

Q5: How can I assess the extent of clumping and aggregation in my formulation?

A5: A combination of analytical techniques can be used. Visual inspection and powder flow analysis provide initial qualitative assessments. For quantitative analysis, Karl Fischer titration can determine water content, Scanning Electron Microscopy (SEM) can visualize particle morphology and aggregation, and Dynamic Light Scattering (DLS) can measure particle size distribution in a liquid dispersion.

Troubleshooting Guides

Issue 1: L-Acetyl Carnitine HCl powder is clumping upon storage.

Visual Observation: Powder is not free-flowing and contains visible lumps or aggregates.

Troubleshooting Workflow:

ClumpingTroubleshooting start Clumping Observed check_storage Verify Storage Conditions (Tightly sealed, <40% RH) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_not_ok Storage Not OK check_storage->storage_not_ok No analyze_moisture Analyze Moisture Content (Karl Fischer Titration) storage_ok->analyze_moisture correct_storage Correct Storage & Re-evaluate storage_not_ok->correct_storage correct_storage->start high_moisture High Moisture analyze_moisture->high_moisture > Specification low_moisture Low Moisture analyze_moisture->low_moisture < Specification reformulate Reformulate with Excipients (e.g., Silicon Dioxide, MCC) high_moisture->reformulate process_control Implement Stricter In-Process Humidity Control high_moisture->process_control end2 Further Investigation (Particle Size, Morphology) low_moisture->end2 end Problem Resolved reformulate->end process_control->end

Troubleshooting workflow for clumping issues.

Corrective Actions & Data Interpretation:

  • Environmental Control: Maintaining a low relative humidity environment during handling and processing is crucial.[8]

  • Excipient Selection: Incorporating excipients can significantly improve the physical properties of the formulation.

ExcipientFunctionTypical Concentration (% w/w)Impact on L-Acetyl Carnitine HCl Formulation
Silicon Dioxide Glidant, Anti-caking agent0.1 - 2.0Improves powder flowability and reduces inter-particle adhesion by coating the surface of the hygroscopic particles.[10]
Microcrystalline Cellulose (B213188) (MCC) Filler, Binder, Moisture Scavenger10 - 30Can absorb excess moisture, thereby reducing the amount of water available to cause clumping of the active ingredient.[11]
Magnesium Stearate Lubricant0.25 - 5.0Reduces friction between particles and between the formulation and manufacturing equipment, which can indirectly help prevent compaction-related aggregation.[6]
Issue 2: Formulation exhibits poor flowability during manufacturing.

Observation: Inconsistent powder flow from hoppers, leading to variations in tablet weight or capsule fill.

Experimental Protocols:

1. Karl Fischer Titration for Water Content Determination

  • Objective: To quantify the amount of water present in the L-Acetyl Carnitine HCl formulation.

  • Methodology:

    • Instrument Setup: Calibrate the Karl Fischer titrator according to the manufacturer's instructions.

    • Sample Preparation: Accurately weigh a representative sample of the formulation.

    • Titration: Introduce the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The Karl Fischer reagent is then added, which reacts stoichiometrically with water.

    • Endpoint Detection: The endpoint is detected potentiometrically.

    • Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.

2. Scanning Electron Microscopy (SEM) for Particle Morphology

  • Objective: To visually inspect the size, shape, and surface morphology of the particles and identify the presence of aggregates.

  • Methodology:

    • Sample Preparation: Mount a small amount of the powder onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

    • Imaging: Introduce the stub into the SEM chamber. Acquire images at various magnifications to observe individual particles and the extent of aggregation.

3. Dynamic Light Scattering (DLS) for Particle Size Analysis (in suspension)

  • Objective: To determine the particle size distribution of the formulation when dispersed in a liquid. This can help identify the presence of sub-visible aggregates.

  • Methodology:

    • Sample Preparation: Disperse a small amount of the powder in a suitable non-aqueous solvent in which it is insoluble. The dispersion may require sonication to break up loose agglomerates.

    • Measurement: Place the sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • Data Analysis: The software calculates the hydrodynamic radius of the particles and provides a size distribution profile.

Data Presentation:

Table 1: Effect of Excipients on Moisture Content of a Placebo Formulation at 75% RH

FormulationMoisture Content (%) after 24h
L-Acetyl Carnitine HCl (alone)15.2
L-Acetyl Carnitine HCl + 1% Silicon Dioxide11.8
L-Acetyl Carnitine HCl + 20% MCC9.5
L-Acetyl Carnitine HCl + 1% Silicon Dioxide + 20% MCC7.3

Note: Data is representative and intended for illustrative purposes.

Table 2: Impact of Magnesium Stearate on Powder Flowability

FormulationAngle of Repose (°)Flowability
L-Carnitine Tartrate Formulation (0% Mg Stearate)42Passable
L-Carnitine Tartrate Formulation (1% Mg Stearate)35Good
L-Carnitine Tartrate Formulation (2% Mg Stearate)29Excellent

Source: Adapted from a study on L-Carnitine Tartrate, a similarly hygroscopic compound.[7]

Mandatory Visualization:

Troubleshooting Workflow for Poor Powder Flow

PoorFlowTroubleshooting start Poor Powder Flow Observed check_moisture Measure Moisture Content (Karl Fischer) start->check_moisture high_moisture High Moisture check_moisture->high_moisture > Specification acceptable_moisture Acceptable Moisture check_moisture->acceptable_moisture Within Specification dry_granulation Implement Dry Granulation high_moisture->dry_granulation check_particle_size Analyze Particle Size/Shape (SEM) acceptable_moisture->check_particle_size end Improved Flowability dry_granulation->end add_glidant Add/Optimize Glidant (e.g., Silicon Dioxide) add_glidant->end irregular_particles Irregular/Fine Particles check_particle_size->irregular_particles Present uniform_particles Uniform Particles check_particle_size->uniform_particles Not Present irregular_particles->add_glidant optimize_lubricant Optimize Lubricant (e.g., Magnesium Stearate) uniform_particles->optimize_lubricant optimize_lubricant->end

Workflow for addressing poor powder flow.

References

Validation & Comparative

L-Carnitine vs. Acetyl-L-Carnitine: A Comparative Guide for Cognitive Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating therapeutic agents for cognitive enhancement, the choice between L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), is a critical one. While structurally similar, their distinct biochemical properties significantly influence their efficacy in the context of cognitive function. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.

Key Differences and Bioavailability

The primary distinction between L-carnitine and ALCAR lies in the addition of an acetyl group in the latter. This molecular alteration enhances ALCAR's lipophilicity, allowing it to more readily cross the blood-brain barrier (BBB), a crucial advantage for targeting cognitive function.[1][2][3] While both molecules are transported across the BBB by the organic cation/carnitine transporter 2 (OCTN2), ALCAR's improved permeability leads to greater accumulation in the brain.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in bioavailability and efficacy for cognitive function.

Table 1: Blood-Brain Barrier Transport Kinetics

CompoundTransporterSpeciesModelKm (μM)
L-carnitineOCTN2RatImmortalized Rat Brain Endothelial Cells (RBEC1)33.1 ± 11.4
Acetyl-L-carnitineOCTN2RatImmortalized Rat Brain Endothelial Cells (RBEC1)31.3 ± 11.6
Acetyl-L-carnitineOCTN2MouseEpididymal Spermatozoa6.57 ± 1.77
L-carnitineOCTN2MouseEpididymal Spermatozoa23.6 ± 14.5

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. A lower Km value indicates a higher affinity of the transporter for the substrate.

Table 2: Comparative Effects on Brain Oxidative Stress Markers in Aged Rats

MarkerTreatment (0.15% in drinking water for 4 weeks)Brain RegionOutcome
Malondialdehyde (Lipid Peroxidation)L-carnitineWhole BrainNo significant decrease
Acetyl-L-carnitineWhole BrainSignificant decrease
Oxidized Nucleotides (oxo8dG/oxo8G)L-carnitineHippocampal CA1 and CortexNo significant decrease
Acetyl-L-carnitineHippocampal CA1 and CortexSignificant decrease
Nitrotyrosine (Protein Damage)L-carnitineHippocampal CA1 and White MatterNo significant decrease
Acetyl-L-carnitineHippocampal CA1 and White MatterSignificant decrease

Data from Liu et al. (2004). This study provides a direct preclinical comparison.[6]

Table 3: Summary of Acetyl-L-Carnitine Clinical Trials in Mild Cognitive Impairment (MCI) and Early Alzheimer's Disease (AD)

ParameterDetails
Number of Trials (Meta-analysis) 21 Randomized Controlled Trials
Total Participants 1204
Dosage 1.5 - 3.0 g/day
Duration 3 to 12 months
Primary Outcomes Clinical Global Impression of Change (CGI-CH), Psychometric tests (memory, attention, intellectual function)
Key Finding Significant advantage for ALCAR over placebo in improving cognitive function and preventing deterioration.[4][7][8]

Note: Direct, head-to-head, large-scale human clinical trials quantitatively comparing L-carnitine and Acetyl-L-carnitine for cognitive function are limited. The data presented for ALCAR is from a meta-analysis of studies against a placebo.

Experimental Protocols

Cognitive Assessment in Human Clinical Trials

The clinical trials included in the meta-analysis on Acetyl-L-carnitine utilized standardized psychometric tests to assess cognitive function. The two most prominent are the Mini-Mental State Examination (MMSE) and the Clinical Global Impression (CGI) scale.

Mini-Mental State Examination (MMSE) Protocol:

The MMSE is a 30-point questionnaire that assesses several cognitive domains.[6][9][10][11]

  • Orientation to Time (5 points): The subject is asked for the year, season, date, day of the week, and month.

  • Orientation to Place (5 points): The subject is asked for the name of the hospital or building, floor, city, county, and state.

  • Registration (3 points): The examiner names three unrelated objects and asks the subject to repeat them. This tests immediate recall.

  • Attention and Calculation (5 points): The subject is asked to subtract 7 from 100 sequentially five times (serial sevens) or to spell "world" backward.

  • Recall (3 points): The subject is asked to recall the three objects from the registration task.

  • Language (9 points): This section includes tasks such as naming a pencil and a watch, repeating "No ifs, ands, or buts," following a three-stage command, reading and obeying a written command, and writing a sentence.

  • Visuospatial Skills (1 point): The subject is asked to copy a design of two intersecting pentagons.

Scoring: Each correct response receives one point. A score of 24 or above is traditionally considered normal. Lower scores indicate cognitive impairment.

Clinical Global Impression (CGI) Scale Protocol:

The CGI is a three-item observer-rated scale that provides a clinician's summary of the patient's global functioning.[12][13][14]

  • Severity of Illness (CGI-S): The clinician rates the patient's current illness severity on a 7-point scale, ranging from 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients). This rating is based on the clinician's total experience with patients of the same diagnosis.

  • Global Improvement (CGI-I): The clinician rates the change in the patient's condition from baseline on a 7-point scale, ranging from 1 (Very much improved) to 7 (Very much worse).

  • Efficacy Index (CGI-E): This is a composite score that relates the therapeutic effect of the treatment to the side effects. It is rated on a 4x4 grid.

The CGI is a subjective measure but is widely used in clinical trials to provide a holistic assessment of the patient's response to treatment.

Signaling Pathways and Mechanisms of Action

L-Carnitine

L-carnitine's neuroprotective effects are primarily linked to its role in mitochondrial function and its influence on specific signaling pathways. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a crucial process for energy production.[4][15] Emerging research suggests L-carnitine may also promote neurogenesis through the activation of the Wnt/β-catenin and Protein Kinase A (PKA) signaling pathways.[8]

L_Carnitine_Signaling LC L-Carnitine Mito Mitochondrial β-oxidation LC->Mito Facilitates Fatty Acid Transport PKA PKA Pathway LC->PKA Wnt Wnt/β-catenin Pathway LC->Wnt ATP ATP (Energy) Mito->ATP Neurogenesis Neurogenesis PKA->Neurogenesis Wnt->Neurogenesis

L-Carnitine's neuroprotective signaling pathways.
Acetyl-L-Carnitine (ALCAR)

ALCAR's mechanisms for cognitive enhancement are more direct and multifaceted within the central nervous system. Its ability to cross the BBB allows it to directly participate in brain bioenergetics and neurotransmitter synthesis.[15][16]

  • Cholinergic System Modulation: ALCAR donates its acetyl group for the synthesis of acetylcholine (B1216132), a critical neurotransmitter for learning and memory.[4][17]

  • Mitochondrial Energy Enhancement: ALCAR provides acetyl-CoA to the tricarboxylic acid (TCA) cycle, boosting cellular energy (ATP) production in neurons.[4][16][18]

  • Neuroprotection: ALCAR exhibits antioxidant properties, protecting neurons from oxidative stress and reducing the accumulation of damaged mitochondrial components.[17][18]

ALCAR_Signaling cluster_BBB Blood-Brain Barrier cluster_Brain Brain ALCAR_blood ALCAR (Blood) ALCAR_brain Acetyl-L-Carnitine ALCAR_blood->ALCAR_brain OCTN2 Transporter AcetylCoA Acetyl-CoA ALCAR_brain->AcetylCoA Donates Acetyl Group Neuroprotection Neuroprotection (Antioxidant Effects) ALCAR_brain->Neuroprotection ACh Acetylcholine AcetylCoA->ACh Synthesis Mito Mitochondrial TCA Cycle AcetylCoA->Mito Cognition Improved Cognitive Function ACh->Cognition ATP ATP (Energy) Mito->ATP ATP->Cognition Neuroprotection->Cognition

ALCAR's mechanisms for cognitive enhancement.

Conclusion

For research focused on directly impacting cognitive function, Acetyl-L-carnitine demonstrates clear advantages over L-carnitine. Its superior ability to cross the blood-brain barrier and its direct involvement in acetylcholine synthesis and neuronal energy metabolism make it a more potent candidate for cognitive enhancement. The existing body of clinical research, particularly in the context of mild cognitive impairment and early Alzheimer's disease, provides a solid foundation for further investigation into ALCAR's therapeutic potential. While L-carnitine shows promise in general neuroprotection, its limited access to the brain restricts its direct application in cognitive research. Future research should aim for direct comparative human clinical trials to provide more definitive quantitative data on the relative efficacy of these two compounds for cognitive function.

References

A Comparative Analysis of L-Carnitine and Its Esters in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-carnitine and its primary esters, acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), within the context of metabolic research. By examining their distinct and overlapping roles in critical metabolic pathways, supported by experimental data, this document aims to serve as a valuable resource for designing and interpreting studies involving these compounds.

Comparative Analysis of Metabolic Effects

L-carnitine and its esters, while sharing the core function of facilitating fatty acid metabolism, exhibit distinct pharmacokinetic profiles and tissue specificities that confer unique therapeutic potentials. L-carnitine is fundamental for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1] Acetyl-L-carnitine (ALCAR), with the addition of an acetyl group, demonstrates enhanced ability to cross the blood-brain barrier, making it particularly relevant for neurological studies.[2] Propionyl-L-carnitine (PLC) shows a high affinity for muscle tissues and has been investigated for its cardiovascular benefits due to its anaplerotic replenishment of Krebs cycle intermediates.[3]

Pharmacokinetics and Bioavailability

A comparative understanding of the bioavailability and pharmacokinetics of L-carnitine and its esters is crucial for effective study design. Oral supplementation with L-carnitine results in lower plasma concentrations of its esters, ALCAR and PLC, with L-carnitine itself having a greater maximum plasma concentration and a longer half-life.[4][5] Interestingly, the esters appear to be absorbed from the rat jejunum via simple diffusion at pharmacological doses.[6] While some studies suggest that carnitine esters may have better absorption than L-carnitine, one study in piglets indicated that L-carnitine salts have a similar bioavailability to free L-carnitine, while the esters (ALCAR and lauroyl-L-carnitine) have a lower bioavailability.[2][7]

Table 1: Comparative Pharmacokinetics after a Single Oral Dose of 2.0 g L-carnitine in Healthy Volunteers [4][8]

ParameterL-carnitineAcetyl-L-carnitine (ALCAR)Propionyl-L-carnitine (PLC)
Maximum Plasma Concentration (Cmax) (μmol/L) 84.7 ± 25.212.9 ± 5.55.08 ± 3.08
Time to Reach Cmax (Tmax) (hours) 3.4 ± 0.46--
Area Under the Curve (AUC 0-∞) (μmol·h/L) 2676.4 ± 708.3166.2 ± 77.4155.6 ± 264.2
Elimination Half-life (t½) (hours) 60.3 ± 15.035.9 ± 28.925.7 ± 30.3
24h Accumulated Urinary Excretion (μmol) 613.5 ± 161.7368.3 ± 134.861.3 ± 37.8
Effects on Lipid Metabolism

L-carnitine and its esters have been shown to modulate lipid profiles, which is of significant interest in metabolic research. L-carnitine supplementation has been associated with reductions in total cholesterol, LDL-C, and triglycerides.[9][10]

Table 2: Comparative Effects on Lipid Profile

ParameterL-carnitineAcetyl-L-carnitine (ALCAR)Propionyl-L-carnitine (PLC)
Total Cholesterol (TC) Significant reduction observed in meta-analyses.[3]Limited direct comparative data.Limited direct comparative data.
Low-Density Lipoprotein (LDL-C) Multiple meta-analyses confirm a significant reduction.[3]Limited direct comparative data.Limited direct comparative data.
High-Density Lipoprotein (HDL-C) No significant change in some studies, modest increase in others.[3]Limited direct comparative data.Limited direct comparative data.
Triglycerides (TG) Significant reduction observed in meta-analyses.[10]Limited direct comparative data.Limited direct comparative data.
Effects on Glucose Metabolism

The influence of L-carnitine and its esters on glucose homeostasis is a key area of investigation, particularly in the context of insulin (B600854) resistance and type 2 diabetes. L-carnitine supplementation has been shown to improve glycemic control by reducing fasting blood glucose and HbA1c levels.[11][12][13][14]

Table 3: Comparative Effects on Glycemic Markers

ParameterL-carnitineAcetyl-L-carnitine (ALCAR)Propionyl-L-carnitine (PLC)
Fasting Blood Glucose (FBG) Meta-analyses show a significant reduction.[11][13]Limited direct comparative data.Limited direct comparative data.
Hemoglobin A1c (HbA1c) Meta-analyses show a significant reduction.[11][13]Limited direct comparative data.Limited direct comparative data.
Insulin Sensitivity (HOMA-IR) Meta-analyses show a significant improvement (reduction in HOMA-IR).[12][13]Limited direct comparative data.Limited direct comparative data.
Body Mass Index (BMI) in T2DM A meta-analysis of eight studies showed a reduction in BMI.[3]No significant effect observed in one study.[3]No significant effect observed in one study.[3]
Effects on Oxidative Stress and Exercise Performance

The antioxidant properties and impact on physical performance are also distinguishing features of L-carnitine and its esters. ALCAR, in particular, has demonstrated superior effects in reducing oxidative damage in the brain of aged rats compared to L-carnitine.[15] PLC has been shown to improve exercise performance in patients with claudication.[16][17]

Table 4: Comparative Effects on Oxidative Stress and Exercise Performance

ParameterL-carnitineAcetyl-L-carnitine (ALCAR)Propionyl-L-carnitine (PLC)
Malondialdehyde (MDA) - Brain No significant decrease in old rat brain.[15]Significant decrease in old rat brain.[15]Data not available.
Malondialdehyde (MDA) - General Supplementation has been shown to reduce MDA levels.[18][19][20]Demonstrated antioxidant properties and reduces markers of oxidative stress.[3]Shown to reduce markers of oxidative stress.[3]
Exercise Performance May improve exercise performance, though results can be dependent on intensity and duration.[21][22]May enhance cognitive focus during training.Improves peak walking time and distance in patients with claudication.[16][17]
Cognitive Function Limited evidence for direct cognitive enhancement.May slow cognitive decline in patients with mild cognitive impairment or early Alzheimer's disease.[23][24][25][26]Data not available.

Experimental Protocols

Quantification of L-carnitine and Acylcarnitines in Plasma/Serum by HPLC-MS/MS

This method allows for the sensitive and specific quantification of free carnitine and various acylcarnitines.

1. Sample Preparation:

  • To 25 µL of plasma or serum, add an internal standard solution containing deuterated carnitine and acylcarnitines.

  • Deproteinize the sample by adding 200 µL of methanol (B129727).

  • Vortex the mixture for 10 minutes and then centrifuge at 3,220 x g for 30 minutes to pellet the precipitated proteins.[27]

  • For total carnitine determination, hydrolyze the acylcarnitines by incubating a 25 µL plasma sample with 25 µL of 0.5 M KOH at 40°C for 30 minutes.[27]

2. Derivatization (Butylation):

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Add 100 µL of 3 M butanolic-HCl to the dried residue.

  • Incubate at 65°C for 15 minutes to convert carnitine and acylcarnitines to their butyl esters.[28]

  • Evaporate the butanolic-HCl to dryness under nitrogen.

3. HPLC-MS/MS Analysis:

  • Reconstitute the dried sample in the mobile phase.

  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

  • HPLC Conditions:

    • Column: A suitable reversed-phase C8 or C18 column.

    • Mobile Phase: A gradient of methanol and water containing a modifier like formic acid or ammonium (B1175870) acetate.[27]

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Precursor ion scan of m/z 85 for the detection of all acylcarnitines, followed by Multiple Reaction Monitoring (MRM) for quantification of specific analytes.[28]

Assessment of Mitochondrial Respiratory Chain Complex Activity

This protocol outlines a general approach for measuring the activity of mitochondrial respiratory chain complexes using spectrophotometry in isolated mitochondria or permeabilized cells.

1. Sample Preparation:

  • Isolation of Mitochondria:

    • Harvest cells or tissue and homogenize in an ice-cold isolation buffer.

    • Perform differential centrifugation to separate the mitochondrial fraction.[29]

  • Cell Permeabilization:

    • Treat cultured cells with a digitonin (B1670571) solution (e.g., 1.7 mg/mL) on ice for 10 minutes to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[29]

2. Spectrophotometric Assays:

  • Use a dual-beam spectrophotometer to measure the change in absorbance of specific substrates or electron acceptors at a specific wavelength.

  • All assays should be performed at a controlled temperature (e.g., 30°C or 37°C).

  • Complex I (NADH:ubiquinone oxidoreductase):

    • Principle: Measures the rotenone-sensitive oxidation of NADH.

    • Reaction Mixture: Assay buffer, NADH, ubiquinone, and the sample.

    • Measurement: Monitor the decrease in absorbance at 340 nm.

  • Complex II (Succinate:ubiquinone oxidoreductase):

    • Principle: Measures the reduction of dichlorophenolindophenol (DCPIP) coupled to the oxidation of succinate.

    • Reaction Mixture: Assay buffer, succinate, rotenone (B1679576) (to inhibit Complex I), antimycin A (to inhibit Complex III), DCPIP, and the sample.

    • Measurement: Monitor the decrease in absorbance at 600 nm.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase):

    • Principle: Measures the antimycin A-sensitive reduction of cytochrome c.

    • Reaction Mixture: Assay buffer, reduced decylubiquinone, cytochrome c, rotenone, and the sample.

    • Measurement: Monitor the increase in absorbance at 550 nm.

  • Complex IV (Cytochrome c oxidase):

    • Principle: Measures the oxidation of reduced cytochrome c.

    • Reaction Mixture: Assay buffer, reduced cytochrome c, and the sample.

    • Measurement: Monitor the decrease in absorbance at 550 nm.

3. Data Analysis:

  • Calculate the specific activity of each complex (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the substrate/product.

  • Normalize the activity to a mitochondrial marker, such as citrate (B86180) synthase activity, to account for variations in mitochondrial content.[30]

Signaling Pathways and Mechanisms of Action

L-carnitine and the PTEN/Akt/mTOR Signaling Pathway

L-carnitine has been shown to modulate the PTEN/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. In the context of chronic hypoperfusion in the brain, L-carnitine treatment has been observed to increase the phosphorylation of Akt and mTOR, suggesting a role in promoting cell survival and plasticity.[31]

L_carnitine_pathway cluster_cell Cell L_carnitine L-carnitine PTEN PTEN L_carnitine->PTEN Regulates Phosphorylation Akt Akt PTEN->Akt mTOR mTOR Akt->mTOR Phosphorylates Survival Cell Survival & Plasticity mTOR->Survival

Caption: L-carnitine's regulation of the PTEN/Akt/mTOR pathway.

Acetyl-L-carnitine (ALCAR) and Neuroprotection

ALCAR exerts neuroprotective effects through multiple mechanisms, including the modulation of inflammatory pathways. In models of neuroinflammation, ALCAR has been shown to suppress the TLR4/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

ALCAR_neuroprotection cluster_neuron Neuron ALCAR Acetyl-L-carnitine TLR4 TLR4 ALCAR->TLR4 Suppresses LPS LPS (Inflammatory Stimulus) LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Inflammation Neuroinflammation NF_kB->Inflammation

Caption: ALCAR's suppression of the TLR4/NF-κB neuroinflammatory pathway.

Propionyl-L-carnitine (PLC) and Anaplerosis in the Krebs Cycle

A key mechanism of PLC's action, particularly in cardiac and skeletal muscle, is its ability to provide a propionyl group that can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This anaplerotic effect replenishes cycle intermediates, enhancing energy production, especially under ischemic conditions.[32]

PLC_anaplerosis cluster_mitochondrion Mitochondrial Matrix PLC Propionyl-L-carnitine Propionyl_CoA Propionyl-CoA PLC->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Enters ATP ATP (Energy) Krebs_Cycle->ATP

Caption: Anaplerotic role of Propionyl-L-carnitine in the Krebs cycle.

References

A Comparative Efficacy Analysis of L-Carnitine HCl and L-Carnitine Tartrate in Supplements

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available scientific literature on the bioavailability, absorption, and metabolic impact of two common L-carnitine salts.

This guide provides a detailed comparison of L-carnitine hydrochloride (HCl) and L-carnitine tartrate, two popular forms of L-carnitine used in dietary supplements. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of the current, albeit limited, comparative data.

Executive Summary

L-carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1][2][3] While both L-carnitine HCl and L-carnitine tartrate are utilized to increase bodily L-carnitine levels, their efficacy can differ based on their pharmacokinetic properties. A thorough review of existing literature reveals a notable absence of direct, head-to-head human clinical trials comparing the bioavailability and absorption rates of L-carnitine HCl versus L-carnitine tartrate. However, indirect comparisons can be drawn from separate studies on each compound. The available data suggests that L-carnitine tartrate may be absorbed more rapidly.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data for L-carnitine and L-carnitine L-tartrate from separate studies. It is crucial to note that these values are not from a direct comparative study and should be interpreted with caution.

ParameterL-Carnitine (from oral solution)L-Carnitine L-Tartrate (from capsules)Reference
Dosage 2.0 g1.0 g[4][5]
Time to Maximum Concentration (Tmax) 3.4 ± 0.46 hours~3.5 hours[4][6]
Maximum Concentration (Cmax) 84.7 ± 25.2 µmol/LSerum levels increased by 55% over baseline at 6 hours[4][5]
Bioavailability 14-18% (for supplemental doses of 0.5-6 g)Generally considered to have good bioavailability, with some studies suggesting faster absorption than other forms.[6][7][6][7]

Experimental Protocols

To assess the bioavailability and pharmacokinetic profile of L-carnitine supplements, a standardized experimental protocol is necessary. The following is a synthesized methodology based on common practices in nutraceutical research.[8][9][10]

Objective: To determine the relative bioavailability of L-carnitine from two different formulations (e.g., L-carnitine HCl and L-carnitine tartrate).

Study Design: A randomized, double-blind, crossover study is the gold standard.

Participants: A cohort of healthy adult volunteers (e.g., n=12-24) with normal body mass index. Participants would undergo a washout period (typically 1-2 weeks) from any L-carnitine-containing supplements or medications prior to the study.

Procedure:

  • Baseline Sampling: A baseline blood sample is collected after an overnight fast.

  • Supplement Administration: Participants are randomly assigned to receive a standardized oral dose of either L-carnitine HCl or L-carnitine tartrate.

  • Serial Blood Sampling: Blood samples are collected at predetermined intervals post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Washout Period: A washout period of at least one week separates the two treatment phases.

  • Crossover: Participants who received L-carnitine HCl in the first phase receive L-carnitine tartrate in the second phase, and vice versa.

  • Sample Analysis: Plasma concentrations of free L-carnitine and its esters are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Pharmacokinetic Analysis: The following parameters are calculated from the plasma concentration-time data:

  • Area Under the Curve (AUC)

  • Maximum Plasma Concentration (Cmax)

  • Time to Maximum Plasma Concentration (Tmax)

Mandatory Visualization

The following diagram illustrates the critical role of L-carnitine in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process often referred to as the carnitine shuttle.

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Conclusion

References

A Comparative Guide to Validated RP-HPLC Methods for Stability-Indicating L-Carnitine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a detailed comparison of validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the stability-indicating assay of L-carnitine, a crucial compound in energy metabolism. Furthermore, it briefly explores alternative analytical techniques for L-carnitine quantification, offering a comprehensive overview to aid in method selection and development.

Comparative Analysis of Validated RP-HPLC Methods

Two notable stability-indicating RP-HPLC methods for L-carnitine quantification are presented below. Method 1, developed by Khoshkam and Afshar (2014), and Method 2, by an unnamed publisher in SAR Publication (2021), both demonstrate robustness and adherence to ICH guidelines.[1][2]

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods

ParameterMethod 1Method 2
Column C18C18 (250 x 4.6 mm ID)
Mobile Phase 0.05 M Phosphate Buffer (pH 3) : Ethanol (99:1) with 0.56 mg/mL Sodium 1-heptanesulfonate0.05 M Phosphate Buffer (pH 3.2) : Methanol (95:5 V/V)
Flow Rate 1.0 mL/min0.9 mL/min
Detection Wavelength 225 nm225 nm
Column Temperature 50°CNot Specified
Retention Time Not Specified7.7 minutes

Table 2: Validation Parameters of RP-HPLC Methods

ParameterMethod 1Method 2
Linearity Range 84.74–3389.50 µg/mL70–1120 µg/mL
Correlation Coefficient (r²) 0.9997Not Specified
Precision (%RSD) < 2.0%< 1.0%
Accuracy (Recovery) 100.83%–101.54%Not Specified, but stated as good
Limit of Detection (LOD) Not Specified0.217 µg/mL
Limit of Quantitation (LOQ) 84.74 µg/mL1.103 µg/mL

Experimental Protocols

A critical aspect of a stability-indicating method is the ability to resolve the active pharmaceutical ingredient from its degradation products. This is achieved through forced degradation studies.

Forced Degradation (Stress Testing) Protocol:

A typical forced degradation study for L-carnitine involves subjecting the drug substance to various stress conditions to induce degradation.[1]

  • Acid Hydrolysis: L-carnitine solution (e.g., 6.78 mg/mL) is prepared in 1 M hydrochloric acid and heated at 70°C for 12 hours.[1] The solution is then neutralized before analysis.

  • Base Hydrolysis: L-carnitine solution is prepared in 1 M sodium hydroxide (B78521) and heated at 70°C for 12 hours.[1] The solution is subsequently neutralized.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures.

  • Photolytic Degradation: The drug substance is exposed to UV light to assess its photosensitivity.

In the study by Khoshkam and Afshar (2014), significant degradation of L-carnitine was observed under acidic and basic conditions, with only 24.0% and 17.35% of the drug remaining, respectively.[1] Minimal degradation was noted under photolytic, thermal, and oxidative stress.[1]

Alternative Analytical Methods for L-Carnitine Quantification

While RP-HPLC is a robust and widely used technique, other methods are available for the quantification of L-carnitine and its derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.[3][4] It often requires minimal sample preparation and can quantify both L-carnitine and its acylated forms.[4][5][6]

  • Enzymatic Assays: These methods are generally simpler and faster than chromatographic techniques but may have lower specificity.[3] They rely on the enzymatic conversion of L-carnitine and subsequent spectrophotometric measurement.

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is another alternative for the separation and quantification of polar compounds like L-carnitine.[3]

Workflow for Stability-Indicating RP-HPLC Method Development

The following diagram illustrates the logical workflow involved in the development and validation of a stability-indicating RP-HPLC method for L-carnitine.

Stability_Indicating_HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Application A Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) B System Suitability Testing A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Specificity & Selectivity G->H I Linearity & Range H->I J Precision (Repeatability & Intermediate) I->J K Accuracy (Recovery) J->K L LOD & LOQ K->L M Robustness L->M N Routine Analysis & Stability Studies M->N

Caption: Workflow for developing a stability-indicating RP-HPLC method.

The selection of an appropriate analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols offer a solid foundation for making an informed decision for the stability-indicating assay of L-carnitine.

References

D-Carnitine vs. L-Carnitine: A Comparative Guide on Biological Activity and Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of D-carnitine and L-carnitine, with a focus on their distinct roles and the inhibitory effects of the D-isomer. The information presented is supported by experimental data to aid in research and drug development.

Introduction

Carnitine is a quaternary ammonium (B1175870) compound essential for fatty acid metabolism and energy production. It exists as two stereoisomers: L-carnitine and D-carnitine. While structurally similar, these isomers exhibit profoundly different biological activities. L-carnitine is the biologically active form, playing a critical role in cellular energy metabolism. In contrast, D-carnitine is biologically inactive and can act as an antagonist to L-carnitine, leading to detrimental physiological effects. Understanding these differences is crucial for research in metabolic disorders, drug development, and nutritional science.

Biological Activity: L-Carnitine

L-carnitine's primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1] This process, known as the carnitine shuttle, is vital for tissues with high energy demands, such as skeletal and cardiac muscle.

Key Functions of L-Carnitine:

  • Fatty Acid Transport: Acts as a carrier molecule for long-chain fatty acids across the inner mitochondrial membrane.

  • Energy Production: Essential for the β-oxidation of fatty acids, a major source of cellular energy.

  • Modulation of Acyl-CoA:CoA Ratio: Helps maintain a healthy balance between free and acylated coenzyme A, which is important for overall metabolic regulation.

Inhibitory Effects: D-Carnitine

D-carnitine is not biologically active and does not participate in the carnitine shuttle. Moreover, its presence can be harmful as it competitively inhibits the actions of L-carnitine.

Mechanisms of Inhibition:

  • Competition for Transport: D-carnitine competes with L-carnitine for uptake by carnitine transporters, such as the organic cation/carnitine transporter 2 (OCTN2). This competition can reduce the intracellular concentration of L-carnitine, leading to a functional deficiency.

  • Inhibition of Carnitine Acyltransferases: D-carnitine can act as a competitive inhibitor of carnitine acetyltransferase (CAT), an enzyme that catalyzes the reversible transfer of acetyl groups between carnitine and coenzyme A. This inhibition can disrupt the normal metabolism of fatty acids and acetyl-CoA.

Quantitative Comparison of Biological Activity and Inhibition

The following table summarizes the quantitative data from experimental studies comparing the effects of D-carnitine and L-carnitine.

ParameterL-CarnitineD-CarnitineOrganism/SystemReference
Transport Kinetics (Rat Kidney Cortex Slices)
Km90 µM166 µMRat[1]
Vmax22 nmol/min per ml intracellular fluid15 nmol/min per ml intracellular fluidRat[1]
Metabolic Effects (Low-Carnitine Nile Tilapia Model)
Hepatic Acyl-carnitine Concentration (ng/g)108225482Oreochromis niloticus
Hepatic Lipid Deposition (%)11.9720.21Oreochromis niloticus

Note: A lower Km value indicates a higher affinity of the transporter for the substrate. The data from the Nile tilapia study demonstrates that L-carnitine supplementation significantly increases the formation of acyl-carnitine and reduces lipid accumulation in the liver, whereas D-carnitine has the opposite effect.

Experimental Protocols

This protocol describes a continuous spectrophotometric rate determination for measuring CAT activity.

Principle: The assay measures the formation of Coenzyme A (CoA) when acetyl-CoA and L-carnitine are converted to acetyl-L-carnitine and CoA by CAT. The released CoA reacts with 5,5'-dithiobis(2-nitrobenzoate) (DTNB) to produce a colored product that can be measured at 412 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM Acetyl-CoA

  • 10 mM L-carnitine

  • 10 mM DTNB

  • Carnitine Acetyltransferase enzyme solution

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB in a cuvette.

  • Initiate the reaction by adding the CAT enzyme solution to the reaction mixture.

  • Immediately start monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).

  • The rate of change in absorbance is directly proportional to the CAT activity.

  • To study the inhibitory effect of D-carnitine, include varying concentrations of D-carnitine in the reaction mixture and measure the corresponding changes in enzyme activity.

This protocol outlines a method to assess the competitive inhibition of L-carnitine transport by D-carnitine in a cell-based assay.

Principle: This assay measures the uptake of radiolabeled L-carnitine into cells expressing a specific carnitine transporter (e.g., OCTN2) in the presence and absence of the inhibitor, D-carnitine. A decrease in the uptake of radiolabeled L-carnitine in the presence of D-carnitine indicates inhibition.

Materials:

  • Cell line expressing the carnitine transporter of interest (e.g., HEK293 cells transfected with OCTN2)

  • Radiolabeled L-carnitine (e.g., [3H]L-carnitine)

  • Unlabeled L-carnitine and D-carnitine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Culture the cells to confluence in appropriate multi-well plates.

  • On the day of the experiment, wash the cells with uptake buffer.

  • Prepare solutions containing a fixed concentration of radiolabeled L-carnitine and varying concentrations of unlabeled D-carnitine in uptake buffer. Also, prepare a control solution with only radiolabeled L-carnitine.

  • Add the prepared solutions to the respective wells and incubate for a specific time at 37°C to allow for carnitine uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • The inhibition constant (Ki) for D-carnitine can be determined by analyzing the uptake data using appropriate kinetic models, such as the Cheng-Prusoff equation.

Visualizations

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Acyl-Carnitine_cytosol Acyl-Carnitine Fatty Acyl-CoA->Acyl-Carnitine_cytosol CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->Acyl-Carnitine_cytosol Acyl-Carnitine_mito Acyl-Carnitine Acyl-Carnitine_cytosol->Acyl-Carnitine_mito Fatty Acyl-CoA_mito Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation L-Carnitine_mito L-Carnitine L-Carnitine_mito->L-Carnitine_cytosol CACT L-Carnitine_mito->Acyl-Carnitine_mito Acyl-Carnitine_mito->Fatty Acyl-CoA_mito CPT2 D-Carnitine D-Carnitine CPT1 CPT1 D-Carnitine->CPT1 Inhibits CACT CACT D-Carnitine->CACT Inhibits Competitive_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture cells expressing carnitine transporter Reagent_Prep Prepare radiolabeled L-carnitine and inhibitor (D-carnitine) solutions Cell_Culture->Reagent_Prep Incubation Incubate cells with radiolabeled L-carnitine +/- D-carnitine Reagent_Prep->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis Lyse cells to release intracellular contents Termination->Lysis Measurement Measure radioactivity using scintillation counting Lysis->Measurement Data_Analysis Analyze data to determine Ki for D-carnitine Measurement->Data_Analysis

References

Cross-Validation of Analytical Methods for Carnitine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of carnitine is crucial for diagnosing and monitoring metabolic disorders, as well as in pharmacokinetic and pharmacodynamic studies during drug development.[1] This guide provides a comprehensive comparison of commonly employed analytical techniques for carnitine quantification, offering a basis for cross-validation and method selection. The primary methods covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Enzymatic Assays.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for carnitine quantification depends on factors such as required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.[1] The following table summarizes the quantitative performance of different analytical techniques based on published literature.

Analytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Citation
LC-MS/MS Human Plasma1–1000 ng/mLNot Specified< 9.84% (Intra-day & Inter-day CV)91.29%–98.23%[1]
Mouse Plasma1–1000 ng/mLNot SpecifiedNot SpecifiedNot Specified[1]
Human Plasma0.25–8 nmol/mL (for PLC)1 nmol/mL0.3–16.8%< 10.6%[1]
Infant Formula-0.17 µg/L1.93-2.74%93.18-95.64%[2]
HPLC-UV Human Plasma0.5–16.69 nmol/mL0.22 nmol/mL< 5.18% (Intra-day & Inter-day CV)< 12.86% deviation[1]
Tablets84.74–3389.50 µg/mL84.74 µg/mL< 2.0%100.83%–101.54%[3]
HPLC-Fluorescence Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Enzymatic Assay (Colorimetric) Serum12 – 1000 µM~10 µMNot SpecifiedNot Specified[4][5][6]
Enzymatic Assay (Fluorometric) Serum1 – 100 µM~1 µMNot SpecifiedNot Specified[4][5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of carnitine and its esters.[1][7]

Sample Preparation (Human Serum):

  • To a 100 µL serum sample, add an internal standard (e.g., Acetyl-L-Carnitine-d3).[1]

  • Perform protein precipitation by adding a solvent like acetonitrile.[8]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[8]

  • Collect the supernatant for analysis.[8]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column, such as the XSelect HSS T3 C18 (2.5 µm particle size), is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typical.[7][9]

  • Flow Rate: A flow rate of around 0.2 to 0.5 mL/min is often employed.[1][9]

Mass Spectrometric Conditions:

  • Ionization: Positive ion electrospray ionization (ESI+) is the standard technique.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for carnitine and the internal standard.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods are robust and widely available, though they may be less sensitive than LC-MS/MS.[10][11] Due to the weak UV absorption of carnitine, detection is often performed at low wavelengths.[12]

Sample Preparation (Tablets):

  • Weigh and finely powder a set number of tablets.

  • Transfer a portion of the powder equivalent to a specific amount of L-carnitine into a volumetric flask.[3]

  • Add a suitable diluent (e.g., water) and sonicate to dissolve the active ingredient.[3]

  • Dilute to the mark with the diluent and centrifuge to remove any undissolved excipients.[3]

  • Further dilute the supernatant to a suitable concentration for analysis.[3]

Chromatographic Conditions:

  • Column: A C18 analytical column is frequently used.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.05 M phosphate (B84403) buffer) and an organic modifier (e.g., ethanol) is common. Ion-pairing agents like sodium 1-heptanesulfonate may be added to improve retention of the polar carnitine molecule.[3]

  • Flow Rate: A typical flow rate is around 2.0 mL/min.[3]

  • Detection: UV detection is performed at a wavelength of approximately 225 nm.[3][12]

Enzymatic Assay

Enzymatic methods offer a simpler and often more rapid approach for carnitine quantification, suitable for high-throughput screening, though they may be less specific than chromatographic methods.[1]

Principle: These assays are typically based on a coupled enzymatic reaction. In one common format, carnitine acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to L-carnitine. The free Coenzyme A (CoA) produced is then detected in a subsequent reaction that generates a colored or fluorescent product.[5]

General Procedure (using a commercial kit):

  • Sample Preparation: Serum samples may require deproteinization using a spin filter.[13]

  • Standard Curve Preparation: Prepare a series of carnitine standards of known concentrations.

  • Reaction Setup: Add samples and standards to a 96-well plate.

  • Reagent Addition: Add the reaction mix containing the necessary enzymes and substrates.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Measurement: Read the absorbance at approximately 570 nm for a colorimetric assay or fluorescence at an excitation/emission of ~535/587 nm for a fluorometric assay.[5][13]

  • Calculation: Determine the carnitine concentration in the samples by comparing their readings to the standard curve.

Cross-Validation Workflow and Method Comparison

Cross-validation is essential when data is generated using multiple bioanalytical methods or at different laboratories to ensure the data's integrity and comparability.[14][15]

CrossValidationWorkflow A Define Acceptance Criteria (e.g., based on ICH Q2(R2)) B Select Validated Analytical Methods (e.g., LC-MS/MS, HPLC-UV) A->B C Prepare Quality Control (QC) Samples and Incurred Samples B->C D1 Analyze Samples with Method 1 C->D1 D2 Analyze Samples with Method 2 C->D2 E Compare Results from Both Methods D1->E D2->E F Statistical Analysis (e.g., Bland-Altman plot, t-test) E->F G Evaluate Against Acceptance Criteria F->G H Methods are Cross-Validated G->H Pass I Investigate Discrepancies G->I Fail

Caption: General workflow for the cross-validation of two analytical methods.

MethodComparison cluster_0 LC-MS/MS cluster_1 HPLC-UV/Fluorescence cluster_2 Enzymatic Assay A1 High Sensitivity A2 High Selectivity A3 Complex Instrumentation B1 Good Robustness B2 Lower Sensitivity B3 Derivatization may be needed C1 High Throughput C2 Simple Procedure C3 Potential for Interference

Caption: Key characteristics of different carnitine quantification methods.

References

L-Carnitine vs. Acetyl-L-Carnitine: A Comparative Analysis of Their Effects on Oxidative Stress Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), on key biomarkers of oxidative stress. The information presented is collated from various experimental studies to aid in research and development.

Introduction

L-carnitine is an essential endogenous compound crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production. Acetyl-L-carnitine (ALCAR) is an ester of L-carnitine that not only participates in fatty acid metabolism but also readily crosses the blood-brain barrier, exhibiting distinct neurological effects. Both compounds have been investigated for their antioxidant properties, which are attributed to their ability to mitigate oxidative damage through various mechanisms, including direct radical scavenging, chelation of metal ions, and modulation of intracellular signaling pathways that regulate antioxidant enzyme expression.[1][2][3] This guide focuses on the comparative effects of L-carnitine and ALCAR on malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of key antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Quantitative Data on Oxidative Stress Biomarkers

The following tables summarize quantitative data from various studies investigating the effects of L-carnitine and ALCAR on oxidative stress biomarkers. It is important to note that the data are compiled from different experimental models and conditions, and direct head-to-head quantitative comparisons in a single study are limited.

Table 1: Effects on Malondialdehyde (MDA) Levels

CompoundModelTissueDosageDuration% Change in MDA vs. ControlReference
L-Carnitine Aged Rats (24 months)Brain (Cortex)300 mg/kg/day (i.p.)21 days↓ 28%[4]
ALCAR Aged Rats (23 months)Brain0.15% in drinking water4 weeks↓ (Effective)[5][6]
L-Carnitine Aged Rats (23 months)Brain0.15% in drinking water4 weeksNo significant change[5][6]
ALCAR Atherosclerotic RatsSerum200 mg/kg/day (oral)Not Specified↓ 33%[7]

Table 2: Effects on Superoxide Dismutase (SOD) Activity

CompoundModelTissueDosageDuration% Change in SOD Activity vs. ControlReference
L-Carnitine Aged Rats (24 months)Brain (Cortex)300 mg/kg/day (i.p.)21 days↑ 42%[4]
ALCAR Atherosclerotic RatsSerum200 mg/kg/day (oral)Not Specified↑ 48%[7]

Table 3: Effects on Catalase (CAT) Activity

CompoundModelTissueDosageDuration% Change in CAT Activity vs. ControlReference
L-Carnitine Aged Rats (24 months)Brain (Cortex)300 mg/kg/day (i.p.)21 days↑ 26%[4]

Table 4: Effects on Glutathione Peroxidase (GPx) Activity

CompoundModelTissueDosageDuration% Change in GPx Activity vs. ControlReference
L-Carnitine Aged Rats (24 months)Brain (Cortex)300 mg/kg/day (i.p.)21 days↑ 35%[4]
ALCAR Atherosclerotic RatsSerum200 mg/kg/day (oral)Not Specified↑ 26%[7]
ALCAR Aged Rats (24 months)Brain (Cortex)Not SpecifiedChronicNo significant change[8]

A key comparative study in aged rats indicated that while both L-carnitine and ALCAR could elevate carnitine levels in the brain, only ALCAR was effective in decreasing lipid peroxidation (MDA) and other markers of oxidative damage like oxidized nucleotides and nitrotyrosine.[5][6][9][10] L-carnitine, at the same dosage, did not show a significant effect on these markers in the brain of aged rats.[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Comparative Study of L-Carnitine and ALCAR in Aged Rats[5][6]
  • Animal Model: Aged male Fischer 344 rats (23 months old).

  • Treatment:

    • Control group: Received regular drinking water.

    • L-carnitine group: Received 0.15% (w/v) L-carnitine in drinking water.

    • ALCAR group: Received 0.15% (w/v) ALCAR in drinking water.

  • Duration: 4 weeks.

  • Biomarker Analysis (Brain Tissue):

    • Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation. Brain tissue was homogenized, and MDA levels were determined using a colorimetric assay involving the reaction with thiobarbituric acid (TBA) to form a colored product, which was measured spectrophotometrically.

    • Oxidized Nucleotides (oxo8dG/oxo8G) and Nitrotyrosine: Assessed via immunohistochemical staining in brain sections (hippocampal CA1 and cortex) to evaluate oxidative damage to nucleic acids and proteins, respectively.

Study of L-Carnitine in Aged Rats[4]
  • Animal Model: Young (3 months) and old (24 months) male Wistar rats.

  • Treatment: L-carnitine (300 mg/kg body weight) administered intraperitoneally (i.p.) daily.

  • Duration: 21 days.

  • Biomarker Analysis (Brain Regions):

    • Lipid Peroxidation (TBARS): Brain tissues were homogenized, and the levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, were estimated.

    • Superoxide Dismutase (SOD): SOD activity was assayed by monitoring the inhibition of the autoxidation of pyrogallol.

    • Catalase (CAT): CAT activity was determined by measuring the rate of hydrogen peroxide decomposition.

    • Glutathione Peroxidase (GPx): GPx activity was measured by following the rate of NADPH oxidation.

Study of ALCAR in Atherosclerotic Rats[7]
  • Animal Model: Male Wister rats with induced atherosclerosis.

  • Treatment: ALCAR (200 mg/kg/day) administered orally.

  • Biomarker Analysis (Serum):

    • MDA: The thiobarbituric acid colorimetric method was used to determine the content of malondialdehyde.

    • SOD: The xanthine (B1682287) oxidase method was used for the determination of superoxide dismutase activity.

    • GPx: The dithio dinitrotoluene acid method was used for the determination of glutathione peroxidase activity.

Signaling Pathways

The antioxidant effects of L-carnitine and ALCAR are mediated, in part, through the modulation of key signaling pathways that regulate the expression of antioxidant enzymes.

PPARα Signaling Pathway

L-carnitine has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in lipid metabolism and has been implicated in the regulation of antioxidant enzymes. Activation of PPARα can lead to the increased expression of enzymes such as catalase.

PPARa_Signaling_Pathway cluster_nucleus Nucleus LC L-Carnitine PPARa PPARα LC->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Antioxidant_Genes Antioxidant Genes (e.g., Catalase) PPRE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

L-Carnitine activates PPARα, promoting antioxidant gene expression.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx. While not definitively shown for ALCAR in all contexts, modulation of the Nrf2 pathway is a plausible mechanism for its antioxidant effects.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Oxidative_Stress Reduces

The Nrf2 pathway is a key regulator of cellular antioxidant defenses.

Conclusion

Both L-carnitine and Acetyl-L-carnitine demonstrate antioxidant properties by modulating key oxidative stress biomarkers. The available evidence, particularly from studies in aged animal models, suggests that ALCAR may be more effective than L-carnitine in mitigating lipid peroxidation within the brain.[5][6] This could be attributed to its enhanced ability to cross the blood-brain barrier. Both compounds have been shown to positively influence the activity of antioxidant enzymes such as SOD, CAT, and GPx, although the comparative efficacy varies depending on the specific enzyme, tissue, and experimental model. The underlying mechanisms for these antioxidant effects likely involve the modulation of signaling pathways such as PPARα and Nrf2. Further head-to-head comparative studies with comprehensive quantitative data are warranted to fully elucidate the differential effects of L-carnitine and ALCAR on oxidative stress in various physiological and pathological conditions.

References

A Comparative Guide to In Vitro and In Vivo Models for Elucidating the Effects of Carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo models for studying the multifaceted effects of carnitine hydrochloride. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to assist researchers in selecting the most appropriate models for their scientific inquiries and to facilitate the translation of preclinical findings.

Introduction to this compound

L-carnitine (B1674952) and its stable salt form, L-carnitine hydrochloride, are crucial molecules in cellular energy metabolism.[1] Their primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production in the form of ATP.[2] Beyond this canonical role, carnitine exhibits significant antioxidant and anti-inflammatory properties and has been shown to modulate key signaling pathways involved in cell growth, survival, and protein metabolism.[3][4] Understanding the full spectrum of this compound's effects is essential for its therapeutic application in a range of pathological conditions, from cardiovascular diseases to metabolic disorders and neurodegenerative conditions.[5][6]

Core Comparison: In Vitro vs. In Vivo Models

The choice between in vitro and in vivo models is a critical decision in experimental design, with each offering distinct advantages and limitations for studying the effects of this compound.

FeatureIn Vitro Models In Vivo Models
Model System Isolated cells (primary or cell lines), tissues, or organs maintained in a controlled artificial environment.Whole, living organisms, typically rodents (mice, rats) or larger animals, and human clinical trials.
Advantages - High-throughput screening capabilities.- Precise control over experimental conditions (dose, time).- Mechanistic insights at the molecular and cellular level.- Reduced ethical concerns and lower cost compared to animal studies.- Represents systemic effects, including metabolism, distribution, and excretion (pharmacokinetics).- Allows for the study of complex physiological interactions between different organs and systems.- Higher translational relevance to human physiology and disease.
Limitations - Lack of systemic context (e.g., hormonal and metabolic influences).- May not accurately predict in vivo efficacy and toxicity.- Cell lines can differ significantly from their tissues of origin.- More complex, expensive, and time-consuming.- Significant ethical considerations.- Pharmacokinetic and pharmacodynamic differences between animal models and humans.- Difficult to control all variables.
Relevance for Carnitine Studies Ideal for dissecting the molecular mechanisms of carnitine's action on specific cell types, such as its antioxidant effects on hepatocytes or its influence on signaling pathways in muscle cells.[7]Essential for evaluating the overall physiological effects of carnitine supplementation, including its impact on cardiovascular health, exercise performance, and the progression of diseases like obesity and neurodegeneration.[2][5]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from a selection of in vitro and in vivo studies investigating the effects of this compound and its derivatives.

In Vitro Studies
Cell TypeCarnitine ConcentrationTreatment DurationEffectReference
Human Hepatocytes (HL7702)Pretreatment with L-carnitineNot specifiedAugmented Nrf2 nuclear translocation and HO-1 expression in H2O2-treated cells.[7]
Insulinoma cells and isolated rat islet cells10-100 µM L-carnitineChronic exposureReduced oxidant formation and increased mitochondrial membrane potential in cells exposed to oleic acid.[3]
Rat hippocampal and cerebral cortex primary cell cultures10-50 µM Acetyl-L-carnitine10 daysReduced cell mortality induced by 24 hr fetal calf serum deprivation.[8]
Bovine embryos3.8 mM L-carnitine (during in vitro maturation)Not specifiedSignificantly reduced lipid content compared to controls.[9]
HepG2 cells1.25, 2.5, 5, 10 mM L-carnitine24h or 48hDose-dependent inhibition of cell proliferation.[10]
Human sperm40 µg L-carnitine + Coenzyme Q10Not specifiedImproved sperm morphology and count, and reduced DNA fragmentation.[11]
In Vivo Studies
Animal ModelCarnitine DosageTreatment DurationEffectReference
Sprague-Dawley Rats200 mg/kg L-carnitine (twice daily injections)Not specifiedPrevented the decline in myocardial ATP levels in isolated, perfused diabetic hearts.[12]
Sprague-Dawley RatsDiet supplemented with carnitine4 weeksIncreased plasma IGF-1 concentration and activation of the PI3K/Akt signaling pathway in skeletal muscle.[13][14]
N171-82Q Transgenic Mice (Huntington's Disease model)Intraperitoneal L-carnitineNot specifiedImproved survival by 14.9% and significantly ameliorated motor activity.[5]
Rats2 g/day Acetyl-L-carnitine (oral supplement)Not specifiedIncreased circulating acetyl-L-carnitine concentration by 43%.[15]
Mice30 mg/kg L-carnitine co-injection with colistinNot specifiedHalved the relative risk of colistin-induced kidney damage.[16]
Humans (Chronic Heart Failure)1-6 g/day L-carnitine7 days - 3 yearsImproved left ventricular ejection fraction by 4.14%, stroke volume by 8.21 mL, and cardiac output by 0.88 L/min.[17]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

IGF-1/PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and protein synthesis. Carnitine has been shown to activate this pathway, which may contribute to its beneficial effects on muscle mass and function.[13][14]

IGF1_PI3K_Akt_mTOR Carnitine This compound IGF1 IGF-1 Carnitine->IGF1 increases plasma concentration IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates MuRF1 MuRF1 (Protein Degradation) Akt->MuRF1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTOR->Protein_Synthesis promotes

Caption: Carnitine-mediated activation of the IGF-1/PI3K/Akt/mTOR pathway.

Antioxidant and Anti-inflammatory Signaling Pathways

This compound can mitigate oxidative stress and inflammation by activating the Nrf2 antioxidant response element and inhibiting the pro-inflammatory NF-κB pathway.[7][18][19]

Antioxidant_Antiinflammatory Carnitine This compound Nrf2 Nrf2 Carnitine->Nrf2 promotes nuclear translocation NFkB NF-κB Carnitine->NFkB inhibits activation Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Angiotensin II) Inflammatory_Stimuli->NFkB activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Oxidative_Stress counteracts Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes promotes transcription of

Caption: Carnitine's modulation of Nrf2 and NF-κB signaling pathways.

Experimental Workflows and Protocols

The following sections provide an overview of typical experimental workflows and detailed protocols for key assays used to study the effects of this compound.

General Experimental Workflow: In Vitro vs. In Vivo

Experimental_Workflow cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow IV_Start Cell Culture (e.g., hepatocytes, myotubes) IV_Treatment Treatment with This compound (Dose-Response) IV_Start->IV_Treatment IV_Assay Cellular & Molecular Assays (e.g., Western Blot, PCR, Viability) IV_Treatment->IV_Assay IV_Data Mechanistic Data IV_Assay->IV_Data IVO_Data Systemic & Functional Data IV_Data->IVO_Data Hypothesis for In Vivo Testing IVO_Start Animal Model Selection (e.g., rats, mice) IVO_Treatment Administration of This compound (e.g., oral gavage, IP injection) IVO_Start->IVO_Treatment IVO_Monitoring Physiological & Behavioral Monitoring IVO_Treatment->IVO_Monitoring IVO_Analysis Tissue & Blood Analysis (e.g., histology, biomarkers) IVO_Monitoring->IVO_Analysis IVO_Analysis->IVO_Data IVO_Data->IV_Data Validation of In Vitro Findings

Caption: A comparative workflow for in vitro and in vivo studies of this compound.

Detailed Experimental Protocols

This protocol is used to assess the effect of this compound on the proliferation and viability of cultured cells.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10 mM) for 24 or 48 hours. Include a vehicle-only control group.

  • MTS Reagent Addition: Following the treatment period, add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

This protocol is used to determine the effect of this compound on the expression levels of specific proteins (e.g., p-Akt, Nrf2, NF-κB).[18]

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This protocol is designed to determine the pharmacokinetic profile of this compound following oral administration.[20]

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats to laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Drug Administration: Administer a predetermined dose of this compound orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Conclusion

Both in vitro and in vivo models are indispensable tools for investigating the effects of this compound. In vitro studies provide a controlled environment to dissect the molecular mechanisms underlying carnitine's actions, offering high-throughput capabilities and detailed mechanistic insights. Conversely, in vivo models are essential for understanding the systemic effects of carnitine, including its metabolism, distribution, and overall impact on complex physiological and pathological processes. A comprehensive research strategy that leverages the strengths of both model systems is crucial for advancing our understanding of this compound's therapeutic potential and for the successful development of new clinical applications.

References

The Synergistic Power of L-Carnitine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of L-carnitine's synergistic effects with metformin (B114582), coenzyme Q10, and alpha-lipoic acid, providing researchers with comparative data and detailed experimental protocols to inform future studies and drug development.

L-carnitine, a conditionally essential nutrient vital for fatty acid metabolism and energy production, has garnered significant attention for its therapeutic potential. While its standalone benefits are well-documented, emerging research highlights its enhanced efficacy when combined with other compounds. This guide offers a comprehensive comparison of the synergistic effects of L-carnitine with metformin, coenzyme Q10 (CoQ10), and alpha-lipoic acid (ALA), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

L-Carnitine and Metformin: A Synergistic Approach for Metabolic and Reproductive Health

The combination of L-carnitine and metformin has shown considerable promise, particularly in the context of Polycystic Ovary Syndrome (PCOS), a complex metabolic and endocrine disorder. Research suggests a synergistic action that improves reproductive outcomes, insulin (B600854) sensitivity, and lipid profiles in women with clomiphene-resistant PCOS.[1][2]

A randomized clinical trial demonstrated that the co-administration of L-carnitine with metformin in clomiphene-resistant obese women with PCOS led to significant improvements in menstrual regularity, ovulation rates, and pregnancy rates compared to metformin alone.[1] The combination therapy also resulted in more significant improvements in hormonal and metabolic parameters.[1] The proposed mechanism involves L-carnitine enhancing the effects of metformin on glucose metabolism and insulin resistance.[1][2]

In murine models of obesity, the combination of metformin and L-carnitine has been shown to enhance the activity of brown/beige adipose tissue, leading to reduced lipid accumulation and inflammation.[3] This effect is mediated, at least in part, through the Nrf2/HO-1 signaling pathway.[3]

Comparative Data: L-Carnitine and Metformin in Obese PCOS Women
Outcome MeasureMetformin + Placebo GroupMetformin + L-carnitine Groupp-valueReference
Menstrual Regularity29%-<0.05[1]
Ovulation Rate11%34.7%<0.05[1]
Pregnancy Rate6.6%28.2%<0.05[1]
Fasting Blood Glucose (mg/dL)-Significant Reduction<0.05[3]
Fasting Insulin (µU/mL)-Significant Reduction<0.05[3]
HOMA-IR-Significant Reduction<0.05[3]

Note: Specific quantitative values for the placebo group on some parameters were not available in the cited abstract. The table reflects the reported significant improvements in the L-carnitine group.

Experimental Protocol: L-Carnitine and Metformin in Clomiphene-Resistant Obese PCOS Women

Study Design: A double-blinded, randomized controlled clinical trial.[1]

Participants: Clomiphene-citrate resistant obese women with PCOS were randomly allocated to two groups.[1]

Intervention:

  • Group 1 (n=138): Received clomiphene citrate (B86180) (CC) plus metformin and L-carnitine.[1]

  • Group 2 (n=136): Received CC plus metformin and a placebo.[1]

Primary Outcome: Clinical pregnancy rate.[1]

Secondary Outcomes: Changes in hormonal and metabolic profiles, ovulation rate, and first-trimester miscarriage rates.[1]

Duration: Three months.[1]

Metformin Metformin AMPK AMPK Activation Metformin->AMPK Nrf2 Nrf2/HO-1 Signaling Metformin->Nrf2 Synergistic Activation LCarnitine L-Carnitine BAT Brown Adipose Tissue (BAT) Activity LCarnitine->BAT WAT White Adipose Tissue (WAT) Browning LCarnitine->WAT LCarnitine->Nrf2 Synergistic Activation Lipid Lipid Accumulation BAT->Lipid Decrease WAT->Lipid Decrease Nrf2->BAT Nrf2->WAT Inflammation Inflammation Nrf2->Inflammation Decrease

Metformin and L-Carnitine Synergy in Adipose Tissue.

L-Carnitine and Coenzyme Q10: A Powerful Duo for Cellular Energy and Neuroprotection

L-carnitine and Coenzyme Q10 (CoQ10) work in concert to optimize mitochondrial function and cellular energy production.[4] L-carnitine acts as a shuttle, transporting fatty acids into the mitochondria, while CoQ10 is a critical component of the electron transport chain, essential for converting that fuel into ATP.[4] This synergistic relationship makes them a potent combination for supporting overall vitality, heart health, and providing antioxidant protection.[4]

In a rat model of multiple sclerosis, the combined administration of L-carnitine and CoQ10 demonstrated a synergistic effect in reducing gliosis, a hallmark of neuroinflammation.[5] The combination was more effective at reducing the number of reactive astrocytes and microglia and increasing the number of oligodendrocytes compared to either compound alone.[5]

Comparative Data: L-Carnitine and Coenzyme Q10 in a Rat Model of Multiple Sclerosis
Histological ParameterControl GroupMS Model GroupL-Carnitine GroupCoQ10 GroupSynergistic Group (L-Carnitine + CoQ10)p-valueReference
Oligodendrocyte CountHighSignificantly LowerIncreasedIncreasedSignificantly Increased<0.05[5]
Astrocyte CountLowSignificantly HigherReducedReducedDrastically Reduced<0.05[5]
Microglial CountLowSignificantly HigherReducedReducedDrastically Reduced<0.05[5]
Experimental Protocol: L-Carnitine and Coenzyme Q10 in a Rat Model of Multiple Sclerosis

Study Design: An experimental study using a cuprizone-induced demyelination model in rats to mimic multiple sclerosis.[5]

Animals: Fifty male Sprague Dawley rats were randomly divided into five groups of ten rats each.[5]

Intervention:

  • Group 1: Control group.

  • Group 2: Multiple Sclerosis (MS) model group (induced by cuprizone).

  • Group 3: MS model + L-Carnitine.

  • Group 4: MS model + Coenzyme Q10.

  • Group 5: MS model + L-Carnitine + Coenzyme Q10 (Synergistic group).

Primary Outcome: Histological evidence of changes in gliosis (astrocyte and microglial count) and oligodendrocyte count in brain tissue.[5]

Methodology: Immunohistochemical staining for GFAP (astrocytes), Iba1 (microglia), and Olig2 (oligodendrocytes) was performed on brain sections. Cell counts were performed in specific brain regions.

cluster_mitochondria Mitochondrial Energy Production cluster_neuroprotection Neuroprotection LCarnitine L-Carnitine (Fatty Acid Transport) Mitochondria Mitochondria LCarnitine->Mitochondria FattyAcids Fatty Acids FattyAcids->LCarnitine CoQ10 Coenzyme Q10 (Electron Transport Chain) Mitochondria->CoQ10 ATP ATP (Energy) CoQ10->ATP Gliosis Gliosis (Neuroinflammation) ReactiveAstrocytes Reactive Astrocytes Gliosis->ReactiveAstrocytes Microglia Microglia Gliosis->Microglia Oligodendrocytes Oligodendrocytes (Myelination) Synergy L-Carnitine + CoQ10 Synergy->Gliosis Reduces Synergy->Oligodendrocytes Increases

Synergistic Action of L-Carnitine and CoQ10.

L-Carnitine and Alpha-Lipoic Acid: A Combination for Mitochondrial Health and Antioxidant Defense

The combination of L-carnitine and alpha-lipoic acid (ALA) has been shown to have synergistic effects on mitochondrial function and antioxidant activity.[6][7] Research suggests that this combination can be more effective than either compound alone in mitigating age-related mitochondrial decay and oxidative stress.[6][8]

A study investigating the combination of lipoic acid and acetyl-L-carnitine in adipocytes found a strong synergistic effect on mitochondrial biogenesis.[7] The combination increased mitochondrial mass, oxygen consumption, mitochondrial DNA expression, and fatty acid oxidation, while the individual compounds showed little effect at the same concentrations.[7] In a study on aging rats, the combination of L-carnitine and ALA reduced the level of reactive oxygen species (ROS) by 28% compared to placebo, whereas individual supplementation only led to a 9% reduction.[8]

Comparative Data: L-Carnitine and Alpha-Lipoic Acid on Reactive Oxygen Species (ROS) in Aging Rats
Treatment GroupReduction in ROS Level (compared to placebo)Reference
L-Carnitine only~9%[8]
Alpha-Lipoic Acid only~9%[8]
L-Carnitine + Alpha-Lipoic Acid28%[8]
Experimental Protocol: L-Carnitine and Alpha-Lipoic Acid in Aging Rats

Study Design: An experimental study in young, middle-aged, and older rats.[8]

Animals: 60 male albino Wistar rats were divided into 10 groups based on age and supplementation.[8]

Intervention:

  • Placebo: Saline solution.

  • L-Carnitine only: 300 mg per kg body weight per day.[8]

  • Alpha-Lipoic Acid only: 100 mg per kg body weight per day.[8]

  • L-Carnitine + Alpha-Lipoic Acid: Both supplements at the above doses.[8]

Duration: 60 days.[8]

Primary Outcome: Measurement of reactive oxygen species (ROS) generation in mitochondria, lipid peroxides, and protein oxidation.[8]

LCarnitine L-Carnitine MitoBiogenesis Mitochondrial Biogenesis LCarnitine->MitoBiogenesis Synergistic Increase ROS Reactive Oxygen Species (ROS) LCarnitine->ROS Synergistic Decrease ALA Alpha-Lipoic Acid ALA->MitoBiogenesis Synergistic Increase ALA->ROS Synergistic Decrease MitoFunction Mitochondrial Function MitoBiogenesis->MitoFunction Improves OxidativeStress Oxidative Stress ROS->OxidativeStress Causes

L-Carnitine and ALA Synergistic Effects.

Conclusion

The synergistic application of L-carnitine with metformin, coenzyme Q10, and alpha-lipoic acid presents a promising frontier in therapeutic research. The compiled data and protocols in this guide underscore the potential for these combinations to yield superior outcomes compared to monotherapies in various pathological contexts. For researchers and drug development professionals, these findings offer a solid foundation for designing future clinical trials and exploring novel therapeutic strategies that harness the power of synergistic interactions. Further investigation into the precise molecular mechanisms and optimal dosing regimens will be crucial in translating these promising research findings into clinical practice.

References

Safety Operating Guide

Proper Disposal of Carnitine Hydrochloride: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the safe handling and disposal of carnitine hydrochloride in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] It is essential to consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines.[2]

  • Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[2] Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

  • Waste Collection and Containerization :

    • Solid Waste : Collect solid this compound waste in a dedicated, leak-proof container clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[2]

    • Liquid Waste (Solutions) : If the this compound is in a solution, collect it in a sealable, leak-proof container that is compatible with the solvent used.[2]

    • Contaminated Labware :

      • Disposable Items : Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container.[2]

      • Non-disposable Glassware : Decontaminate non-disposable glassware. The first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[2]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Ensure the container is tightly closed.[3][4]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified waste management company.[5] Do not empty into drains or dispose of with general trash.[4][5][6]

Data Presentation: Waste Categorization and Container Requirements

Waste TypeContainer SpecificationLabeling Requirements
Solid this compound Dedicated, leak-proof, compatible plastic or glass container."Hazardous Waste" "this compound"
This compound Solutions Sealable, leak-proof container compatible with the solvent."Hazardous Waste" "this compound" List all components and concentrations.
Contaminated Disposable Items Designated hazardous waste container (e.g., labeled bag or drum)."Hazardous Waste" "Contaminated Lab Waste"
First Rinse of Contaminated Glassware Sealable, leak-proof container compatible with the rinse solvent."Hazardous Waste" "Solvent Rinse" List contaminants.

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is the collection and disposal of the chemical as hazardous waste without further chemical treatment.

Mandatory Visualization

G Diagram 1: this compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Final Disposal A Solid Carnitine Hydrochloride D Collect in Labeled, Leak-Proof Solid Waste Container A->D Segregate B This compound Solutions E Collect in Labeled, Leak-Proof Liquid Waste Container B->E Segregate C Contaminated Labware F Collect in Designated Contaminated Items Container C->F Segregate G Store in Designated Hazardous Waste Accumulation Area D->G E->G F->G H Arrange for Pickup by EHS or Certified Waste Vendor G->H Schedule Disposal

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Carnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides detailed procedural guidance for the safe use of Carnitine hydrochloride in a laboratory setting, including personal protective equipment (PPE), emergency first aid, and disposal protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side shields.To prevent eye contact with the powder or solutions, which can cause serious eye irritation.[1][2][3] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat.To prevent skin contact, which may cause irritation.[1][2][3] Change gloves immediately if they become contaminated and wash hands thoroughly after handling.[4]
Respiratory Protection A NIOSH-approved dust respirator.Use when handling the solid powder to avoid generating dust, which can cause respiratory irritation.[1][2][3] A respirator is especially important in case of insufficient ventilation.[1]
Hazard Identification and Classification

It is important to be aware of the potential hazards associated with this compound.

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2][3]

Operational Plans: Handling and Storage

Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocols
  • Preparation : Work in a designated, well-ventilated area, preferably under a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[2][4]

  • Weighing : Handle the solid powder carefully to minimize dust generation.[4]

  • Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing and aerosol formation.

  • Post-Handling : Decontaminate the work surface after use and wash hands thoroughly with soap and water.[4]

Storage Guidelines
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store refrigerated when possible.[2]

  • Ground all equipment containing the material.[1]

  • Keep away from heat, sources of ignition, and strong oxidizing agents.[1][2]

Emergency and Disposal Plans

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[6] Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][5] If irritation persists, seek medical attention.[1]
Inhalation Remove to fresh air.[2][6] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[3] Seek immediate medical attention.[1]
Spill and Disposal Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup. For disposal, adhere to all local, state, and federal regulations.[7]

Spill SizeCleanup Protocol
Small Spill Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[1]
Large Spill Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[1]

Disposal : Waste must be handled in accordance with local, state, and federal regulations.[7] Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Work in a Well-Ventilated Area (e.g., Fume Hood) prep_emergency Ensure Access to Eyewash & Safety Shower handle_weigh Weigh Solid Carefully to Minimize Dust handle_dissolve Add Solid to Solvent Slowly handle_weigh->handle_dissolve spill_alert Alert Personnel in the Area handle_weigh->spill_alert If Spill Occurs post_decon Decontaminate Work Surface handle_dissolve->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_dispose Dispose of Waste According to Regulations post_wash->post_dispose spill_ppe Wear Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_cleanup Clean Up with Appropriate Materials spill_contain->spill_cleanup spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.